molecular formula C11H6BrClFNO2 B1420485 Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate CAS No. 1133115-52-2

Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Cat. No.: B1420485
CAS No.: 1133115-52-2
M. Wt: 318.52 g/mol
InChI Key: YMMWGEUTLGBMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H6BrClFNO2 and its molecular weight is 318.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClFNO2/c1-17-11(16)8-4-6(13)9-7(14)3-2-5(12)10(9)15-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMWGEUTLGBMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2C(=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674824
Record name Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-52-2
Record name Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, a highly functionalized quinoline derivative of significant interest in medicinal chemistry and drug development. The proposed synthesis is designed for robust adaptability in a research setting, emphasizing strategic choices in precursor selection and reaction sequencing. This document will detail the underlying chemical principles, step-by-step experimental protocols, and process optimization considerations.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of this compound offers a rich template for further chemical elaboration, making it a valuable building block for the synthesis of novel bioactive molecules. The strategic placement of halogen atoms and a carboxylate group provides multiple handles for diversification through cross-coupling reactions, nucleophilic substitutions, and amide bond formations.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway commencing with a suitably substituted aniline. The core quinoline structure can be efficiently constructed using a cyclization reaction, followed by functional group interconversions to install the chloro and methyl ester moieties.

Our proposed forward synthesis initiates with the commercially available precursor, 2-bromo-5-fluoroaniline. The synthesis is designed in four primary stages:

  • Cyclization: Formation of the quinoline ring system to yield a 4-hydroxyquinoline-2-carboxylate intermediate.

  • Chlorination: Conversion of the 4-hydroxy group to the corresponding 4-chloro derivative.

  • Hydrolysis: Saponification of the ester to the carboxylic acid.

  • Esterification: Formation of the final methyl ester.

This strategic sequencing ensures that the more robust and less sensitive functional groups are installed early in the synthesis.

Retrosynthetic Analysis Target This compound Intermediate1 8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic Acid Target->Intermediate1 Esterification Intermediate2 Ethyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate Intermediate1->Intermediate2 Hydrolysis Intermediate3 Ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate Intermediate2->Intermediate3 Chlorination (POCl3) StartingMaterial 2-Bromo-5-fluoroaniline + Diethyl oxalacetate Intermediate3->StartingMaterial Cyclization (e.g., Combes-type)

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Pathway and Mechanistic Insights

Step 1: Synthesis of Ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate

The cornerstone of this synthesis is the construction of the quinoline core. While several named reactions exist for quinoline synthesis, a Combes-type reaction provides a direct route to the desired 2,4-disubstituted pattern.[2] This reaction involves the acid-catalyzed condensation of an aniline with a β-dicarbonyl compound. In this case, 2-bromo-5-fluoroaniline is reacted with diethyl oxalacetate.

The reaction proceeds via the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the diethyl oxalacetate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the aromatic ring onto the second carbonyl group, followed by dehydration, yields the quinoline ring system. The use of a high-boiling point solvent and a strong acid catalyst is typically required to drive the reaction to completion.

Step 1: Quinoline Formation cluster_start Starting Materials cluster_process Reaction cluster_product Product Aniline 2-Bromo-5-fluoroaniline Process Acid-catalyzed condensation & Cyclization Aniline->Process Dicarbonyl Diethyl oxalacetate Dicarbonyl->Process Product Ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate Process->Product

References

An In-Depth Technical Guide to Dabrafenib Mesylate: A Targeted BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The CAS number 1133115-52-2 provided in the topic query corresponds to the chemical entity "Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate." However, the scope and requirements of this guide strongly indicate that the intended subject is the well-characterized anti-cancer drug, Dabrafenib Mesylate . This guide will therefore focus exclusively on Dabrafenib Mesylate, which is correctly identified by the CAS number 1195768-06-9 .

Introduction

Dabrafenib, marketed under the brand name Tafinlar®, is a cornerstone of targeted therapy for cancers driven by specific mutations in the BRAF gene.[1][2] As a potent and selective ATP-competitive inhibitor of the BRAF kinase, dabrafenib has significantly improved outcomes for patients with metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer harboring BRAF V600 mutations.[3][4][5] This technical guide provides a comprehensive overview of dabrafenib mesylate for researchers, scientists, and drug development professionals, detailing its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Dabrafenib is administered as a mesylate salt, which enhances its formulation properties.[3] It is a synthetic, nitrogen and sulphur-containing heterocyclic compound with an aromatic sulphonamide functional group.[6]

Table 1: Physicochemical Properties of Dabrafenib Mesylate

PropertyValueSource(s)
IUPAC Name N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, methanesulfonate[7]
Synonyms GSK2118436, GSK2118436B, Tafinlar®[7]
CAS Number 1195768-06-9[8][9]
Molecular Formula C₂₄H₂₄F₃N₅O₅S₃ (mesylate salt)[4]
Molecular Weight 615.7 g/mol [4][9]
Appearance White to slightly colored solid[6][9][10]
Melting Point >234°C (decomposes)[2]
Solubility Very slightly soluble at pH 1, practically insoluble above pH 4 in aqueous media. Soluble in DMSO (to 50 mM).[6][8][9][10]
pKa 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole)[6][9]
LogP 2.9[6]

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Dabrafenib's therapeutic efficacy is rooted in its specific inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.[3][11] This pathway is a critical regulator of cell growth, proliferation, differentiation, and survival.[12]

In a significant subset of cancers, particularly melanoma, mutations in the BRAF gene lead to the constitutive activation of the BRAF protein kinase.[6] The most common of these is the V600E mutation, where a valine residue at position 600 is replaced by glutamic acid, rendering the kinase perpetually active and driving uncontrolled cell proliferation.[3][12]

Dabrafenib functions as a reversible, ATP-competitive inhibitor with high potency against mutated forms of BRAF, particularly BRAF V600E.[2][11] By binding to the ATP-binding site of the mutant BRAF kinase, dabrafenib blocks its activity, thereby preventing the downstream phosphorylation and activation of MEK1/2.[3] This, in turn, inhibits the phosphorylation of ERK1/2, leading to a halt in the oncogenic signaling cascade.[11] The ultimate cellular consequences of this pathway inhibition are G1 cell cycle arrest and the induction of apoptosis in tumor cells.[8][11]

While highly effective against mutant BRAF, dabrafenib has been shown to cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF and an upstream RAS mutation.[11] This phenomenon underlies some of the cutaneous side effects observed in patients. To counteract this and to overcome potential resistance mechanisms, dabrafenib is frequently used in combination with a MEK inhibitor, such as trametinib, which targets the pathway at a downstream node.[1][13] This dual blockade provides a more complete and durable inhibition of the MAPK pathway.[13]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF_mut BRAF (V600E) RAS->BRAF_mut Activates MEK MEK1/2 BRAF_mut->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibits

Caption: MAPK signaling pathway with BRAF V600E mutation and Dabrafenib's inhibitory action.

Experimental Protocols

The following protocols are representative methodologies for assessing the in vitro activity of dabrafenib.

In Vitro BRAF Kinase Inhibition Assay

This assay quantifies the ability of dabrafenib to inhibit the enzymatic activity of recombinant BRAF kinase.

Methodology:

  • Reagents: Recombinant human BRAF V600E enzyme, inactive MEK1 (substrate), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a serial dilution of dabrafenib mesylate in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute in assay buffer to achieve final desired concentrations.

  • Kinase Reaction:

    • Add BRAF V600E enzyme and the MEK1 substrate to a 384-well plate.

    • Add the diluted dabrafenib or DMSO (vehicle control) to the wells.

    • Incubate for 15-30 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1-2 hours at 30°C.

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate the percent inhibition for each dabrafenib concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[8][14]

Cell Proliferation Assay (e.g., using A375 melanoma cells)

This assay measures the effect of dabrafenib on the growth of cancer cells harboring the BRAF V600E mutation.

Methodology:

  • Cell Culture: Culture A375 cells (a human melanoma cell line with the BRAF V600E mutation) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96- or 384-well plates at a predetermined density (e.g., 1,000-2,000 cells/well) and allow them to attach overnight.[15]

  • Compound Treatment:

    • Prepare serial dilutions of dabrafenib in culture medium.

    • Remove the old medium from the plates and add the medium containing various concentrations of dabrafenib or DMSO (vehicle control).

  • Incubation: Incubate the plates for 72-96 hours.[15][16]

  • Viability Assessment:

    • Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.[15][16][17] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

    • Add the reagent to each well according to the manufacturer's protocol.

    • Measure luminescence with a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell growth inhibition against the log of dabrafenib concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[17]

Caption: A typical workflow for assessing Dabrafenib's effect on cancer cell proliferation.

Conclusion

Dabrafenib mesylate represents a significant advancement in the precision medicine approach to cancer therapy. Its targeted inhibition of the MAPK pathway in BRAF-mutant tumors provides a powerful therapeutic strategy. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental evaluation is critical for ongoing research and the development of next-generation targeted therapies. The combination of dabrafenib with MEK inhibitors has become a standard of care, highlighting the importance of targeting oncogenic pathways at multiple levels to enhance efficacy and combat resistance.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Given the absence of publicly available, experimentally-derived spectra for this specific molecule, this guide will leverage established principles of spectroscopic analysis, data from analogous structures, and detailed, field-proven experimental protocols to empower researchers in their own analytical endeavors. Our focus is on providing a robust framework for understanding the expected spectroscopic signatures of this compound and for acquiring high-quality data.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct arrangement of functional groups and substituents on the quinoline core, dictates its unique spectroscopic properties. The presence of a bromine, a chlorine, and a fluorine atom, along with a methyl ester group, provides a wealth of information to be gleaned from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Characteristics

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the quinoline nitrogen.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Aromatic-H7.5 - 8.5Doublet, Triplet, or Doublet of Doublets2-9
Methyl (-OCH₃)3.9 - 4.1SingletN/A

Causality Behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, or if hydrogen bonding interactions are of interest, DMSO-d₆ would be a suitable alternative. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex couplings in the aromatic region.

Expected ¹³C NMR Spectral Characteristics

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be significantly affected by the attached halogens and the overall aromatic system.

Carbon Expected Chemical Shift (ppm)
Carbonyl (C=O)160 - 170
Aromatic-C110 - 150
Methyl (-OCH₃)50 - 55

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift axis proc2->proc3 proc4 Integrate peaks (1H) and pick peaks (13C) proc3->proc4

Figure 2: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, C-O stretching, aromatic C=C and C-H stretching, and C-halogen bonds.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=O Stretch (Ester)1720 - 1740Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Ester)1100 - 1300Strong
C-Cl Stretch700 - 850Medium to Strong
C-Br Stretch500 - 650Medium to Strong
C-F Stretch1000 - 1400Strong

For comparative purposes, the FTIR spectrum of the closely related compound, Methyl 8-bromo-4-chloroquinoline-2-carboxylate, is available and can serve as a reference.[1]

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.

Expected Mass Spectrum Characteristics

The molecular formula of this compound is C₁₁H₆BrClFNO₂. The nominal molecular weight is approximately 317 g/mol . Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.

  • Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)

  • Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)

This will result in a cluster of peaks for the molecular ion (M, M+2, M+4) with predictable relative intensities.

Expected Fragmentation Pathways

Electron ionization (EI) would likely lead to fragmentation. Common fragmentation pathways for quinoline derivatives involve the loss of substituents and cleavage of the quinoline ring system.

MS_Fragmentation M [M]+• (C11H6BrClFNO2) F1 [M - OCH3]+ M->F1 - •OCH3 F2 [M - COOCH3]+ M->F2 - •COOCH3 F3 [M - Br]+ M->F3 - •Br F4 [M - Cl]+ M->F4 - •Cl

Figure 3: Plausible initial fragmentation pathways for this compound under electron ionization.

Experimental Protocol for MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative abundance versus m/z.

Conclusion

References

Molecular weight and formula of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details the molecule's fundamental physicochemical properties, proposes a logical synthetic pathway, and outlines protocols for its characterization. Furthermore, it addresses critical safety, handling, and disposal considerations essential for laboratory professionals. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a well-established "privileged structure" in medicinal chemistry.[1] Its rigid framework and capacity for diverse substitutions allow for fine-tuning of its steric and electronic properties, enabling interactions with a wide array of biological targets. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[2] The introduction of multiple halogen atoms, such as bromine, chlorine, and fluorine, into the quinoline nucleus can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity, making polysubstituted quinolines like this compound attractive candidates for drug development programs.

This guide focuses on providing a detailed technical resource for researchers working with or aiming to synthesize this compound, a molecule with potential applications in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and calculated properties for this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₁H₆BrClFNO₂[3]
Molecular Weight 318.5 g/mol [3]
CAS Number 1133115-52-2[3]
Appearance Predicted: White to off-white solidGeneral knowledge
Solubility Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane)General knowledge

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D Structure of this compound

Proposed Synthetic Pathway

A proposed multi-step synthesis is outlined below:

Synthetic Pathway A 2-Bromo-5-fluoroaniline D 8-Bromo-5-fluoro-2-phenylquinoline-4-carboxylic acid A->D Doebner Reaction Ethanol, Reflux B Pyruvic Acid B->D C Benzaldehyde C->D E Methyl 8-bromo-5-fluoro-2-phenylquinoline-4-carboxylate D->E Esterification (SOCl₂, Methanol) F This compound (Target) E->F Chlorination (POCl₃)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 8-Bromo-5-fluoro-2-phenylquinoline-4-carboxylic acid (Doebner Reaction)

  • To a solution of 2-bromo-5-fluoroaniline (1.0 eq) in ethanol, add pyruvic acid (1.1 eq) and benzaldehyde (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Esterification to Methyl 8-bromo-5-fluoro-2-phenylquinoline-4-carboxylate

  • Suspend the carboxylic acid from the previous step in methanol.

  • Cool the suspension in an ice bath and add thionyl chloride (SOCl₂) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Chlorination to this compound

  • Carefully add the ester to an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Due to the novelty of this specific molecule, experimental spectroscopic data is not widely available. However, based on the known effects of substituents on the quinoline ring, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with adjacent protons and the fluorine atom. The methyl ester protons will appear as a singlet, likely in the range of 3.5-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the ester will be observed in the downfield region (around 160-170 ppm). The carbon atoms attached to the halogens will show characteristic shifts, and the C-F coupling will be observable.

General Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • C=N and C=C stretching (aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O stretching (ester): Bands in the 1000-1300 cm⁻¹ region.

  • C-X stretching (C-Cl, C-Br, C-F): Absorptions in the fingerprint region (below 1000 cm⁻¹).

General Protocol for IR Analysis:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum.

General Protocol for MS Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Safety, Handling, and Disposal

As a halogenated aromatic compound, this compound should be handled with appropriate caution.

Safety_Protocol cluster_handling Handling cluster_storage Storage cluster_disposal Disposal PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a well-ventilated Fume Hood Ingestion Avoid Ingestion, Inhalation, and Skin Contact CoolDry Store in a cool, dry, well-ventilated area Incompatibles Keep away from strong oxidizing agents Container Keep container tightly sealed Waste Dispose of as halogenated organic waste Regulations Follow local and national environmental regulations

Caption: Key safety considerations for handling, storage, and disposal.

Handling
  • Always work in a well-ventilated chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Disposal
  • This compound should be disposed of as hazardous chemical waste.[6]

  • Collect waste in a designated, properly labeled container for halogenated organic waste.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not dispose of down the drain or in regular trash.

Conclusion

This compound represents a promising scaffold for the development of novel bioactive molecules. This technical guide provides a foundational resource for researchers, encompassing its key physicochemical properties, a proposed synthetic route with detailed protocols, and essential guidelines for its characterization and safe handling. By integrating established chemical principles with practical laboratory procedures, this document aims to empower scientists in their pursuit of innovative solutions in drug discovery and development.

References

Technical Guide: Physicochemical Characterization of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solubility and Stability Analysis

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, a novel substituted quinoline derivative. Quinolines are a cornerstone scaffold in medicinal chemistry, and understanding their physicochemical properties is a critical determinant of their therapeutic potential. This document outlines not just the "how" but the "why" of experimental design, offering field-proven protocols for kinetic and thermodynamic solubility assessment, as well as a systematic approach to forced degradation studies as mandated by international regulatory standards. The methodologies are designed to be self-validating, providing researchers and drug development professionals with the critical data needed to predict in vivo behavior, develop robust formulations, and establish a sound analytical foundation for further development.

Introduction: The Imperative of Early-Stage Characterization

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, most notably in the realms of antimalarial and antibacterial therapies. The biological activity of these compounds can be finely tuned through substitution on the heterocyclic ring system. This compound is a highly substituted, complex derivative. Its poly-halogenated structure and methyl ester functionality present unique challenges and opportunities.

Before any meaningful biological evaluation can occur, a thorough understanding of the molecule's fundamental physicochemical properties is paramount. Poor solubility can lead to erratic results in in vitro assays and insurmountable bioavailability challenges in vivo. Likewise, chemical instability can compromise drug efficacy, safety, and shelf-life. This guide provides the strategic and tactical framework for rigorously assessing these two critical attributes.

Physicochemical Profile of the Target Compound

A foundational understanding of the molecule's structure informs the entire experimental strategy.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₆BrClFNO₂

  • Molecular Weight: 318.5 g/mol

  • CAS Number: 1133115-52-2

Structural Analysis: The presence of three halogen atoms (Br, Cl, F) significantly increases the molecule's lipophilicity, suggesting that poor aqueous solubility is a primary liability to investigate. The methyl ester at the 2-position represents a potential site for hydrolysis under both acidic and basic conditions. The quinoline ring itself, being an electron-rich aromatic system, is susceptible to oxidative and photolytic degradation.

Aqueous Solubility Assessment

Solubility dictates a compound's ability to be absorbed and distributed in the body. We must therefore characterize it under conditions relevant to both early-stage screening and late-stage formulation. Two complementary methods are employed: kinetic and thermodynamic solubility assays.

Experimental Approach 1: Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It mimics the conditions of high-throughput screening (HTS) assays and provides an early flag for potential issues.

Causality: This method is chosen for its speed and low sample consumption. Nephelometry detects the formation of precipitate by measuring light scattering, providing a rapid indication of when the solubility limit has been exceeded.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., 1 to 200 µM) and a final DMSO concentration of ≤1%.

  • Incubation: Mix the plate thoroughly and incubate at room temperature (approx. 25°C) for 2 hours to allow for precipitation.

  • Analysis: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

Experimental Approach 2: Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. This value is critical for guiding formulation development and predicting oral absorption. The shake-flask method is the gold standard for this determination.

Causality: This method ensures that the solid and solution phases have reached equilibrium, providing the most accurate and relevant solubility value for biopharmaceutical assessment. The 24-hour incubation period is designed to allow even slowly dissolving crystalline forms to reach saturation.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (approx. 1 mg) to a glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8).

  • Equilibration: Seal the vials and place them in a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the clear filtrate using a validated stability-indicating HPLC-UV method (as described in Section 4.4) against a standard curve prepared in the same buffer.

Data Presentation and Interpretation

The solubility data should be compiled to provide a clear picture of the compound's behavior under various conditions.

Table 1: Summary of Aqueous Solubility Data for this compound

Assay Type Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM) Classification
Kinetic PBS 7.4 25 Hypothetical Value Hypothetical Value e.g., Poorly Soluble
Thermodynamic SGF (simulated gastric) 1.2 37 Hypothetical Value Hypothetical Value e.g., Practically Insoluble
Thermodynamic SIF (simulated intestinal) 6.8 37 Hypothetical Value Hypothetical Value e.g., Practically Insoluble

| Thermodynamic | PBS | 7.4 | 37 | Hypothetical Value | Hypothetical Value | e.g., Practically Insoluble |

Solubility Assessment Workflow

The following diagram illustrates the logical flow of the solubility assessment process.

G cluster_0 Solubility Assessment Workflow A Start: New Chemical Entity B Perform Kinetic Solubility Assay (Nephelometry) A->B C Is Solubility > 50 µM? B->C D Proceed with Standard Assays C->D Yes E Perform Thermodynamic Solubility Assay (Shake-Flask) C->E No F Is Solubility > 10 µg/mL? E->F G Consider Simple Formulations F->G Yes H Initiate Advanced Formulation (e.g., Amorphous Dispersions, Nanoparticles) F->H No

Caption: Logical workflow for characterizing compound solubility.

Chemical Stability Profiling

Stability testing is a non-negotiable component of drug development, providing critical insights into a drug substance's intrinsic stability. The goal of forced degradation is to identify potential degradation products and establish a stability-indicating analytical method. This is guided by the International Council for Harmonisation (ICH) guidelines.

Protocol 3: Forced Degradation (Stress Testing)

Causality: The conditions are chosen to simulate potential stresses the compound might encounter during manufacturing, storage, and administration. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately detect and resolve degradants from the parent compound.

**

The Biological Versatility of the Quinoline Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Future Promise of Quinoline in Medicine

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded some of the most impactful therapeutics in human history, from the pioneering antimalarial quinine to the broad-spectrum fluoroquinolone antibiotics.[1][2] The enduring relevance of this heterocyclic system lies in its remarkable biological versatility, a consequence of its unique electronic properties and the facility with which it can be functionalized to interact with a diverse array of biological targets.[3][4] This guide is intended for researchers, scientists, and drug development professionals, providing a technical deep-dive into the multifaceted biological activities of quinoline derivatives. It moves beyond a mere cataloging of effects to explore the underlying mechanisms of action and the practical methodologies for their evaluation, reflecting a field-proven perspective on navigating the complexities of drug discovery.

The Quinoline Core: A Privileged Scaffold in Anticancer Drug Design

The fight against cancer has seen the emergence of numerous quinoline-based compounds that exhibit potent antiproliferative and cytotoxic effects.[5][6] These derivatives employ a variety of mechanisms to thwart cancer progression, making them a rich area of investigation for novel oncology therapeutics.[7][8]

Mechanisms of Anticancer Activity

Quinoline derivatives exert their anticancer effects through a multitude of pathways, often with pleiotropic effects on cancer cells. Key mechanisms include:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives are potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[9] By blocking the ATP-binding site of these enzymes, quinoline compounds can halt the uncontrolled signaling that drives tumor growth. Prominent targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.[10] The inhibition of these pathways can disrupt downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[11]

  • Topoisomerase Inhibition: Certain quinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription.[12] This leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

  • Tubulin Polymerization Inhibition: Disruption of the microtubule network is a validated anticancer strategy. Some quinoline derivatives bind to tubulin, inhibiting its polymerization into microtubules and arresting the cell cycle in the G2/M phase.[13]

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoline derivatives can induce programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.[8]

  • Cell Cycle Arrest: By interfering with the machinery that governs cell cycle progression, quinoline compounds can cause cancer cells to arrest at different phases, preventing their proliferation.[7]

Key Signaling Pathways Targeted by Anticancer Quinoline Derivatives

The intricate network of cellular signaling provides multiple nodes for therapeutic intervention. Quinoline derivatives have been successfully designed to modulate key oncogenic pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[14][15] Quinoline-based inhibitors have been developed to target different components of this pathway, including PI3K itself and the downstream kinase mTOR.[11][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Quinoline Quinoline Inhibitor Quinoline->PI3K Inhibition Quinoline->mTORC1 Inhibition Quinoline->mTORC2 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and cell proliferation. Mutations in this pathway are common in many cancers.[17] Quinoline-based compounds have been developed as inhibitors of key kinases in this pathway, such as Raf and MEK.[18][19]

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription & Cell Proliferation ERK->Transcription Quinoline Quinoline Inhibitor Quinoline->Raf Inhibition Quinoline->MEK Inhibition

Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by quinoline derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of quinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of a cancer cell line by 50%. A lower IC50 value indicates greater potency.

Quinoline Derivative ClassCancer Cell LineIC50 (µM)Reference
3-Quinoline AcrylamideMCF-7 (Breast)29.8[6]
2,4-Disubstituted QuinolineHL-60 (Leukemia)19.88[9]
Quinoline-Chalcone HybridHeLa (Cervical)5.0[20]
4-AnilinoquinolineMCF-7 (Breast)0.72 (PI3K)[5]
Fluorinated QuinolineMDA-MB-468 (Breast)2.5 - 5[9]
Quinoline-based Tubulin InhibitorNCI-H23 (Lung)3.20[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with quinoline derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology: [16][21][22][23][24]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Quinolines as Mainstays in Antimicrobial Chemotherapy

The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, ushered in the era of quinolone antibiotics.[25] Subsequent structural modifications, most notably the addition of a fluorine atom at the C-6 position, led to the development of the highly successful fluoroquinolones.[25]

Mechanism of Antibacterial Action

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[25] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to the inhibition of DNA synthesis and ultimately cell death.[25]

Quantitative Analysis of Antimicrobial Activity

The in vitro antimicrobial activity of quinoline derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

FluoroquinoloneBacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
CiprofloxacinPseudomonas aeruginosa0.26-[26]
LevofloxacinPseudomonas aeruginosa--[27]
MoxifloxacinStaphylococcus aureus (MRSA)0.049-[26]
NorfloxacinEscherichia coli--
GatifloxacinPseudomonas aeruginosa--
TrovafloxacinPseudomonas aeruginosa--[7]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Agar_Well_Diffusion_Workflow A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton agar plate A->B C Create wells in the agar B->C D Add quinoline solutions to the wells C->D E Incubate for 18-24h D->E F Measure the zone of inhibition E->F

Caption: Workflow of the agar well diffusion assay.

Step-by-Step Methodology: [4][5][27][28]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the quinoline derivative solution at a known concentration into each well. Include a solvent control and a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited.

The Antiviral Potential of Quinoline Derivatives

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[24][29][30] Their mechanisms of action are diverse and often virus-specific.

Mechanisms of Antiviral Action
  • Inhibition of Viral Entry: Some quinoline derivatives can interfere with the entry of viruses into host cells by blocking viral attachment to cellular receptors or by inhibiting the fusion of viral and cellular membranes.[30]

  • Inhibition of Viral Replication: Quinolines can target key viral enzymes involved in replication, such as reverse transcriptase in HIV and RNA-dependent RNA polymerase in RNA viruses.[14]

  • Modulation of Endosomal pH: Chloroquine and hydroxychloroquine, weak bases, are known to increase the pH of endosomes, which can interfere with the replication of pH-dependent viruses.[30]

Quantitative Analysis of Antiviral Activity

The antiviral activity of quinoline derivatives is often evaluated by their ability to reduce the formation of viral plaques in a cell culture. The IC50 value represents the concentration of the compound that reduces the number of plaques by 50%.

Quinoline DerivativeVirusCell LineIC50 (µM)Reference
Mefloquine AnalogZika Virus (ZIKV)Vero<10[29]
2,8-bis(trifluoromethyl)quinolineZika Virus (ZIKV)Huh-7~3[29]
Quinoline Derivative 1aeInfluenza A Virus (IAV)A5491.87[30]
Quinoline Derivative 1gRespiratory Syncytial Virus (RSV)HEp-23.10[30]
Jun13296SARS-CoV-2Vero E6-[10]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate and grow to confluency.

  • Virus Infection: Infect the cell monolayer with a known amount of virus for a short adsorption period.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the quinoline derivative.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Anti-inflammatory Properties of Quinoline Scaffolds

The quinoline nucleus is also a feature of compounds with significant anti-inflammatory properties.[31] These derivatives can modulate various aspects of the inflammatory response.

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Enzymes: Some quinoline derivatives can inhibit the activity of enzymes that produce pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2), which is involved in prostaglandin synthesis.[28]

  • Suppression of Pro-inflammatory Cytokine Production: Quinolines can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins from immune cells.[26]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Step-by-Step Methodology: [16][21][32][33][34]

  • Enzyme and Compound Incubation: In a 96-well plate, incubate purified human recombinant COX-2 enzyme with various concentrations of the quinoline derivative for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection: After a set incubation time, measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: TNF-α Release Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Step-by-Step Methodology: [1][23][24][35]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the quinoline derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.

The Enduring Battle Against Malaria: The Role of Quinolines

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment for this devastating disease.[30] Synthetic 4-aminoquinolines like chloroquine and 8-aminoquinolines like primaquine have also been mainstays of antimalarial therapy.[22][32]

Mechanism of Antimalarial Action

The primary mechanism of action of many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite.[26][32] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[26]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the in vitro antiplasmodial activity of compounds against Plasmodium falciparum.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.

  • Compound Dilution: Prepare serial dilutions of the quinoline derivatives in a 96-well plate.

  • Assay Setup: Add the parasitized erythrocytes to the wells containing the compounds and incubate for 72 hours.

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of parasite DNA.

  • Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value.

Navigating the Path to the Clinic: Challenges and Future Directions

Despite the proven therapeutic potential of quinoline derivatives, their journey from the laboratory to the clinic is fraught with challenges.

  • Drug Resistance: The emergence of resistance is a significant hurdle for antimicrobial and antimalarial quinolines.[11][26][32] Understanding the mechanisms of resistance is crucial for the design of new derivatives that can overcome this challenge.

  • Toxicity and Side Effects: Some quinoline derivatives can exhibit off-target effects and toxicity, which can limit their therapeutic window.[34][36] Careful optimization of the chemical structure is necessary to improve the safety profile.

  • Pharmacokinetics: Achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, is essential for clinical success.[22][32][34][36]

The future of quinoline-based drug discovery lies in a multidisciplinary approach that combines rational drug design, high-throughput screening, and a deep understanding of the underlying biology of the target diseases. The continued exploration of this privileged scaffold holds immense promise for the development of novel and effective therapies for a wide range of human ailments.

References

A-Z Guide to Starting Materials for Substituted Quinoline Synthesis: From Classic Reactions to Modern Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] The ability to strategically introduce substituents onto the quinoline core is paramount for modulating biological activity, tuning physicochemical properties, and discovering novel therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive overview of the key starting materials required for the synthesis of substituted quinolines, bridging classical named reactions with contemporary synthetic methodologies.

Introduction: The Enduring Importance of the Quinoline Nucleus

First isolated from coal tar in 1834, the quinoline ring system—a fusion of a benzene and a pyridine ring—is a fundamental N-containing heterocycle.[1][6] Its derivatives are central to numerous FDA-approved drugs, including antimalarials (e.g., chloroquine, quinine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin).[3][7][8] The synthetic accessibility and versatility of the quinoline core have fueled continuous innovation in organic synthesis, from century-old named reactions to modern catalytic C-H activation strategies.[9][10][11] Understanding the interplay between starting materials and reaction pathways is critical for any researcher aiming to construct novel quinoline-based molecules.

Classical Approaches: The Foundation of Quinoline Synthesis

The enduring legacy of several named reactions lies in their ability to construct the quinoline core from relatively simple and accessible starting materials. While these methods can sometimes be limited by harsh conditions or issues with regioselectivity, they remain fundamental tools in the synthetic chemist's arsenal.[6][12]

The Skraup synthesis is one of the oldest and most direct methods for producing the parent quinoline ring.[1][13] The Doebner-von Miller reaction is a closely related and more versatile modification.[13][14]

  • Core Starting Materials:

    • Aromatic Amine: Aniline or a substituted aniline is the foundational component, providing the benzene portion of the quinoline ring.

    • α,β-Unsaturated Carbonyl Compound (or its precursor): This component provides the three carbon atoms necessary to form the pyridine ring.

      • In the classic Skraup synthesis , this is typically generated in situ from the dehydration of glycerol with concentrated sulfuric acid to form acrolein.[7][15]

      • In the Doebner-von Miller reaction , a pre-formed α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, methyl vinyl ketone) is used directly.[13][14][16]

    • Oxidizing Agent: Necessary to aromatize the initially formed dihydroquinoline intermediate. Nitrobenzene (often derived from the aniline starting material) is traditionally used.[13][15]

    • Acid Catalyst: Concentrated sulfuric acid is the classic choice, facilitating both the dehydration and cyclization steps.[7]

  • Causality Behind Choices: The reaction hinges on a Michael-type addition of the aniline to the α,β-unsaturated carbonyl, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring and subsequent oxidation. The choice of substituted aniline directly dictates the substitution pattern on the benzenoid portion of the quinoline product. However, a significant challenge with meta-substituted anilines is the potential for forming regioisomeric mixtures (e.g., 5- and 7-substituted quinolines).[12][17] The reaction is notoriously exothermic and requires careful control.[7][18]

Table 1: Comparison of Skraup and Doebner-von Miller Starting Materials

ReactionAromatic AmineCarbon SourceKey ReagentsTypical Product
Skraup Aniline / Substituted AnilinesGlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Quinoline / Benzenoid-Substituted Quinolines
Doebner-von Miller Aniline / Substituted Anilinesα,β-Unsaturated Aldehydes or KetonesAcid Catalyst (Lewis or Brønsted)Pyridine-Ring-Substituted Quinolines

The Friedländer synthesis offers a highly convergent and often milder route to polysubstituted quinolines.[19][20] It is one of the most versatile and widely used methods.[10][21]

  • Core Starting Materials:

    • 2-Aminoaryl Aldehyde or Ketone: This is the key building block, containing the pre-formed aniline moiety correctly positioned for cyclization. (e.g., 2-aminobenzaldehyde, 2-aminobenzophenone).[19][22]

    • Carbonyl Compound with an α-Methylene Group: A ketone or aldehyde with at least one acidic proton on the adjacent carbon (e.g., acetone, acetylacetone, ethyl acetoacetate, cyclohexanone).[20][21]

  • Causality Behind Choices: The reaction proceeds via an initial aldol-type condensation between the two carbonyl components, followed by a cyclodehydration to form the quinoline ring.[22] The elegance of this method lies in its unambiguous regioselectivity when a symmetrical ketone is used. However, with unsymmetrical ketones, mixtures of products can arise, posing a significant challenge.[12][17][23] The choice of catalyst, which can be either acid or base, can influence the reaction outcome and rate.[19][22]

Protocol Example: Friedländer Synthesis of a Polysubstituted Quinoline

  • Materials: 2-aminobenzophenone, ethyl acetoacetate, Zirconium(IV) chloride (ZrCl₄), Ethanol, Water.

  • Procedure: To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[19]

  • Stir the reaction mixture at 60 °C and monitor progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and quench with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Friedlander_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome SM1 2-Aminoaryl Ketone/ Aldehyde Condensation Aldol Condensation SM1->Condensation SM2 Carbonyl with α-Methylene Group SM2->Condensation Cyclization Cyclodehydration Condensation->Cyclization Intermediate Formation Product Substituted Quinoline Cyclization->Product Aromatization

Caption: Workflow of the Friedländer Synthesis.

The Combes synthesis is a distinct acid-catalyzed reaction used to prepare 2,4-disubstituted quinolines.[13][24]

  • Core Starting Materials:

    • Aromatic Amine: Aniline or a substituted aniline.

    • β-Diketone: A 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione).[24][25]

  • Causality Behind Choices: The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[24][26][27] This is followed by an acid-catalyzed intramolecular electrophilic cyclization and dehydration.[25] The use of an unsymmetrical β-diketone can lead to regioselectivity issues, similar to the Friedländer synthesis.[17] Strong acid catalysts like sulfuric acid or polyphosphoric acid are typically required for the cyclization step.[13][24]

This synthesis provides access to valuable hydroxyquinoline derivatives, specifically quinolones.[28][29][30]

  • Core Starting Materials:

    • Aromatic Amine: Aniline or a substituted aniline.

    • β-Ketoester: Typically ethyl acetoacetate.[29][31]

  • Causality Behind Choices: This reaction exhibits fascinating temperature-dependent regioselectivity. The outcome is determined by which carbonyl group of the β-ketoester the aniline initially attacks.

    • Conrad-Limpach Pathway (Lower Temperatures): At moderate temperatures, the reaction favors condensation at the more reactive ketone carbonyl, leading to an enamine intermediate that cyclizes upon heating to high temperatures (around 250 °C) to yield 4-hydroxyquinolines (4-quinolones) .[29][32] This is the kinetic product of the initial condensation.

    • Knorr Pathway (Higher Temperatures): At higher initial reaction temperatures (e.g., 140 °C), the reaction favors condensation at the ester carbonyl, forming a β-ketoanilide. This intermediate then cyclizes under acidic conditions to yield 2-hydroxyquinolines (2-quinolones) , the thermodynamic product.[29][31]

Conrad_Limpach_Knorr cluster_pathways Temperature-Dependent Pathways cluster_products Products start Aniline + β-Ketoester Conrad Condensation at Ketone (Kinetic Control) start->Conrad Lower Temp Knorr Condensation at Ester (Thermodynamic Control) start->Knorr Higher Temp Prod4 4-Hydroxyquinoline Conrad->Prod4 High Temp Cyclization Prod2 2-Hydroxyquinoline Knorr->Prod2 Acidic Cyclization

Caption: Temperature dictates the outcome in Conrad-Limpach-Knorr synthesis.

Modern Synthetic Strategies

While classical methods are robust, modern organic synthesis has introduced milder, more efficient, and often more regioselective strategies for constructing the quinoline core.[9][33]

  • C-H Activation/Annulation: Transition-metal catalysis (e.g., using Rhodium, Ruthenium, Cobalt, Palladium) has enabled the synthesis of quinolines through the oxidative annulation of starting materials like anilines and alkynes, or anilides and alkenes.[9] These methods offer novel bond disconnections and can provide access to substitution patterns that are difficult to achieve classically.[9][11]

  • Multicomponent Reactions (MCRs): Reactions like the Povarov reaction (a formal [4+2] cycloaddition) assemble quinolines in a single step from three or more starting materials, typically an aniline, an aldehyde, and an alkene or alkyne.[10] MCRs are highly convergent and atom-economical, making them ideal for generating diverse chemical libraries for drug discovery.

  • Greener Approaches: Recent research has focused on developing more environmentally benign protocols using catalysts like molecular iodine, ionic liquids, or solid acids (e.g., Nafion), often in conjunction with microwave irradiation to reduce reaction times and energy consumption.[6][9][21]

Conclusion: A Synthesis of Strategy and Starting Material

The synthesis of substituted quinolines is a rich and evolving field. The choice of starting materials is inextricably linked to the desired synthetic strategy and the target substitution pattern. Classical syntheses like the Skraup, Doebner-von Miller, Friedländer, and Combes reactions provide powerful and foundational routes from anilines and various carbonyl compounds. The Conrad-Limpach-Knorr synthesis offers a temperature-controlled gateway to important hydroxyquinoline scaffolds. For the modern researcher, these established methods are complemented by an expanding toolkit of catalytic C-H activation and multicomponent reactions that provide novel and efficient pathways to this vital heterocyclic core. A deep understanding of the causality between the chosen starting materials and the reaction mechanism is essential for navigating the complexities of regioselectivity and achieving the desired molecular architecture for applications in drug discovery and beyond.

References

The Strategic Synthesis and Application of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate: A Keystone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline core is a privileged heterocyclic motif that forms the structural backbone of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1] Its versatile structure has been extensively explored by medicinal chemists, leading to the development of drugs for treating a wide range of diseases, including bacterial infections, cancer, and malaria.[1][2] The strategic functionalization of the quinoline ring system is a key aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, is a highly functionalized quinoline derivative poised as a critical intermediate for the synthesis of novel therapeutic candidates. This document provides an in-depth examination of its synthesis, chemical reactivity, and potential applications in the field of drug development.

Molecular Profile

A clear understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry.

PropertyValueReference
CAS Number 1133115-52-2[3]
Molecular Formula C₁₁H₆BrClFNO₂[3]
Molecular Weight 318.53 g/mol [3]
IUPAC Name This compound[3]

Proposed Synthetic Pathway: A Multi-step Approach to a Complex Scaffold

Synthetic_Pathway A 2-Bromo-5-fluoroaniline C Intermediate Anilinomethylenemalonate A->C Gould-Jacobs Reaction (Condensation) B Diethyl 2-(ethoxymethylene)malonate B->C D 4-Hydroxy-5-fluoro-8-bromoquinoline-2-carboxylate C->D Thermal Cyclization E This compound D->E Chlorination & Esterification

Caption: Proposed synthetic pathway for this compound.

Step 1: Construction of the Quinoline Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl 2-(ethoxymethylene)malonate.[4] This reaction proceeds in two key stages: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a thermal cyclization.

Protocol:

  • Condensation: A mixture of 2-bromo-5-fluoroaniline and a slight excess of diethyl 2-(ethoxymethylene)malonate is heated at 100-140°C.[5] The reaction proceeds with the elimination of ethanol to form the corresponding anilinomethylenemalonate intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Thermal Cyclization: The anilinomethylenemalonate intermediate is then subjected to high temperatures (typically 240-260°C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.[4][5] This induces an intramolecular cyclization to form the quinoline ring system, yielding the 4-hydroxyquinoline derivative. The product often precipitates from the hot solvent and can be isolated by filtration upon cooling.

Step 2: Chlorination and Esterification

The conversion of the 4-hydroxy group to a chloro group is a critical step in activating the quinoline scaffold for further nucleophilic substitution reactions. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4] The carboxylic acid at the 2-position can then be esterified to the methyl ester.

Protocol:

  • Chlorination: The 4-hydroxy-5-fluoro-8-bromoquinoline-2-carboxylic acid intermediate is treated with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine to accelerate the reaction.[4] The mixture is heated under reflux for several hours. After completion, the excess POCl₃ is carefully removed, and the residue is neutralized to precipitate the 4-chloroquinoline product.

  • Esterification: The resulting carboxylic acid can be converted to the methyl ester using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by treatment with a methylating agent like methyl iodide or dimethyl sulfate.[6]

Chemical Reactivity and Potential for Functionalization

The presence of three distinct functional groups—a chloro group at the 4-position, a bromo group at the 8-position, and a methyl ester at the 2-position—makes this compound a highly versatile intermediate for the synthesis of a diverse library of compounds.

Reactivity Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 Core->SNAr R-NH2, R-OH, R-SH Coupling Palladium-Catalyzed Cross-Coupling at C8 Core->Coupling Boronic acids, Alkynes, Amines Amide Amide Formation at C2 Core->Amide Hydrolysis then Amine Coupling

Caption: Reactivity of this compound.

Nucleophilic Aromatic Substitution at the 4-Position

The chloro group at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[7] This is due to the electron-withdrawing effect of the quinoline nitrogen, which activates the C4 position towards nucleophilic attack.[7] This reactivity allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, which is a common strategy in the development of quinoline-based drugs.[8]

General Protocol for Amination:

  • A solution of this compound in a suitable solvent (e.g., ethanol, DMF) is treated with the desired primary or secondary amine.[7]

  • The reaction may be heated to reflux to drive it to completion.[7]

  • Upon completion, the product can be isolated by precipitation or extraction and purified by recrystallization or column chromatography.[7]

Palladium-Catalyzed Cross-Coupling at the 8-Position

The bromo group at the 8-position provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.[9][10] These powerful transformations enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkynyl, and amino groups, further expanding the chemical diversity of the resulting compounds.[9][10]

General Protocol for Suzuki-Miyaura Coupling:

  • An oven-dried reaction vessel is charged with the this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and the desired boronic acid.[9]

  • The vessel is purged with an inert gas (e.g., argon) and a degassed solvent (e.g., toluene/water mixture) is added.[9]

  • The reaction mixture is heated until the starting material is consumed, as monitored by TLC or GC-MS.[9]

  • After cooling, the reaction is worked up by extraction and the product is purified by column chromatography.[9]

Potential Applications in Drug Development

The highly functionalized nature of this compound makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of antibacterial and anticancer research.

Antibacterial Agents

The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades.[11] Structural modifications to the quinoline core, particularly at the C-6 and C-7 positions, have been shown to significantly impact their antibacterial spectrum and potency.[1] The subject molecule, with its fluorine at the 5-position and reactive handles at the 4- and 8-positions, offers a unique platform for the synthesis of novel fluoroquinolone analogues with potentially improved activity against drug-resistant bacteria.

Anticancer Agents

Substituted quinolines have emerged as a promising class of anticancer agents, with some derivatives demonstrating potent inhibitory activity against various cancer cell lines.[12] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The versatile substitution pattern of this compound allows for the systematic exploration of structure-activity relationships in the design of novel quinoline-based anticancer drugs.

Conclusion

This compound is a strategically designed chemical entity that holds significant promise as a key intermediate in medicinal chemistry. Its multi-functionalized scaffold allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of novel compounds. The proposed synthetic pathway, based on established chemical principles, provides a roadmap for its preparation. The inherent reactivity of its chloro and bromo substituents opens up avenues for extensive functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The potential for this molecule to serve as a precursor to new antibacterial and anticancer agents underscores its importance for researchers and drug development professionals. Further exploration of the chemistry and biological activity of derivatives of this versatile scaffold is warranted and is anticipated to lead to the discovery of new and effective therapeutic agents.

References

Discovery and history of novel quinoline-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Novel Quinoline-2-carboxylates

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone of heterocyclic chemistry, a privileged structure whose discovery over a century ago continues to fuel innovation in medicine and materials science. First isolated from coal tar in 1834, this simple bicyclic aromatic system is now recognized as a fundamental component in a vast array of natural products and synthetic compounds with profound biological activities.[1][2] This guide delves into a specific, highly significant subclass: the quinoline-2-carboxylates. These derivatives are not only precursors to a multitude of biologically active molecules but also serve as versatile ligands in the realm of metal-catalyzed reactions.[3][4][5] We will journey through the historical evolution of their synthesis, from classical, often harsh methodologies to the elegant and efficient novel strategies that define the modern era of their development. This document is designed for the discerning researcher, providing not just protocols, but the scientific rationale and field-proven insights necessary to navigate this exciting area of chemical science.

From Brute Force to Finesse: A Historical Perspective on Synthesis

The initial construction of the quinoline ring system relied on a handful of classical named reactions, foundational to organic chemistry but often limited by their demanding conditions and narrow substrate scope.

The Classical Canon: Pillars of Early Quinoline Synthesis

Early methods like the Skraup, Doebner-von Miller, and Friedländer syntheses were revolutionary for their time, allowing chemists to construct the quinoline core from relatively simple precursors like anilines.[1][6]

  • Skraup Synthesis: Employs the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. While effective, the reaction is notoriously exothermic and often difficult to control.[2][6]

  • Doebner-von Miller Reaction: A more versatile approach using anilines and α,β-unsaturated carbonyl compounds, though it can suffer from the production of side products.[7]

  • Friedländer Annulation: A straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. Its primary limitation is the availability of the requisite substituted 2-aminoaryl carbonyl starting materials.[7]

These methods, while historically significant, present considerable drawbacks for the specific synthesis of functionalized quinoline-2-carboxylates, including harsh acidic conditions, low overall yields, and a restricted range of applicability.[4][5] This created a critical need for new, more general protocols.

Table 1: Comparative Analysis of Classical vs. Modern Synthetic Routes
MethodStarting MaterialsKey Features & ConditionsAdvantagesDisadvantages
Doebner-von Miller Anilines, α,β-unsaturated carbonylsAcid-catalyzed condensationVersatile for a range of substitutionsHarsh acidic conditions, potential for side products[7]
Friedländer Annulation 2-Aminoaryl aldehydes/ketones, active methylene compoundsAcid or base-catalyzed condensationHigh-yielding, straightforward[7]Limited availability of substituted starting materials[7]
Modern One-Pot 2-Aminobenzaldehydes, β-nitroacrylatesBase-catalyzed, often milder conditionsHigh efficiency, good yields, operational simplicityMay require specific catalysts or bases
Chemoenzymatic 2-Aminobenzaldehydes, pyruvateEnzyme-catalyzed (e.g., NahE aldolase)Mild conditions, high chemo- and regioselectivityEnzyme stability and cost can be a factor

The Modern Synthesis Toolkit: Novel Strategies for Quinoline-2-carboxylate Construction

The limitations of classical methods spurred the development of innovative strategies characterized by milder conditions, greater efficiency, and broader functional group tolerance. These modern approaches represent a paradigm shift in the synthesis of this important molecular class.

The Power of One-Pot Reactions: A Case Study

A significant advancement has been the development of one-pot protocols that combine multiple reaction steps without isolating intermediates, saving time, reagents, and resources. A prime example is the synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes.[3][4][5]

Causality of Experimental Design: The choice of β-nitroacrylates as a starting material is strategic. The nitro group acts as a potent electron-withdrawing group, facilitating the initial aza-Michael addition. Subsequently, it serves as a leaving group during the final aromatization step, providing a clean and efficient pathway to the desired quinoline product. The one-pot nature of this process is enabled by carefully selecting a base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), that can promote the initial steps without interfering with the subsequent cyclization and elimination.[4]

  • Step 1: Aza-Michael Addition & Henry Reaction: To a solution of 2-aminobenzaldehyde (1.0 mmol) in acetonitrile (5 mL), add the corresponding β-nitroacrylate (1.1 mmol). Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Step 2: Cyclization and Elimination: Add BEMP (1.5 mmol) to the reaction mixture. Heat the mixture to reflux (approx. 82°C) and monitor the reaction's progress by TLC. The reaction is typically complete within 6-12 hours.

  • Step 3: Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure quinoline-2-carboxylate product.

  • Step 4: Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity, comparing the data to literature values.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product & Validation SM1 2-Aminobenzaldehyde P1 Aza-Michael Addition & Intramolecular Henry Reaction SM1->P1 SM2 β-Nitroacrylate SM2->P1 P2 Base-Mediated Cyclization & Nitrite Elimination (BEMP) P1->P2 Intermediate Formation FP Quinoline-2-carboxylate P2->FP Aromatization Val Purification (Chromatography) & Characterization (NMR, MS) FP->Val

Caption: A streamlined one-pot synthesis workflow.

Biological Significance and Therapeutic Frontiers

The quinoline-2-carboxylate core is a privileged scaffold in drug discovery, with derivatives exhibiting a remarkable spectrum of biological activities. This structural motif is frequently employed as a starting point for the development of novel therapeutic agents.

A Spectrum of Activity
  • Anticancer Properties: Numerous quinoline-2-carboxylate derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including prostate (PC3), cervical (HeLa), and breast (MCF7).[8][9] The mechanism of action often involves the induction of apoptosis.[8][10] For instance, certain aryl esters of quinoline-2-carboxylic acid have been shown to trigger apoptotic pathways in prostate cancer cells.[8]

  • Antimicrobial Action: The scaffold has been successfully modified to create potent antibacterial agents. Novel Schiff bases and heterocyclic compounds derived from quinoline-2-carboxylic acid have shown strong inhibitory activity against Gram-positive bacteria like Staphylococcus aureus when compared to standard antibiotics.[11]

  • Anti-inflammatory and Analgesic Effects: Amides and esters of quinoline-2-carboxylic acid have been investigated for their anti-inflammatory and analgesic potential, with some derivatives showing efficacy comparable to the standard drug diclofenac sodium in animal models.[8]

  • Antidiabetic Potential: Quinoline-2-carboxylic acid itself has been identified as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[12] By inhibiting these enzymes, it can reduce the intestinal absorption of carbohydrates, highlighting a potential application in managing postprandial blood glucose levels.[12]

  • Neurological Activity: Specific derivatives have been designed as potent antagonists for the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex, indicating potential applications in treating neurological conditions where excitotoxicity is a factor.[13]

Diagram: Simplified Apoptosis Induction Pathway

G drug Quinoline-2-carboxylate Derivative cell Cancer Cell drug->cell Targets mito Mitochondrial Stress cell->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: A potential mechanism of anticancer action.

Future Outlook: The Next Chapter for Quinoline-2-carboxylates

The field of quinoline-2-carboxylate chemistry is vibrant and continues to expand. Current research focuses on several key areas:

  • Development of Asymmetric Syntheses: Creating chiral quinoline derivatives is a major goal, as enantiomeric purity is often critical for therapeutic efficacy and safety.

  • Green Chemistry Approaches: The use of chemoenzymatic methods, water as a solvent, and heterogeneous catalysts are becoming more prevalent to create more sustainable synthetic routes.[5][14]

  • Scaffold Diversification: Researchers are actively exploring new derivatives by modifying the quinoline core to fine-tune biological activity and explore novel therapeutic targets, such as SIRT3 inhibitors for cancer treatment.[15][16]

The journey from a coal tar byproduct to a cornerstone of modern medicinal chemistry is a testament to the enduring utility of the quinoline-2-carboxylate scaffold. As synthetic methodologies become more sophisticated and our understanding of their biological interactions deepens, these compounds are poised to remain at the forefront of drug discovery and development for years to come.

References

A Comprehensive Technical Guide to the Safe Handling of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before commencing work.

Introduction: The Duality of Brominated Quinolines

Brominated quinolines represent a fascinating and potent class of heterocyclic compounds. The incorporation of bromine atoms onto the quinoline scaffold can dramatically alter its electronic properties, lipophilicity, and metabolic stability, leading to a wide spectrum of biological activities.[1][2] Recent studies have highlighted their potential as anticancer agents, demonstrating significant antiproliferative and apoptotic effects against various cancer cell lines.[3][4] However, this potent bioactivity necessitates a profound respect for their potential hazards. The same properties that make them promising drug candidates—the ability to interact with biological systems—also demand stringent safety and handling precautions to protect the researchers who work with them.

This guide provides an in-depth framework for the safe handling, storage, and disposal of brominated quinolines in a laboratory setting. It moves beyond a simple checklist, offering a rationale-driven approach grounded in the physicochemical properties of these compounds and established principles of chemical hygiene.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of a safe laboratory environment. While toxicological data for every brominated quinoline derivative is not available, a composite hazard profile can be constructed from existing Safety Data Sheets (SDS) for various isomers and the parent compound, quinoline.

1.1 Inherent Hazards of the Quinoline Scaffold

The parent quinoline ring system is classified as a hazardous substance with multiple risk factors:

  • Carcinogenicity and Mutagenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[5][6] The U.S. EPA has provisionally classified quinoline as a Group C, possible human carcinogen, based on evidence of liver tumors in animal studies.[7][8] All derivatives should be handled as potential carcinogens and mutagens.

  • Toxicity: Quinoline is harmful if swallowed or in contact with skin.[5] High exposure can lead to headaches, dizziness, nausea, and potential liver damage.[9]

  • Irritation: It is a known irritant to the skin, eyes, and respiratory tract.[9]

1.2 The Influence of Bromination

The addition of bromine, a halogen, introduces further hazards. Bromine itself is highly corrosive and toxic.[10] While covalently bound in bromoquinolines, the halogen atom influences the molecule's reactivity and toxicity.

Data from various bromoquinoline isomers consistently indicate the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[11][12]

  • Skin Corrosion/Irritation: Causes skin irritation.[13]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[11][12]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[13]

A summary of GHS Hazard classifications for representative brominated quinolines is presented below.

Hazard Classification2-Bromoquinoline[14]5-Bromoquinoline[11]6-Bromoquinoline[12]8-Bromoquinoline[13]
Acute Toxicity, OralCategory 4Category 4Category 4-
Skin Corrosion/IrritationCategory 2Category 2Category 2Category 2
Serious Eye Damage/IrritationCategory 1Category 1Category 1Category 2
STOT - Single ExposureCategory 3Category 3Category 3Category 3

1.3 Physical Hazards

Most brominated quinolines are solids at room temperature.[15] They generally have high flash points (>110 °C) and are not considered highly flammable under normal laboratory conditions.[15] However, like most organic compounds, they will burn, and combustion can produce highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[16]

1.4 Risk Assessment Workflow

A mandatory risk assessment should precede any experiment involving brominated quinolines. This process involves evaluating the specific compound, the quantities being used, and the manipulations being performed to determine the necessary control measures.

A Start: New Protocol with Brominated Quinoline B Review SDS and Literature for Specific Hazards A->B C Evaluate Experimental Scale (mg vs. g) B->C D Assess Procedure Steps (Weighing, Dissolving, Reaction) C->D E Determine Potential Exposure Routes (Inhalation, Dermal, Ingestion) D->E F Select Controls: 1. Engineering (Fume Hood) 2. Administrative (SOPs, Training) 3. PPE (Gloves, Goggles, Lab Coat) E->F G Develop Emergency & Spill Plan F->G H Final Protocol Approval by PI / EHS G->H I Proceed with Experiment H->I cluster_0 Benchtop cluster_1 Chemical Fume Hood A 1. Place sealed vial on balance B 2. Tare balance to zero A->B C 3. Move empty vial into hood B->C G 6. Place sealed vial on balance to get final mass F 7. Return to hood for adjustments or to add solvent G->F D 4. Add powder to vial C->D E 5. Securely cap the vial D->E E->G

References

An In-Depth Technical Guide to Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity corresponding to the molecular formula C₁₁H₆BrClFNO₂, identified as Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate [1][2]. The document delineates its chemical identity, proposes a plausible synthetic pathway based on established methodologies for quinoline synthesis, and explores its potential as a bioactive molecule, particularly within the domain of kinase inhibition for oncology applications. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering both theoretical insights and practical guidance.

Chemical Identity and Synonyms

The compound with the molecular formula C₁₁H₆BrClFNO₂ is systematically named according to IUPAC nomenclature.

PropertyValueSource
IUPAC Name Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate[2]
Synonyms No widely recognized synonyms are currently available.
CAS Number 1260888-25-2[2]
Molecular Formula C₁₁H₆BrClFNO₂[1][2]
Molecular Weight 318.53 g/mol [2]
InChI Key MBXLYXPIKBSGMV-UHFFFAOYSA-N[2]

Proposed Synthetic Pathways and Mechanistic Insights

While a specific, peer-reviewed synthesis for Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate has not been detailed in readily available literature, a plausible and efficient synthetic route can be devised based on well-established named reactions in heterocyclic chemistry, such as the Friedländer annulation or the Doebner-von Miller reaction.[3][4][5][6] Given the substitution pattern of the target molecule, a Friedländer-type condensation appears to be a highly logical approach.

Proposed Synthesis via Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7][8] For the synthesis of our target molecule, a plausible pathway would involve the reaction of a suitably substituted 2-aminobenzophenone with a pyruvate derivative.

Proposed Reaction Scheme:

Friedlander_Synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_aminobenzophenone 2-Amino-3-bromo-5-fluoro-2'-chlorobenzophenone conditions Acid or Base Catalyst (e.g., p-TsOH or KOH) Heat (Reflux) 2_aminobenzophenone->conditions Reacts with pyruvate Methyl pyruvate pyruvate->conditions Reacts with target_molecule Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate conditions->target_molecule Forms

Caption: Proposed Friedländer synthesis of the target molecule.

Experimental Protocol (Proposed):

  • To a solution of 2-amino-3-bromo-5-fluoro-2'-chlorobenzophenone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add methyl pyruvate (1.2 eq). The choice of solvent can influence reaction rates and yields; protic solvents are commonly employed.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide). The catalyst facilitates the initial condensation step.

  • Heat the reaction mixture to reflux for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction time will depend on the reactivity of the substrates and the catalyst used.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The 2-aminobenzophenone derivative provides the aniline and carbonyl functionalities necessary for the formation of the quinoline ring system. The specific substitution pattern on this starting material dictates the final substitution of the product.

  • Methyl pyruvate serves as the source of the C2 and C3 atoms of the quinoline ring, as well as the methyl ester at the C2 position.

  • The acid or base catalyst is crucial for promoting the initial aldol-type condensation between the two carbonyl compounds and the subsequent cyclization and dehydration steps that lead to the aromatic quinoline core.

Potential Biological Activity and Applications in Drug Discovery

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4]

Kinase Inhibition in Oncology

A significant area of interest for quinoline derivatives is their role as kinase inhibitors in cancer therapy.[9] Many quinoline-based compounds have been developed to target key kinases involved in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others. The substitution pattern on the quinoline ring plays a critical role in determining the specific kinase inhibitory profile and overall potency.

Signaling Pathway Context:

Kinase_Inhibition_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P_Receptor Phosphorylated Receptor (Active) Receptor->P_Receptor Dimerization & Autophosphorylation Target_Molecule Methyl 8-bromo-4-chloro-6- fluoroquinoline-2-carboxylate (Proposed Inhibitor) Target_Molecule->Receptor Binds to ATP-binding site (Hypothesized) Inhibition Inhibition of Tumor Growth Target_Molecule->Inhibition Leads to Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Receptor->Downstream_Signaling Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Promotes

Caption: Hypothesized mechanism of action via kinase inhibition.

Based on the structure of Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate, it is plausible to hypothesize that it may function as a kinase inhibitor. The polysubstituted quinoline core provides a rigid scaffold for interaction with the ATP-binding pocket of various kinases. The specific halogen and methyl ester substitutions would influence the binding affinity and selectivity for different kinase targets.

In Silico Target Prediction

In the absence of direct experimental data, computational methods can be employed to predict potential biological targets. In silico approaches, such as inverse virtual screening and molecular docking, can be used to screen the compound against a panel of known protein structures, including a wide range of kinases.[10][11][12] Such studies could provide valuable insights into the potential kinase targets of Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate and guide further experimental validation.

Conclusion

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate is a polysubstituted quinoline derivative with significant potential for applications in drug discovery, particularly in the field of oncology. While specific experimental data for this compound is not yet widely available, this guide provides a solid foundation for its further investigation. The proposed synthetic pathway offers a practical approach for its preparation, and the analysis of its structural features suggests a strong likelihood of it exhibiting kinase inhibitory activity. Further experimental studies, including its synthesis, characterization, and biological evaluation, are warranted to fully elucidate the therapeutic potential of this promising molecule.

References

An In-Depth Technical Guide to the Predicted Lipophilicity of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a cornerstone of modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed analysis of the predicted lipophilicity for Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, a halogenated quinoline derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of the XLogP3 prediction algorithm, the significance of the predicted LogP value in the context of drug-likeness, and the broader implications for the development of quinoline-based therapeutics. This document is intended to serve as a practical resource, blending computational prediction with established pharmacological principles to inform rational drug design.

Introduction: The Quinoline Scaffold and the Imperative of Lipophilicity

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The efficacy of these compounds is not solely dependent on their interaction with biological targets but is also critically governed by their physicochemical properties, which dictate their absorption, distribution, metabolism, and excretion (ADME).

Among these properties, lipophilicity is of paramount importance.[5] It describes the affinity of a molecule for a lipid-like environment versus an aqueous one and is a key determinant of a drug's ability to cross biological membranes, its plasma protein binding, and its overall bioavailability.[5] A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[5]

This guide focuses on this compound (CAS 1133115-52-2), a molecule featuring the versatile quinoline core heavily substituted with halogens, which are known to modulate lipophilicity and other electronic properties.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₆BrClFNO₂

  • Molecular Weight: 318.5 g/mol

Predicting Lipophilicity: The XLogP3 Algorithm

For novel compounds, the experimental determination of LogP can be resource-intensive. Consequently, computational (in silico) prediction methods are invaluable tools in early-stage drug discovery for prioritizing candidates.[5] One of the most reliable and widely used algorithms is XLogP3.

The XLogP3 method is an atom-additive approach that calculates the LogP value by summing the contributions of individual atoms and correction factors within the molecule. A key feature of XLogP3 is its use of a known LogP value from a structurally similar reference compound in its training set as a starting point. The algorithm then applies an additive model to estimate the difference in LogP between the query and reference compounds. This "knowledge-guided" approach enhances its predictive accuracy compared to purely fragment-based methods. The model is calibrated using a large training set of compounds with experimentally verified LogP data.

Predicted XLogP3 Value and Interpretation

While a pre-computed XLogP3 value for this compound is not available in public databases like PubChem, a value has been reported for its close positional isomer, methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate (CAS 1260888-25-2) .

CompoundPredicted XLogP3Source
methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate3.8
This compoundEst. ~3.8Estimate

The predicted XLogP3 value of 3.8 for the 6-fluoro isomer serves as a highly reliable estimate for the target 5-fluoro compound. The positional change of the fluorine atom from the 6- to the 5-position on the quinoline ring is expected to have a minimal impact on the overall molecular lipophilicity. Both isomers share the same atomic composition and the same key lipophilic (bromo, chloro, quinoline core) and hydrophilic (ester, nitrogen) fragments.

Interpretation of the Predicted Value:

A positive LogP value indicates that the compound is more soluble in a lipid phase (octanol) than in an aqueous phase (water).[5] A value of 3.8 signifies that the compound is approximately 10^3.8 (about 6300) times more soluble in octanol than in water. This places the molecule in the moderately lipophilic category.

Significance in Drug Discovery:

  • Lipinski's Rule of 5: This rule provides a set of guidelines for assessing the drug-likeness of a compound for oral administration. One of the key criteria is a LogP value of less than 5.[5] With a predicted XLogP3 of ~3.8, this molecule comfortably adheres to this rule, suggesting a favorable balance of properties for potential oral bioavailability.

  • Membrane Permeability: The moderate lipophilicity suggests that the compound should be capable of passive diffusion across cell membranes, a prerequisite for reaching intracellular targets.

  • Aqueous Solubility: While lipophilic, a LogP under 4 suggests that the compound may still possess sufficient aqueous solubility for formulation and absorption, although this would need to be experimentally verified.

  • CNS Penetration: For drugs targeting the central nervous system (CNS), an optimal LogP is often cited as being around 2. The predicted value of ~3.8 suggests that this compound may have the potential to cross the blood-brain barrier, but could also be subject to efflux mechanisms.

The following diagram illustrates the workflow for assessing the drug discovery potential of a compound based on its predicted lipophilicity.

G cluster_0 Computational Prediction cluster_1 Analysis & Decision Making cluster_2 Experimental Workflow Start Define Target Molecule (this compound) Predict Calculate LogP using XLogP3 Algorithm Start->Predict Input Structure Value Predicted XLogP3 ≈ 3.8 Predict->Value Lipinski Compare to Drug-Likeness Criteria (e.g., Lipinski's Rule of 5: LogP < 5) Value->Lipinski Input Value ADME Assess Potential ADME Profile (Absorption, Distribution, CNS penetration) Lipinski->ADME Informs Decision Proceed with Experimental Validation? ADME->Decision Guides Synthesize Synthesize Compound Decision->Synthesize Yes Experiment Experimental LogP Determination (e.g., Shake-Flask, HPLC) Synthesize->Experiment Experiment->Value Validate/Refine Model

Caption: Workflow from in silico prediction to experimental validation.

Contextualizing Lipophilicity: Comparison with Experimental Methods

While computational models like XLogP3 are powerful, they are ultimately predictive. Experimental validation remains the gold standard. Should this compound proceed in a drug discovery pipeline, the predicted XLogP3 value would be confirmed using established methods.

Common Experimental Protocols:

  • Shake-Flask Method (OECD 107):

    • Principle: The "gold standard" method. The compound is dissolved in a mixture of n-octanol and water.

    • Protocol:

      • The two immiscible phases are pre-saturated with each other.

      • The test compound is added to the biphasic system in a flask.

      • The flask is shaken until equilibrium is reached.

      • The phases are separated by centrifugation.

      • The concentration of the compound in each phase is determined (e.g., by UV-Vis spectroscopy or HPLC).

      • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • High-Performance Liquid Chromatography (HPLC) Method (OECD 117):

    • Principle: A correlation-based method where the retention time of a compound on a reversed-phase HPLC column is related to its lipophilicity.

    • Protocol:

      • A series of reference compounds with known LogP values are run on a reversed-phase HPLC system to create a calibration curve of retention time versus LogP.

      • The test compound is then run under the identical HPLC conditions.

      • The retention time of the test compound is measured.

      • The LogP of the test compound is interpolated from the calibration curve.

The following diagram outlines the relationship between computational prediction and experimental verification.

G cluster_validation Validation Loop pred Computational Prediction XLogP3 Algorithm Atom-additive model Knowledge-guided result LogP Value pred:f0->result Predicts pred:f1->result pred:f2->result exp Experimental Determination Shake-Flask Method HPLC Method exp:f0->result Measures exp:f1->result result->pred Refines Algorithm

Caption: Interplay between predictive models and experimental data.

Conclusion

The predicted XLogP3 value for this compound is estimated to be approximately 3.8 , based on a very close positional isomer. This value places the compound in a favorable, moderately lipophilic range that aligns with established guidelines for drug-likeness, such as Lipinski's Rule of 5. This in silico analysis provides strong justification for its further investigation as a potential therapeutic agent, warranting synthesis and subsequent experimental validation of its physicochemical and biological properties. This guide underscores the synergy between computational chemistry and experimental science in accelerating modern drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Specifically, halogenated quinoline-2-carboxylates are pivotal intermediates in the synthesis of novel therapeutic agents, including those with potential anticancer, antibacterial, and antiviral activities.[2] The strategic placement of bromo, chloro, and fluoro substituents on the quinoline ring, as in Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its pharmacokinetic profile and target engagement.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The narrative explains the rationale behind the chosen synthetic strategy and methodologies, grounded in established chemical principles and supported by authoritative references.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of the core quinoline ring system, followed by a series of functional group transformations to install the desired substituents at the appropriate positions. The chosen pathway prioritizes commercially available starting materials and employs robust, well-documented reactions to ensure reproducibility.

PART 1: Synthesis of the Quinolone Core via Gould-Jacobs Reaction

The initial and most critical phase of the synthesis is the construction of the quinoline scaffold. For this, the Gould-Jacobs reaction is the method of choice, as it is a reliable and versatile technique for preparing 4-hydroxyquinolines from anilines.[3][4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5]

Step 1.1: Condensation of 2-Bromo-5-fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

The synthesis commences with the nucleophilic attack of the amino group of 2-bromo-5-fluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.

Protocol:

  • In a round-bottom flask, combine 2-bromo-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 110-120 °C for 1-2 hours, with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

  • Upon completion, remove the ethanol byproduct under reduced pressure.

Step 1.2: Thermal Cyclization to 8-Bromo-5-fluoro-4-hydroxyquinoline

This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[3] The use of a high-boiling inert solvent is essential to achieve the necessary temperature for efficient cyclization.

Protocol:

  • In a separate flask, preheat a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to 250-260 °C.

  • Slowly add the crude anilidomethylenemalonate intermediate from the previous step to the hot solvent.

  • Maintain the temperature for 30-60 minutes. The cyclized product, 8-bromo-5-fluoro-4-hydroxyquinoline, will precipitate from the hot solvent.

  • Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexane to dilute the mixture and facilitate filtration.

  • Filter the precipitated solid and wash thoroughly with hexane to remove the high-boiling solvent.

  • Wash the solid with ethanol and dry to obtain the crude 8-bromo-5-fluoro-4-hydroxyquinoline.

PART 2: Functional Group Transformations

With the quinoline core in hand, the next phase involves the installation of the chloro and methyl carboxylate functionalities.

Step 2.1: Chlorination of 8-Bromo-5-fluoro-4-hydroxyquinoline

The conversion of the 4-hydroxy group to a 4-chloro group is a standard transformation in quinoline chemistry, typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, place the dried 8-bromo-5-fluoro-4-hydroxyquinoline (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-bromo-4-chloro-5-fluoroquinoline.

Step 2.2: Introduction of the Carboxylate Group at the 2-Position

Introducing a substituent at the C2 position of the pre-formed quinoline ring can be challenging. A reliable method involves the introduction of a cyano group via the Reissert reaction, followed by hydrolysis to the carboxylic acid.

Protocol: Reissert Reaction and Hydrolysis

  • Formation of the Reissert Compound:

    • Dissolve 8-bromo-4-chloro-5-fluoroquinoline (1.0 eq) in dichloromethane.

    • Add trimethylsilyl cyanide (TMSCN) (1.5 eq) and benzoyl chloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Reissert compound.

  • Hydrolysis to the Carboxylic Acid:

    • Suspend the crude Reissert compound in a mixture of concentrated hydrochloric acid and acetic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and pour it onto ice.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid.

Step 2.3: Esterification to the Final Product

The final step is a standard Fischer esterification to convert the carboxylic acid to the corresponding methyl ester.

Protocol:

  • Suspend 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Reagents
Diethyl ((2-bromo-5-fluorophenyl)amino)methylene)malonateC₁₄H₁₅BrFNO₄376.182-Bromo-5-fluoroaniline, DEEM
8-Bromo-5-fluoro-4-hydroxyquinolineC₉H₅BrFNO242.05Dowtherm A or Diphenyl ether
8-Bromo-4-chloro-5-fluoroquinolineC₉H₄BrClFN260.49POCl₃, DMF
8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acidC₁₀H₄BrClFNO₂304.50TMSCN, Benzoyl chloride, HCl, Acetic acid
This compound C₁₁H₆BrClFNO₂ 318.53 Methanol, Sulfuric acid

Visualizing the Workflow

Synthesis_Workflow A 2-Bromo-5-fluoroaniline + DEEM B Condensation Intermediate A->B Condensation (110-120°C) C 8-Bromo-5-fluoro-4-hydroxyquinoline B->C Thermal Cyclization (>250°C) D 8-Bromo-4-chloro-5-fluoroquinoline C->D Chlorination (POCl₃) E Quinoline-2-carboxylic acid D->E Reissert Reaction & Hydrolysis F This compound E->F Esterification (MeOH, H₂SO₄)

Caption: Synthetic pathway for this compound.

Trustworthiness and Self-Validation

To ensure the identity and purity of the synthesized compounds at each step, it is imperative to employ a suite of analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the product at each stage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of solid compounds.

By systematically applying these analytical methods, researchers can validate the successful synthesis of this compound and ensure its suitability for subsequent applications in drug discovery and development.

References

Application Notes and Protocols for the Utilization of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Highly Functionalized Quinoline Scaffold

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, from antimalarials to kinase inhibitors.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling precise interactions with biological targets. Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate is a novel, highly decorated quinoline derivative poised to be a versatile building block for the synthesis of next-generation therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols involving this unique scaffold. Its distinct substitution pattern—featuring three different halogens (F, Cl, Br) and a methyl ester at key positions—offers multiple, orthogonal reactive handles for chemical elaboration. This allows for the systematic exploration of chemical space and the development of extensive structure-activity relationships (SAR).

Molecular Profile:

PropertyValueSource
IUPAC Name This compoundChembeez[3]
CAS Number 1133115-52-2Santa Cruz Biotechnology[4]
Molecular Formula C₁₁H₆BrClFNO₂Santa Cruz Biotechnology[4]
Molecular Weight 318.5 g/mol Santa Cruz Biotechnology[4]
Structure (See Figure 1 below)

Figure 1: Chemical Structure of this compound Chemical structure of this compound

Part 1: Strategic Value in Drug Discovery - A Multi-Faceted Building Block

The true potential of this compound lies in the differential reactivity of its substituents. This allows for a stepwise and controlled diversification of the core structure, making it an ideal starting point for creating compound libraries for high-throughput screening.

Key Reactive Centers and Their Synthetic Potential:

  • C4-Chloro Position: The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This is the most reactive site for introducing a wide variety of side chains, a common strategy in the synthesis of antimalarial drugs like chloroquine and numerous kinase inhibitors.[6][7]

  • C8-Bromo Position: The bromine atom at the 8-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2] This allows for the introduction of aryl, heteroaryl, alkynyl, or amino moieties, which can serve as key pharmacophoric elements for modulating target binding and selectivity.

  • C2-Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides via direct amidation. Carboxylic acids are often crucial for interacting with basic residues in enzyme active sites, while amides provide opportunities for additional hydrogen bonding interactions.

  • C5-Fluoro Group: The fluorine atom at the 5-position is generally the least reactive of the halogens towards substitution. Its primary role is to modulate the electronic properties (pKa) of the quinoline ring system and to block potential sites of metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of the final compounds.[8][9]

This multi-handle approach enables a combinatorial-like synthesis strategy, as illustrated in the workflow diagram below.

G cluster_0 Primary Diversification cluster_1 Secondary Diversification cluster_2 Tertiary Diversification start Methyl 8-bromo-4-chloro-5- fluoroquinoline-2-carboxylate snar C4-SNA_r_ (e.g., Amines, Alcohols) start->snar suzuki C8-Suzuki Coupling (e.g., Boronic Acids) start->suzuki hydrolysis C2-Ester Hydrolysis (e.g., LiOH, NaOH) start->hydrolysis product1 4-Substituted-8-bromo Derivatives snar->product1 product2 8-Aryl-4-chloro Derivatives suzuki->product2 product3 4-Chloro-8-bromo- carboxylic Acid hydrolysis->product3 final1 Fully Functionalized Kinase Inhibitor Scaffolds product1->final1 final2 Novel Antimalarial Analogs product2->final2 final3 Bioactive Carboxamides product3->final3

Caption: Synthetic diversification workflow for the quinoline scaffold.

Part 2: Experimental Protocols

The following protocols are generalized methodologies based on established chemical literature for quinoline derivatives.[1][2][10] Researchers should optimize reaction conditions (solvent, temperature, catalysts, and reaction time) for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Objective: To introduce amine-based side chains at the C4-position, a critical step for synthesizing analogs of 4-aminoquinoline antimalarials or kinase inhibitors.

Rationale: The electron-withdrawing nature of the quinoline nitrogen and the C2-ester group activates the C4-position for nucleophilic attack. This reaction is typically robust and high-yielding.[5]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., 4-aminophenol, piperazine) (1.1 - 1.5 eq)

  • Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF), or Dioxane)

  • Base (optional, e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent (approx. 0.1-0.2 M concentration).

  • Add the desired amine nucleophile.

  • If the amine salt is not used, add the base to the reaction mixture.

  • Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent (e.g., cold ethanol or diethyl ether).

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-8-bromo-5-fluoroquinoline-2-carboxylate derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C8-Position

Objective: To introduce aryl or heteroaryl moieties at the C8-position, enabling the exploration of SAR related to π-stacking interactions or vectoring towards specific sub-pockets of a target protein.

Rationale: The carbon-bromine bond is a classic substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance of various functional groups.[2]

Materials:

  • This compound (or a C4-substituted derivative from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)

  • Schlenk flask or sealed reaction vial, inert atmosphere (Nitrogen or Argon).

Procedure:

  • To a Schlenk flask, add the quinoline starting material, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-4-chloro-5-fluoroquinoline-2-carboxylate derivative.

Protocol 3: Ester Hydrolysis to Carboxylic Acid

Objective: To convert the C2-methyl ester to a carboxylic acid, a common isostere for phosphate groups or a key functional group for salt formation and solubility enhancement.

Rationale: Base-mediated hydrolysis (saponification) is a standard and efficient method for converting methyl esters to carboxylic acids.

Materials:

  • This compound (or a diversified derivative) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 5.0 eq)

  • Solvent system (e.g., Tetrahydrofuran (THF)/Water, Methanol/Water)

  • Aqueous acid (e.g., 1M HCl)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve the quinoline ester in the solvent mixture in a round-bottom flask.

  • Add an aqueous solution of the base (LiOH or NaOH) to the mixture.

  • Stir the reaction at room temperature until the hydrolysis is complete as monitored by TLC or LC-MS (typically 1-6 hours).

  • Remove the organic solvent (THF or Methanol) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • A precipitate should form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired quinoline-2-carboxylic acid.

Caption: Decision workflow for sequential modification protocols.

Conclusion

This compound is a highly valuable and versatile scaffold for modern medicinal chemistry. Its orthogonally addressable functional groups provide a robust platform for the rapid synthesis of diverse compound libraries. The protocols outlined in this document provide a foundational framework for researchers to begin exploring the vast chemical space accessible from this unique starting material, paving the way for the discovery of novel therapeutics targeting a range of diseases.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with 8-Bromoquinolines for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] Consequently, the development of robust and versatile synthetic methods for the functionalization of the quinoline core is of paramount importance for drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forging carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its key reagents.[3][4]

This guide provides an in-depth exploration of the experimental procedures for the Suzuki-Miyaura coupling of 8-bromoquinolines. We will delve into the mechanistic underpinnings of the reaction, address the unique challenges posed by this substrate, and offer detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromoquinoline, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3][6]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the Pd(II) complex. This process requires activation by a base, which forms a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the ligand exchange on the palladium center.[3][7][8][9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X (Aryl-Pd-Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl R¹-Pd(II)L₂-R² transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product_out Product (R¹-R²) red_elim->product_out aryl_halide_in 8-Bromoquinoline (R¹-X) aryl_halide_in->ox_add boronic_acid_in Boronic Acid + Base [R²-B(OH)₃]⁻ boronic_acid_in->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters for 8-Bromoquinolines

The success of a Suzuki coupling, particularly with a potentially challenging substrate like 8-bromoquinoline, hinges on the careful selection of several key parameters. The steric hindrance imposed by the adjacent nitrogen-containing ring can influence catalyst accessibility and reaction efficiency.[10]

Palladium Catalyst and Ligand Selection

The combination of a palladium source (pre-catalyst) and a ligand is critical for generating the active Pd(0) species and modulating its reactivity.

  • Palladium Pre-catalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). Pd(PPh₃)₄ can often be used directly as it is a stable Pd(0) source. Pd(OAc)₂ and other Pd(II) sources require an in-situ reduction, often facilitated by phosphine ligands.

  • Ligands: The ligand stabilizes the palladium catalyst, enhances its solubility, and influences both the oxidative addition and reductive elimination steps.[7]

    • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.

    • Bulky, Electron-Rich Phosphines: Ligands like tricyclohexylphosphine (PCy₃) or specialized biaryl phosphines (e.g., SPhos, XPhos) are often superior for less reactive or sterically hindered substrates like aryl chlorides and some heteroaryl halides.[11] They promote faster oxidative addition and reductive elimination.

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, offering high stability and catalytic activity, especially for challenging couplings.[7][8]

The Indispensable Role of the Base

A base is essential for the transmetalation step.[8] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex.[12] The choice of base can dramatically affect the reaction yield.

  • Inorganic Bases: These are most commonly used.[12]

    • Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Widely used and effective for a broad range of substrates. Cs₂CO₃ is more soluble and basic, often providing better results for difficult couplings.

    • Potassium Phosphate (K₃PO₄): A strong base that is often effective when carbonates fail, particularly with sterically hindered substrates or less reactive boronic acids.[5]

    • Sodium Hydroxide (NaOH) & Potassium Hydroxide (KOH): Strong bases that can be effective but may promote side reactions with base-sensitive functional groups.[12]

Solvent Systems

The solvent must solubilize the reactants and facilitate the reaction kinetics. The Suzuki coupling is remarkably flexible in its solvent requirements.[7][13]

  • Aprotic Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices and are frequently used.[7][14] Dimethylformamide (DMF) is also common but can sometimes be more difficult to remove during workup.[13][15]

  • Aqueous Mixtures: Reactions are often run in a biphasic mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).[5][13] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Organoboron Reagents

While boronic acids are the most common coupling partners due to their wide availability, other organoboron reagents can offer advantages.[7]

  • Boronic Acids (RB(OH)₂): The default choice for most applications.

  • Boronate Esters (e.g., Pinacol Esters): More stable than the corresponding boronic acids and are less prone to protodeboronation (a key side reaction), making them ideal for challenging syntheses or for unstable boronic acids.[13][16]

  • Potassium Aryltrifluoroborates (K[RBF₃]): These are highly stable, crystalline solids that are easy to handle and can be used directly in the coupling reaction.[8][16]

Comparative Data for Suzuki Coupling of Quinolines

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of substituted bromo- or chloroquinolines to provide a reference for reaction optimization.

Aryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂OReflux1292[1]
8-Bromo-6-methylquinolin-2(1H)-one2-Methoxyphenylboronic acidPdCl₂(dppf) (5)-K₂CO₃ (2)THF/H₂O7018-24~85 (Illustrative)[4][17]
3-Amino-2-chloropyridine2-Methylphenylboronic acidPd(Amphos)₂Cl₂ (1)-K₂CO₃ (1.5)Toluene/H₂O90579
3-Chloropyridine5-Indole boronic acidPd(OAc)₂ (1.5)SPhos (3)K₃PO₄ (2)Toluene1001277[18]
4-ChloroquinolineVarious arylboronic acidsPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1002470-85[19]

*Note: Examples with pyridines are included to demonstrate effective catalyst systems for nitrogen-containing heteroaryl halides.

Detailed Experimental Protocol: Synthesis of 8-phenylquinoline

This protocol provides a representative procedure for the coupling of 8-bromoquinoline with phenylboronic acid.

Materials and Reagents
  • 8-Bromoquinoline (1.0 mmol, 208 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 22 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 8-bromoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Catalyst and Solvents: Under a positive pressure of the inert gas, add the PdCl₂(dppf) catalyst (0.03 equiv). Then, add the degassed solvents: 1,4-dioxane (5 mL) followed by water (1 mL) via syringe. Degassing of solvents can be achieved by sparging with an inert gas for 15-20 minutes prior to use.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-phenylquinoline.

Experimental Workflow Diagram

Workflow start Start: Assemble Reagents setup 1. Charge Flask: 8-Bromoquinoline Phenylboronic Acid K₂CO₃ start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add_cat 3. Add Catalyst & Solvents (PdCl₂(dppf), Dioxane/H₂O) inert->add_cat heat 4. Heat to 90-100 °C & Stir add_cat->heat monitor 5. Monitor by TLC/LC-MS heat->monitor monitor->heat Reaction Incomplete workup 6. Cool & Quench (Add EtOAc & H₂O) monitor->workup Reaction Complete extract 7. Extraction (Separate layers, Extract aq.) workup->extract dry 8. Dry & Concentrate (Dry over MgSO₄, Rotovap) extract->dry purify 9. Purify (Column Chromatography) dry->purify end End: Pure 8-Phenylquinoline purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling is an exceptionally reliable and adaptable method for the synthesis of 8-arylquinolines. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome challenges such as steric hindrance and achieve high yields of the desired products. The protocols and data presented in this guide serve as a comprehensive starting point for the successful application of this pivotal reaction in the synthesis of complex molecules for pharmaceutical and materials science research.

References

Application Note: A High-Yield, One-Pot Synthesis of Functionalized Quinoline-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, with quinoline-2-carboxylates serving as crucial precursors for a wide range of biologically active molecules and functional ligands.[1][2] This application note provides a detailed guide to the high-yield synthesis of functionalized quinoline-2-carboxylates via a modern, efficient one-pot methodology. We will explore the scientific rationale behind this chosen method in comparison to classical syntheses, present a detailed experimental protocol, and offer expert insights for optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable and scalable route to this important class of heterocyclic compounds.

Introduction: The Significance of Quinoline-2-carboxylates

Quinolines represent a vital class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural alkaloids and synthetic pharmaceuticals.[3][4] They exhibit a remarkable spectrum of biological activities, including anti-malarial, anti-bacterial, anti-inflammatory, and anti-convulsant properties.[2] Within this family, quinoline-2-carboxylates are of paramount importance, acting as versatile intermediates for more complex molecular architectures and as effective ligands in metal-catalyzed reactions.[1] The development of simple, general, and high-yielding protocols for their synthesis is therefore a significant goal in synthetic chemistry. While classical methods like the Doebner-von Miller and Friedländer reactions exist, they can be limited by harsh conditions, low yields, or a restricted substrate scope.[5][6] This note details a contemporary one-pot strategy that overcomes many of these limitations.[7]

Comparative Overview of Synthetic Strategies

The selection of a synthetic route is governed by factors such as desired substitution patterns, starting material availability, and reaction efficiency. Below is a comparative analysis of prominent methods.

Logical Flow: Choosing a Synthetic Pathway

G Start Need to Synthesize Functionalized Quinoline-2-Carboxylate Harsh Harsh Conditions? (Strong Acid, High Temp) Start->Harsh Classical Classical Methods (Doebner-von Miller, Friedländer) Modern Modern One-Pot Method (Featured Protocol) Harsh->Classical No Substrate Broad Substrate Scope & Mild Conditions Needed? Harsh->Substrate Yes Substrate->Classical No Substrate->Modern Yes G cluster_0 One-Pot Domino Reaction A 2-Aminobenzaldehyde + β-Nitroacrylate B Aza-Michael Addition A->B Step 1 C Intramolecular Henry Reaction B->C Step 2 D Dehydration (-H2O) C->D Step 3 E Nitrous Acid Elimination (-HNO2) D->E Step 4 F Functionalized Quinoline-2-carboxylate E->F Final Product

References

Application Note & Protocol: A Scalable, Multi-Step Synthesis of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple points for further chemical modification, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. This document provides a comprehensive guide to a robust and scalable multi-step synthesis of this target molecule. The selected strategy prioritizes the use of readily available starting materials and employs well-established, high-yielding chemical transformations suitable for scale-up. We provide detailed, step-by-step protocols, mechanistic insights, and process optimization considerations to ensure reproducibility and efficiency.

Introduction and Strategic Overview

The quinoline core is a privileged structure in drug discovery, present in numerous FDA-approved drugs. The specific substitution pattern of the target molecule—containing bromo, chloro, and fluoro groups—imparts distinct electronic and lipophilic properties that are often desirable in modulating biological activity and pharmacokinetic profiles.

Synthesizing such a polysubstituted quinoline requires a carefully planned strategy. Several classical methods exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Gould-Jacobs reactions.[1] However, for a 2-carboxylate substitution pattern, the Friedländer Annulation offers a more direct and convergent approach.[2] Our selected strategy builds the quinoline core via a Friedländer-type reaction, followed by functional group manipulations to install the chloro group and the final methyl ester. This approach is advantageous for its logical progression and the use of reliable, scalable chemical reactions.

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Chlorination cluster_2 Part 3: Esterification A 2-Bromo-5-fluoroaniline B 2-Amino-3-bromo-6-fluorobenzaldehyde A->B Vilsmeier-Haack Formylation C 8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic Acid B->C Friedländer Annulation (with Pyruvic Acid) D 8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic Acid C->D Deoxychlorination (with POCl₃) E This compound D->E Acyl Chloride Formation (SOCl₂) & Methanolysis G compoundA 2-Amino-3-bromo-6-fluorobenzaldehyde + Pyruvic Acid intermediate Schiff Base/ Enamine Intermediate compoundA->intermediate Condensation (-H₂O) product 8-Bromo-5-fluoro-4-hydroxy- quinoline-2-carboxylic Acid intermediate->product Intramolecular Aldol-type Cyclization

References

Application Note: Advanced Analytical Strategies for the Characterization of Quinoline Derivatives Using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives represent a critical class of heterocyclic compounds with broad applications in medicinal chemistry, drug development, and materials science.[1][2] Their diverse biological activities necessitate robust and reliable analytical methods for purity assessment, impurity profiling, and pharmacokinetic studies.[1][3] This application note provides a comprehensive guide to the characterization of quinoline derivatives using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate high-integrity analytical workflows for this important compound class.

Introduction: The Analytical Imperative for Quinoline Derivatives

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The synthesis of these complex molecules can, however, lead to a variety of process-related impurities and degradation products that must be meticulously identified and quantified to meet stringent regulatory requirements.[1] HPLC and LC-MS are indispensable tools in this endeavor, offering the separation power and detection sensitivity required for comprehensive characterization.[2]

This guide is structured to provide not just procedural steps, but a deep understanding of the underlying principles that govern the successful analysis of quinoline derivatives. We will explore how the physicochemical properties of these aromatic heterocycles influence method development and how to leverage these properties to achieve optimal analytical outcomes.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone of quality control in the pharmaceutical industry, providing precise and reproducible quantification of active pharmaceutical ingredients (APIs) and their impurities.[4][5] For quinoline derivatives, which are often aromatic and possess varying polarities, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.[6]

The "Why": Causality in HPLC Method Development

A successful HPLC method is not a matter of chance, but of deliberate, science-driven choices. Here, we dissect the critical parameters and the rationale for their selection in the context of quinoline analysis.

  • Analyte Chemistry: The journey begins with a thorough understanding of the analyte's physicochemical properties.[7]

    • Polarity and pKa: Quinolines are weakly basic due to the nitrogen atom in the heterocyclic ring.[8] Their polarity can vary significantly based on the nature and position of substituents. Understanding the pKa is crucial for controlling ionization and, consequently, retention and peak shape. To ensure retention of these ionizable compounds in their neutral form, the mobile phase pH should be adjusted to be at least two units above the pKa of the quinoline nitrogen.[7]

    • UV Absorbance: The aromatic nature of the quinoline ring system results in strong UV absorbance, typically around 225-254 nm, making UV detection a highly sensitive and suitable choice.[2][6][9]

  • Column Selection: The stationary phase is the heart of the separation.

    • C18 Columns: These are the workhorses for moderately polar to non-polar compounds and are an excellent starting point for most quinoline derivatives.[10]

    • Phenyl-Hexyl Columns: For highly aromatic quinolines, a phenyl-hexyl column can offer alternative selectivity through π-π interactions, potentially resolving closely related impurities that co-elute on a C18 column.[6][10]

  • Mobile Phase Optimization: The mobile phase dictates the elution strength and selectivity.

    • Organic Modifier: Acetonitrile and methanol are the primary choices. Acetonitrile often provides better peak shape and lower UV cutoff. A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing, is typically employed to separate compounds with a wide range of polarities.[6]

    • Buffer Selection: To maintain a consistent pH and ensure reproducible retention times, a buffer is essential. Ammonium formate or acetate buffers are excellent choices as they are compatible with mass spectrometry, allowing for seamless method transfer to LC-MS.[10][11]

Experimental Workflow: HPLC Analysis

The following diagram illustrates a typical workflow for the HPLC analysis of quinoline derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve Sample in Suitable Solvent Filter Filter through 0.45 µm Syringe Filter SamplePrep->Filter StandardPrep Prepare Calibration Standards Autosampler Autosampler Injection Filter->Autosampler Inject Column HPLC Column (e.g., C18) Autosampler->Column Pump Gradient Pump (Mobile Phase A & B) Pump->Column Detector UV/DAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report (Purity, Impurities) Integration->Report

Caption: General experimental workflow for HPLC analysis of quinoline derivatives.

Protocol: HPLC Purity Determination of a Novel Quinoline Derivative

This protocol outlines a robust method for assessing the purity of a synthesized quinoline compound.

1. Instrumentation and Materials:

  • HPLC System with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • HPLC grade acetonitrile and water.

  • Ammonium formate (MS-grade).

  • Synthesized quinoline derivative and reference standard.

2. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the quinoline nitrogen, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength for quinoline derivatives.
Gradient Program 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% BA gradient is essential to elute both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[2]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[6]
Detection Wavelength 254 nmQuinoline derivatives typically exhibit strong UV absorbance at this wavelength.[6] A DAD can be used to scan a range (e.g., 200-400 nm) to identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume that avoids column overloading.[2]

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the quinoline reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized quinoline sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the column.[2][12]

4. Method Validation (as per ICH Q2(R1) Guidelines): A full method validation should be performed for late-stage development, including:[4][13][14]

  • Specificity: Ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.

  • Linearity and Range: Demonstrate a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision (Repeatability and Intermediate Precision): Assess the method's consistency under the same and different conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an unparalleled tool for identifying unknown impurities and confirming the structure of synthesized compounds.[1][15]

The "Why": Ionization and Fragmentation in LC-MS
  • Ionization Technique:

    • Electrospray Ionization (ESI): This is the most common ionization technique for quinoline derivatives. In positive ion mode (ESI+), the basic nitrogen atom is readily protonated, forming a prominent protonated molecule [M+H]+.[15] This soft ionization technique minimizes in-source fragmentation, preserving the molecular weight information.

  • Mass Analyzer:

    • Quadrupole: Excellent for quantitative analysis due to its robustness and ability to perform selected ion monitoring (SIM).

    • Time-of-Flight (TOF): Provides high-resolution accurate mass (HRAM) data, which can be used to determine the elemental composition of an unknown compound, greatly aiding in its identification.[16]

    • Tandem Mass Spectrometry (MS/MS): By isolating the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" is invaluable for structural elucidation and confirming the identity of isomers.

Fragmentation Patterns of Quinoline Derivatives

The fragmentation of the quinoline ring system provides crucial structural information. Common fragmentation pathways include:[17]

  • Loss of HCN: A characteristic fragmentation of the quinoline core, leading to an ion at m/z 102 for the unsubstituted quinoline.[17]

  • Loss of Substituents: The fragmentation pattern is heavily influenced by the nature of the substituents on the quinoline ring. For example, a carboxylic acid group may lead to the loss of COOH (45 Da).[17]

  • Ring Cleavage: Further fragmentation of the quinoline ring can occur, providing additional structural clues.

Experimental Workflow: LC-MS Analysis

The following diagram illustrates a typical workflow for the LC-MS analysis of quinoline derivatives.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis SamplePrep Dissolve Sample in LC-MS Grade Solvent Filter Filter through 0.22 µm Syringe Filter SamplePrep->Filter LC UPLC/HPLC System Filter->LC Inject IonSource ESI Source (Positive Mode) LC->IonSource MassSpec Mass Spectrometer (e.g., Q-TOF) IonSource->MassSpec TIC Total Ion Chromatogram MassSpec->TIC Data Acquisition MassSpectra Extract Mass Spectra ([M+H]+) TIC->MassSpectra Fragmentation Analyze MS/MS Fragmentation MassSpectra->Fragmentation Identification Identify Impurities Fragmentation->Identification

Caption: General experimental workflow for LC-MS analysis of quinoline derivatives.

Protocol: Identification of an Unknown Impurity by LC-MS/MS

This protocol describes the steps to identify an unknown impurity detected during HPLC analysis.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).

  • The same column and mobile phases as the validated HPLC method (ensure MS-compatible buffers are used).

  • Sample containing the unknown impurity.

2. LC-MS Conditions:

ParameterSettingRationale
LC Method Transfer the validated HPLC method.Using the same LC method ensures the impurity elutes at the expected retention time.
Ionization Mode ESI PositiveTo generate the protonated molecular ion [M+H]+.
Scan Mode Full Scan (e.g., m/z 100-1000)To obtain the mass spectrum of all eluting compounds.
MS/MS Mode Data-Dependent Acquisition (DDA)Automatically triggers MS/MS fragmentation of the most intense ions in the full scan, including the impurity.
Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies ensures comprehensive fragmentation for structural elucidation.

3. Data Analysis and Interpretation:

  • Extract the Mass Spectrum: From the total ion chromatogram (TIC), extract the mass spectrum corresponding to the impurity peak.

  • Determine the Molecular Weight: Identify the [M+H]+ ion to determine the molecular weight of the impurity.

  • Propose Elemental Composition: Use the high-resolution accurate mass data to calculate the elemental composition.

  • Analyze the MS/MS Spectrum: Interpret the fragmentation pattern to deduce the structure of the impurity. Compare the fragmentation to that of the main compound and known fragmentation pathways of quinolines.[17]

  • Confirm Identity: If possible, synthesize or obtain a reference standard of the proposed impurity structure to confirm its identity by comparing retention time and MS/MS spectra.

Troubleshooting Common Issues

Even with robust methods, analytical challenges can arise. Here are some common issues and their solutions.

IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH.Use a column designed for basic analytes; Adjust mobile phase pH to be >2 units above the analyte's pKa.[8]
Poor Sensitivity in LC-MS Inefficient ionization; Contaminated ion source.Optimize ESI source parameters (e.g., capillary voltage, gas flow); Clean the ion source.
Retention Time Shifts Column degradation; Changes in mobile phase composition; Leaks in the system.Use a guard column; Prepare fresh mobile phase daily; Check for leaks in fittings.[18]
Carryover in LC-MS Adsorption of the analyte to the autosampler needle or column.Optimize the autosampler wash solvent; Inject blanks between high-concentration samples.[19]
High Background Noise in MS Contaminated mobile phase or LC system.Use high-purity solvents and additives; Flush the LC system.[18]

Conclusion

The successful characterization of quinoline derivatives hinges on a systematic and scientifically-driven approach to analytical method development. By understanding the interplay between the analyte's physicochemical properties and the chromatographic conditions, robust and reliable HPLC and LC-MS methods can be established. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists, enabling them to generate high-quality, defensible data that is crucial for advancing drug discovery and development programs involving this important class of compounds.

References

Application Notes & Protocols: One-Pot Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] Its prevalence drives a continuous demand for efficient and versatile synthetic methodologies. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of operational simplicity, cost-effectiveness, and environmental sustainability.[4] This guide provides an in-depth analysis of several robust one-pot strategies for assembling polysubstituted quinolines, intended for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, practical applications, and detailed experimental protocols for classic named reactions such as the Friedländer, Combes, and Doebner-von Miller syntheses, alongside modern catalytic approaches.

Introduction: The Significance of the Quinoline Nucleus

Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery.[2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial (e.g., Chloroquine, Quinine), anticancer (e.g., Camptothecin), antibacterial (e.g., Ciprofloxacin), and anti-inflammatory properties.[1][5][6] The rigid, planar structure of the quinoline ring allows it to effectively interact with biological targets like DNA and various enzymes, while its numerous substitution points offer a rich platform for fine-tuning pharmacokinetic and pharmacodynamic profiles.[2][3]

The challenge for synthetic chemists lies in constructing this valuable core with specific substitution patterns in an efficient, scalable, and environmentally benign manner. Traditional multi-step syntheses often suffer from cumulative yield losses, require tedious purification of intermediates, and generate significant solvent waste. One-pot, multicomponent reactions address these limitations by increasing synthetic efficiency and atom economy, making them highly attractive for both academic research and industrial production.[4][7]

Foundational One-Pot Strategies for Quinoline Synthesis

Several classical named reactions provide reliable and versatile one-pot pathways to polysubstituted quinolines. Understanding the mechanism and scope of each is critical for selecting the appropriate strategy for a target molecule.

The Friedländer Annulation

First reported by Paul Friedländer in 1882, this synthesis is one of the most direct methods for creating quinolines.[8][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[10] The reaction can be catalyzed by either acids or bases.[11]

Causality & Mechanism: The reaction proceeds through an initial aldol-type condensation between the enolizable carbonyl compound and the 2-aminoaryl carbonyl. This is followed by a cyclizing dehydration (intramolecular condensation between the amino group and the newly formed carbonyl) to form a dihydroquinoline intermediate, which then aromatizes to the final quinoline product.[8][11] The choice of acid or base catalyst is crucial; it facilitates both the initial aldol addition and the subsequent dehydration steps.[9]

Workflow: Friedländer Annulation

Friedlander_Workflow start Combine: 1. 2-Aminoaryl Ketone/Aldehyde 2. α-Methylene Carbonyl 3. Catalyst (Acid or Base) 4. Solvent reaction Heat Reaction Mixture (e.g., 80-150 °C) Monitor by TLC start->reaction One-Pot workup Aqueous Workup Neutralize (if needed) Extract with Organic Solvent reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Polysubstituted Quinoline purify->product

Caption: General workflow for a one-pot Friedländer quinoline synthesis.

Protocol 2.1: Synthesis of 2-Phenylquinoline via Friedländer Reaction

This protocol describes a one-pot synthesis from 2-aminobenzaldehyde and acetophenone.

  • Materials:

    • 2-Aminobenzaldehyde (1.21 g, 10 mmol)

    • Acetophenone (1.20 g, 10 mmol)

    • Potassium hydroxide (KOH) (0.28 g, 5 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzaldehyde, acetophenone, and ethanol.

    • Stir the mixture at room temperature to dissolve the solids.

    • Add potassium hydroxide pellets to the solution.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold water with stirring. A solid precipitate will form.

    • Collect the crude product by vacuum filtration and wash the solid with cold water.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-phenylquinoline as a crystalline solid.

The Combes Quinoline Synthesis

The Combes synthesis, reported in 1888, is a powerful acid-catalyzed reaction between an aniline and a β-diketone.[12] This method is particularly useful for preparing 2,4-disubstituted quinolines.[13]

Causality & Mechanism: The reaction initiates with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.[13][14] In the presence of a strong acid catalyst (commonly concentrated sulfuric acid or polyphosphoric acid), the enamine undergoes protonation, which activates the aromatic ring for the rate-determining electrophilic cyclization (annulation).[12] A final dehydration step yields the aromatic quinoline product.[12] The use of a strong acid is essential to drive the cyclization, which is often the slowest step.[12]

Mechanism: Combes Quinoline Synthesis

Combes_Mechanism reactants Aniline + β-Diketone schiff Condensation (-H₂O) reactants->schiff enamine Enamine Intermediate schiff->enamine protonation Protonation (H⁺ Catalyst) enamine->protonation activated Activated Intermediate protonation->activated cyclization Annulation (Rate-Determining) activated->cyclization dihydro Dihydroquinoline Cation cyclization->dihydro dehydration Dehydration (-H₂O) dihydro->dehydration product 2,4-Disubstituted Quinoline dehydration->product

Caption: Key mechanistic steps of the Combes quinoline synthesis.

Protocol 2.2: Synthesis of 2,4-Dimethylquinoline via Combes Synthesis

  • Materials:

    • Aniline (0.93 g, 10 mmol)

    • Acetylacetone (1.00 g, 10 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄) (5 mL)

  • Procedure:

    • Caution: This reaction is exothermic and uses concentrated acid. Perform in a fume hood with appropriate personal protective equipment.

    • In a 50 mL round-bottom flask, carefully add aniline to acetylacetone while stirring and cooling in an ice bath.

    • Once the initial exothermic reaction subsides, slowly add concentrated sulfuric acid dropwise to the mixture, keeping the temperature below 20 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture in a water bath at 100 °C for 15 minutes.

    • Cool the reaction mixture and carefully pour it onto 50 g of crushed ice.

    • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide (NaOH) solution until the mixture is strongly alkaline (pH > 10). This step is also exothermic.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation or column chromatography to obtain pure 2,4-dimethylquinoline.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a highly versatile method that typically uses an aniline, an α,β-unsaturated aldehyde or ketone, and an acid catalyst (often hydrochloric or sulfuric acid).[13][15] It is a powerful tool for accessing a wide variety of substituted quinolines, though it can sometimes be complicated by side reactions like polymerization.[16]

Causality & Mechanism: The reaction is believed to begin with the 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[15] The resulting intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring. Finally, the dihydroquinoline intermediate is oxidized to the aromatic quinoline.[17] An external oxidizing agent is sometimes used, but often another molecule of the intermediate Schiff base (formed from the aniline and aldehyde) acts as the hydrogen acceptor.[17] Careful control of reaction conditions, such as the slow addition of the carbonyl compound, is often necessary to minimize the formation of polymeric tars.[16]

Protocol 2.3: Synthesis of 2-Methylquinoline (Quinaldine) via Doebner-von Miller Reaction

  • Materials:

    • Aniline (9.3 g, 0.1 mol)

    • Concentrated Hydrochloric Acid (HCl) (20 mL)

    • Crotonaldehyde (9.1 g, 0.13 mol)

    • Toluene (20 mL)

  • Procedure:

    • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and concentrated hydrochloric acid.

    • Heat the mixture to reflux.

    • In the addition funnel, prepare a solution of crotonaldehyde in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[16] This slow addition is critical to prevent polymerization.

    • After the addition is complete, continue refluxing for an additional 4-6 hours.

    • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated NaOH solution until basic.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by vacuum distillation.

Comparative Analysis of Classical Methods

FeatureFriedländer AnnulationCombes SynthesisDoebner-von Miller Reaction
Reactants 2-Aminoaryl carbonyl + α-Methylene carbonylAniline + β-DiketoneAniline + α,β-Unsaturated carbonyl
Catalyst Acid or Base (e.g., KOH, p-TSA)[9][10]Strong Acid (e.g., H₂SO₄, PPA)[12]Strong Acid (e.g., HCl, H₂SO₄)[13][16]
Key Intermediate Aldol adduct, then Dihydroquinoline[8]Enamine, then Dihydroquinoline cation[12][13]Michael adduct, then Dihydroquinoline[15]
Advantages High regioselectivity, often milder conditions.Good for 2,4-disubstitution, readily available starting materials.High versatility, broad substrate scope.
Limitations Requires pre-functionalized 2-aminoaryl carbonyls.Requires strong acid, not suitable for acid-sensitive groups.Prone to polymerization/tar formation, sometimes low yields.[16][17]

Modern Catalytic and Greener Approaches

While classical methods remain relevant, significant research has focused on developing more sustainable and efficient protocols.[7] These often involve the use of novel catalysts that operate under milder conditions.

  • Lewis Acid Catalysis: Various Lewis acids (e.g., Yb(OTf)₃, FeCl₃) have been shown to effectively catalyze one-pot quinoline syntheses, often leading to higher yields and shorter reaction times compared to traditional Brønsted acids.[13][18]

  • Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area, enhanced catalytic activity, and easy recovery and reusability.[7][19] Nanoparticles of metals like copper, gold, or metal oxides have been successfully employed in various quinoline synthesis protocols.[19][20]

  • Green Solvents & Conditions: A major push in modern organic synthesis is the replacement of hazardous solvents. Many one-pot quinoline syntheses have been adapted to use greener solvents like water or ethanol, or are performed under solvent-free conditions, often assisted by microwave irradiation to reduce reaction times.[4][19][20] For example, a one-pot, three-component reaction of an amine, aldehyde, and alkyne can be catalyzed by a metal-organic framework (MOF) to give excellent yields of 2,4-disubstituted quinolines.[20]

Conclusion

The one-pot synthesis of polysubstituted quinolines is a rich and evolving field. The classical Friedländer, Combes, and Doebner-von Miller reactions provide robust and time-tested foundations for accessing a wide array of quinoline derivatives. By understanding their respective mechanisms, advantages, and limitations, researchers can make informed decisions for their synthetic targets. Furthermore, the adoption of modern catalytic systems and green chemistry principles continues to expand the toolkit available to scientists, enabling the creation of these vital heterocyclic compounds with greater efficiency, safety, and sustainability.

References

Application Notes and Protocols for the Regioselective Functionalization of the Quinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Motif in Modern Chemistry

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are prevalent in a vast array of natural products, pharmaceuticals, and functional materials, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1][3][4] Consequently, the development of efficient and regioselective methods for the synthesis of substituted quinolines is of paramount importance for drug discovery and the creation of novel materials.[5][6]

Direct C-H functionalization of a pre-existing quinoline core has emerged as a powerful and atom-economical strategy, offering a more sustainable alternative to traditional, often harsh, synthetic methods.[5][7] This approach allows for the late-stage modification of complex molecules, accelerating the exploration of chemical space. However, the presence of multiple C-H bonds with distinct reactivities presents a significant challenge in achieving site-selectivity.[7][8]

This comprehensive guide provides an in-depth exploration of the state-of-the-art strategies for the regioselective functionalization of the quinoline core. We will delve into the underlying mechanistic principles that govern selectivity at various positions and provide detailed, field-proven protocols for key transformations.

Understanding the Reactivity of the Quinoline Core

The regioselectivity of quinoline functionalization is dictated by the electronic properties of the heterocyclic and carbocyclic rings. The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making the C2 and C4 positions susceptible to nucleophilic attack. Conversely, the benzene ring is more electron-rich and prone to electrophilic substitution. The intrinsic reactivity of the C-H bonds generally follows the order C2 > C4 > C8 > C3 > C5, C6, C7. However, this inherent reactivity can be modulated through various catalytic systems and the use of directing groups.[7]

Strategic Functionalization at Key Positions

C2-Position Functionalization: Leveraging the Innate Reactivity

The C2 position is the most activated site in the quinoline ring for C-H functionalization due to the adjacent nitrogen atom, which facilitates coordination with metal catalysts and stabilizes reaction intermediates.[7][9]

A common strategy for C2-arylation involves a palladium-catalyzed C-H activation pathway. The catalytic cycle is initiated by the coordination of the quinoline nitrogen to the palladium catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, yields the C2-arylated quinoline and regenerates the active palladium catalyst.

C2_Arylation cluster_cycle Catalytic Cycle A Quinoline + Pd(II) Catalyst B Coordination Complex A->B Coordination C Palladacycle Intermediate (CMD) B->C C-H Activation D Pd(IV) Intermediate C->D Oxidative Addition (+ Ar-X) E C2-Arylated Quinoline D->E Reductive Elimination F Regenerated Pd(II) Catalyst E->F Release G Ar-X

Caption: Generalized catalytic cycle for Pd-catalyzed C2-arylation of quinoline.

This protocol describes the arylation of quinoline N-oxide at the C2 position, a common strategy that often enhances reactivity and selectivity.[1]

Materials:

  • Quinoline N-oxide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add quinoline N-oxide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and Ag₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (5 mL) to the flask.

  • Stir the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C2-arylated quinoline N-oxide.

  • The N-oxide can be subsequently reduced to the corresponding quinoline using PCl₃ or other reducing agents.[1]

Table 1: Comparison of C2-Functionalization Methods

MethodCatalyst/ReagentFunctional Group IntroducedKey AdvantagesReference
Metal-Catalyzed Arylation Pd(OAc)₂/Ag₂CO₃ArylHigh efficiency and broad substrate scope.[1]
Metal-Free Amination Diethyl H-phosphonate/K₂CO₃Amino, AlkylaminoMild, room temperature conditions.[10]
Deoxygenative Heteroarylation N-sulfonyl-1,2,3-triazolesTriazolylMetal- and additive-free, rapid reaction.[3]
N-Oxide-Induced Ugi Reaction Aldehydes, amines, isocyanidesAmino amidesRapid access to complex molecules.[11]
C3-Position Functionalization: Overcoming the Challenge of a Less Activated Site

Direct functionalization at the C3 position is more challenging due to its lower intrinsic reactivity.[7] Recent advancements have utilized directing group strategies or specialized catalytic systems to achieve high regioselectivity.

A nickel-catalyzed approach for C3-functionalization proceeds through a 1,4-addition mechanism. A nickel hydride species, generated in situ, undergoes a 1,4-conjugate addition to the quinoline ring to form a 1,4-dihydroquinoline intermediate. This intermediate then acts as a nucleophile, attacking an electrophile. Subsequent oxidative aromatization furnishes the C3-functionalized quinoline.[8][12]

C3_Alkylation A Quinoline C 1,4-Dihydroquinoline Intermediate A->C 1,4-Addition B Ni-H Species B->C E C3-Functionalized 1,4-Dihydroquinoline C->E Nucleophilic Attack D Electrophile (E+) D->E F C3-Functionalized Quinoline E->F Oxidative Aromatization

Caption: Proposed mechanism for Ni-catalyzed C3-alkylation of quinoline.

This protocol outlines a mild and versatile method for the exclusive C3-selective thioetherification of unactivated quinolines at room temperature.[8]

Materials:

  • Quinoline (0.5 mmol)

  • Thiol (0.75 mmol)

  • Ni(acac)₂ (10 mol%)

  • IMes·HCl (20 mol%)

  • t-BuONa (1.5 equiv)

  • Toluene (2 mL)

  • Glovebox or inert atmosphere setup

  • Magnetic stirrer

Procedure:

  • Inside a glovebox, add Ni(acac)₂ (0.05 mmol), IMes·HCl (0.1 mmol), and t-BuONa (0.75 mmol) to a vial.

  • Add toluene (1 mL) and stir the mixture for 5 minutes.

  • Add quinoline (0.5 mmol) and the corresponding thiol (0.75 mmol) dissolved in toluene (1 mL).

  • Seal the vial and stir the reaction mixture at room temperature for 1-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C8-Position Functionalization: The Role of Directing Groups

The C8-position is sterically accessible and can be selectively functionalized, often with the aid of a directing group. The nitrogen atom of the quinoline ring can act as an endogenous directing group, but the use of an N-oxide or an externally installed directing group at the C8-position significantly enhances selectivity.[9][13]

The quinoline N-oxide moiety serves as an effective directing group for C8-functionalization.[7] The oxygen atom of the N-oxide coordinates to a transition metal catalyst, facilitating the formation of a five-membered metallacyclic intermediate at the C8 position. This intermediate can then react with various coupling partners. Subsequent removal of the N-oxide group, typically through reduction, yields the C8-functionalized quinoline.[9][14]

C8_Functionalization A Quinoline N-Oxide C Coordination Complex A->C B Transition Metal Catalyst (e.g., Rh(III)) B->C D Five-Membered Metallacycle (C-H Activation at C8) C->D Directed C-H Activation F Functionalized Metallacycle D->F Reaction with Coupling Partner E Coupling Partner E->F G C8-Functionalized Quinoline N-Oxide F->G Reductive Elimination H C8-Functionalized Quinoline G->H Reduction of N-Oxide

Caption: N-Oxide directed C8-functionalization of quinoline.

This innovative protocol describes a metal-free approach for the C8-functionalization of quinoline N-oxides.[15][16]

Materials:

  • Quinoline N-oxide (0.2 mmol)

  • Ynamide (0.24 mmol)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • Dichloromethane (DCM) (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of quinoline N-oxide (0.2 mmol) and ynamide (0.24 mmol) in DCM (2 mL) at room temperature, add TfOH (0.02 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with DCM (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Functionalization at Other Positions (C4, C5, C6, C7)

Functionalization at the C4 position can be achieved through nucleophilic addition-elimination type reactions, similar to the C2 position. The Minisci reaction, a radical-based process, often leads to functionalization at both the C2 and C4 positions, with the regioselectivity influenced by the steric and electronic nature of the radical and the quinoline substrate.[17][18]

Achieving regioselectivity at the C5, C6, and C7 positions of the carbocyclic ring is particularly challenging and often requires the installation of a directing group at a proximal position, such as C8.[19][20]

This protocol provides a method for the acylation of quinoline, which can occur at the C2 and C4 positions.[18][21]

Materials:

  • Quinoline (0.24 mmol)

  • Aldehyde (0.97 mmol, 4 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.073 mmol, 0.3 equiv)

  • Potassium persulfate (K₂S₂O₈) (0.49 mmol, 2 equiv)

  • 1,2-Dichloroethane (DCE) (2 mL)

  • Sealed tube

  • Magnetic stirrer

Procedure:

  • In a sealed tube, combine quinoline (0.24 mmol), aldehyde (0.97 mmol), TBAB (0.073 mmol), and K₂S₂O₈ (0.49 mmol) in DCE (2 mL).

  • Seal the tube and stir the mixture at 100-110 °C for 2-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under vacuum.

  • Add saturated sodium bicarbonate solution (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography to separate the C2 and C4 acylated isomers.

Table 2: Summary of Regioselective Functionalization Strategies

PositionKey StrategyMechanistic RationaleTypical Reagents/CatalystsReference
C2 Inherent reactivity, N-coordinationElectron-deficient position, stabilization by NPd, Cu, Rh catalysts; Metal-free reagents[1][7][9]
C3 1,4-Addition, Directing groupsFormation of dihydroquinoline intermediateNi catalysts, specialized ligands[8][12]
C4 Nucleophilic addition, Radical reactionsElectron-deficient positionMinisci conditions (radicals), Organometallics[17][18]
C5 Remote C-H activationDirecting group at C8Metal catalysts with specific directing groups[19][20]
C8 N-Oxide or other directing groupsFormation of a stable metallacycleRh, Ir, Pd catalysts; Metal-free Brønsted acids[9][14][15][16]

Conclusion and Future Outlook

The regioselective functionalization of the quinoline core has witnessed remarkable progress, driven by innovations in catalysis and a deeper understanding of reaction mechanisms. The ability to precisely introduce functional groups at various positions opens up new avenues for the synthesis of novel drug candidates and advanced materials.[6] Future research will likely focus on the development of more sustainable and efficient catalytic systems, including photoredox and electrochemical methods, as well as the design of novel directing groups for achieving even more challenging regioselectivities.[17][22][23] The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of the versatile quinoline scaffold in their scientific endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Halogenated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Halogenated quinolines are a cornerstone in medicinal chemistry and materials science, but their purification can be fraught with difficulties, from isomeric contamination to compound instability.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of halogenated quinoline compounds, offering probable causes and actionable solutions.

Issue 1: Product Decomposition on Silica Gel Column

Q: My halogenated quinoline appears to be decomposing on the silica gel column during chromatography. How can I prevent this?

A: This is a frequent problem arising from the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[2] This acidic environment can lead to degradation of sensitive compounds.

Causality and Resolution:

  • Acid-Base Interaction: The lone pair of electrons on the quinoline's nitrogen atom makes it a Lewis base, which can interact strongly with the acidic protons of the silica gel's silanol groups. This interaction can catalyze decomposition, especially for compounds with sensitive functional groups.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel. This can be achieved by using a solvent system containing a small amount of a tertiary amine, such as 0.1-2% triethylamine (NEt₃) or pyridine, in the eluent.[2][3]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.[3][4]

      • Alumina (Neutral or Basic): Often a suitable choice for acid-sensitive compounds.[3][4]

      • Florisil®: A magnesium silicate-based adsorbent that can be less harsh than silica gel.[3][4]

      • Reverse-Phase Silica (C18): For sufficiently non-polar compounds, reverse-phase chromatography can be an effective alternative.[2][3]

    • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound spends on the stationary phase.[3][4]

    • Work Under an Inert Atmosphere: If your compound is susceptible to oxidation, performing the chromatography in a glovebox or under a nitrogen atmosphere can prevent degradation.[3]

Issue 2: Poor Separation of Isomers

Q: I am struggling to separate constitutional isomers of my halogenated quinoline product. How can I improve the separation?

A: Isomers of halogenated quinolines often possess very similar polarities, making their separation by standard chromatography challenging.[3][4] This is a common issue, for example, when a halogenation reaction yields a mixture of regioisomers.[5]

Causality and Resolution:

  • Subtle Polarity Differences: The position of the halogen atom on the quinoline ring can lead to only minor differences in dipole moment and polarity, resulting in similar affinities for the stationary phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Systematically screen different solvent systems to find one with better selectivity. A good starting point is often a mixture of hexane and ethyl acetate or dichloromethane.[4] Varying the ratio of these solvents can significantly impact resolution.

    • Employ Gradient Elution: A gradual increase in the polarity of the mobile phase during the chromatographic run can help to resolve compounds with similar polarities.[4]

    • High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, preparative HPLC offers higher resolution than standard column chromatography.[6] Reversed-phase HPLC (RP-HPLC) is a commonly used technique.[7]

    • Dissociation Extraction: This technique exploits the difference in the basicity of quinoline isomers. By using a stoichiometric deficiency of acid in a liquid-liquid extraction system, the stronger base will be preferentially protonated and extracted into the aqueous phase, allowing for separation from the weaker base which remains in the organic phase.[8][9]

Issue 3: Product "Oils Out" During Recrystallization

Q: My halogenated quinoline product is "oiling out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to supersaturation, rapid cooling, or the presence of impurities.

Causality and Resolution:

  • Solubility and Nucleation: For crystallization to occur, the solution must be supersaturated, and nucleation sites must be available for crystal growth. If the solution is too concentrated or cooled too quickly, the compound may precipitate as an amorphous oil.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: If the product oils out, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to reduce the saturation level.[10]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.[10]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches create nucleation sites for crystal growth.[11]

    • Seed Crystals: If you have a small amount of the pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.[11]

    • Change the Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Experiment with different solvents or solvent mixtures. A common system is ethyl acetate/hexane.[10]

Issue 4: Streaking or Tailing on TLC and Column Chromatography

Q: My halogenated quinoline is streaking on the TLC plate, and I'm getting poor separation during column chromatography. How can I fix this?

A: Tailing is often caused by the strong interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[2]

Causality and Resolution:

  • Analyte-Stationary Phase Interaction: The basic nature of the quinoline nucleus leads to strong, sometimes irreversible, binding to the acidic sites on silica gel, causing the compound to move unevenly and resulting in elongated spots or peaks.

  • Troubleshooting Steps:

    • Add a Basic Modifier: As with preventing decomposition, adding a small amount of a base like triethylamine (0.1-1%) to the eluent can block the active sites on the silica gel and improve the peak shape.[2][4]

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[2]

    • Check for Overloading: Overloading the TLC plate or column can also cause streaking.[4] Ensure you are using an appropriate amount of your sample.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a crude halogenated quinoline?

A1: A combination of techniques is often the most effective strategy.[10]

  • Acid-Base Extraction: This is an excellent first step to remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic halogenated quinoline will move to the aqueous layer. After separating the layers, the aqueous layer is basified (e.g., with NaOH), and the purified compound is extracted back into an organic solvent.[10] This method, however, will not separate the desired product from other basic impurities like unreacted starting quinoline.[10]

  • Column Chromatography: This is a versatile technique for separating compounds with similar polarities.[11]

  • Recrystallization: This is ideal for solid compounds to achieve high purity, especially after initial purification by another method.[11]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is determined by Thin Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4.

  • If your compound has a very low Rf (stays at the baseline), the mobile phase is not polar enough. Increase the polarity by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4]

  • If your compound has a very high Rf (runs with the solvent front), the mobile phase is too polar. Decrease the polarity by adding a less polar solvent (e.g., increase the percentage of hexane).[4]

Q3: My halogenated quinoline is a non-crystalline oil. How can I purify and solidify it?

A3: If your compound is an oil and resists crystallization, consider the following:

  • Chromatographic Purification: Column chromatography is the most common method for purifying oils.[12]

  • Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts.[12] This is a robust method for both purification and solidification.

    • Hydrochloride Salts: Dissolve the oily compound in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[12]

    • Picrate Salts: Picric acid forms highly crystalline salts with quinolines. The free base can then be regenerated by treatment with a base.[12]

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for purity assessment.[13][14] They can separate the main compound from trace impurities and provide quantitative data on purity.[13] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can be used for quantitative analysis (qNMR).

Experimental Protocols

Protocol 1: Purification of a Halogenated Quinoline by Flash Column Chromatography

This protocol outlines a general procedure for purifying a halogenated quinoline using silica gel flash column chromatography.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and elute with various solvent systems (e.g., mixtures of hexane and ethyl acetate in different ratios).

    • Visualize the spots under UV light.

    • Select a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent system you plan to use.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the solution to the top of the column.

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[15]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure using a pump or inert gas to maintain a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on TLC plates.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified halogenated quinoline.[4]

Protocol 2: Recrystallization of a Solid Halogenated Quinoline

This protocol describes a general method for purifying a solid halogenated quinoline by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different solvents to each tube and observe the solubility at room temperature.

    • Heat the tubes with solvents in which the compound was poorly soluble. A good solvent will dissolve the compound when hot but not at room temperature.[11]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[11]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.[10]

Data and Workflow Visualizations

Quantitative Data Summary

The following table summarizes typical yields and purity levels for different purification methods for bromoquinolines, adapted from a study on a similar derivative.[10]

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol/Water)859570Effective for removing less polar impurities.
Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1)859860Good for separating closely related impurities.
Recrystallization followed by Column Chromatography85>9950Recommended for achieving high purity.

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude Halogenated Quinoline impurity_type What is the nature of the impurities? start->impurity_type solid_or_oil Is the crude product a solid or oil? impurity_type->solid_or_oil Isomers or structurally similar impurities acid_base Perform Acid-Base Extraction impurity_type->acid_base Non-basic impurities column_chrom Column Chromatography solid_or_oil->column_chrom Oil recrystallize Recrystallization solid_or_oil->recrystallize Solid acid_base->solid_or_oil hplc Preparative HPLC column_chrom->hplc Isomers still co-elute pure_product Pure Product column_chrom->pure_product recrystallize->column_chrom Impurities remain recrystallize->pure_product High Purity hplc->pure_product

Caption: Logical workflow for selecting a purification method.

Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis & Solvent Selection pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate finish Purified Product evaporate->finish

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 8-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-bromo-4-chloroquinoline. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. As a key intermediate in medicinal chemistry, the efficient and clean synthesis of this scaffold is paramount. This guide provides in-depth, experience-driven answers to common problems, focusing on the causality behind side reactions and offering field-proven troubleshooting strategies.

Overview of the Synthetic Strategy

The most common and reliable pathway to 8-bromo-4-chloroquinoline involves a two-stage process. First, the quinoline core is constructed via the Gould-Jacobs reaction, starting from 2-bromoaniline to yield 8-bromo-4-hydroxyquinoline. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to afford the final product. This guide is structured to address potential issues encountered in each of these critical steps.

cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A 2-Bromoaniline C Condensation Intermediate (Anilidomethylenemalonate) A->C 100-130°C B Diethyl Ethoxymethylenemalonate B->C D 8-Bromo-4-hydroxyquinoline-3-carboxylate C->D High-Temp Cyclization (~250°C) E 8-Bromo-4-hydroxyquinoline D->E Saponification & Decarboxylation F 8-Bromo-4-hydroxyquinoline G 8-Bromo-4-chloroquinoline F->G POCl₃ (~110°C)

Caption: Common synthetic workflow for 8-bromo-4-chloroquinoline.

Part 1: Troubleshooting the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core.[1][2] However, it involves a high-temperature thermal cyclization step that can be a significant source of issues.[3]

Q1: My cyclization yield is low, and I'm isolating a large amount of the uncyclized anilidomethylenemalonate intermediate. What is causing this?

A1: This is a classic issue stemming from insufficient energy to overcome the activation barrier for the intramolecular cyclization. The condensation to form the intermediate occurs at relatively low temperatures (100-130 °C), but the subsequent ring-closing requires significantly more thermal energy, typically around 250 °C.[4]

Root Causes & Solutions:

  • Insufficient Cyclization Temperature: The most common cause is that the reaction temperature is too low. The use of a high-boiling inert solvent is critical to reach the required temperature safely and effectively.

    • Recommendation: Use a solvent like diphenyl ether or Dowtherm A to achieve a vigorous reflux around 250 °C.[3][4] Heating without a suitable solvent often fails to provide uniform and sufficient heat, leading to incomplete reaction and decomposition.

  • Sub-optimal Reaction Time: While high temperature is necessary, prolonged heating can lead to product degradation.[5] The reaction must be heated long enough for cyclization but not so long that decomposition becomes the dominant pathway.

    • Recommendation: Monitor the reaction by Thin Layer Chromatography (TLC) if possible, or perform time-course studies to find the optimal heating duration (typically 30-60 minutes at peak temperature).[4]

  • Modern Alternative - Microwave Synthesis: Microwave-assisted synthesis offers a highly efficient alternative to classical thermal heating. It can dramatically reduce reaction times and often improves yields by minimizing the formation of degradation byproducts.[4][5]

Table 1: Comparison of Cyclization Conditions

ParameterClassical Thermal MethodMicrowave-Assisted MethodRationale
Temperature ~250 °C[4]250 - 300 °C[5]High energy is required for the 6-electron cyclization process.
Reaction Time 30 - 60 minutes[4]5 - 20 minutes[5]Microwave heating is more efficient, reducing the time needed at high temperatures and minimizing degradation.[5]
Typical Solvent Diphenyl Ether[4]Solvent-free or high-boiling polar solventHigh-boiling solvents are necessary to reach the target temperature in thermal setups.
Typical Yield Moderate to GoodOften higher than thermal methods[5]Reduced side reactions and faster conversion lead to improved isolated yields.
Q2: The reaction mixture turned into a dark, intractable tar during the high-temperature cyclization. How can I prevent this?

A2: Tar formation is a result of thermal decomposition and polymerization of reactants and intermediates under the harsh reaction conditions.[6] The electron-rich nature of the aniline derivative can make it susceptible to acid-catalyzed polymerization at extreme temperatures.

Preventative Measures:

  • Strictly Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). Oxygen can promote oxidative polymerization and charring at high temperatures.

  • Optimize Temperature and Time: Do not overshoot the target temperature. As noted in A1, finding the 'sweet spot' for time and temperature is crucial. An increase of just 20-30 °C above the optimum can sometimes favor decomposition over the desired cyclization.

  • Purity of Starting Materials: Use purified 2-bromoaniline. Impurities from the synthesis of the starting material can act as initiators for polymerization.

  • Consider a Milder Two-Step Procedure: After the initial condensation, the intermediate can be isolated and purified. This purified intermediate is then added to the pre-heated high-boiling solvent. This approach prevents the aniline from being exposed to high temperatures for an extended period while the initial condensation occurs.

Part 2: Troubleshooting the Chlorination of 8-Bromo-4-hydroxyquinoline

The conversion of the 4-hydroxy group to a 4-chloro group is most commonly achieved with phosphorus oxychloride (POCl₃). While effective, this step is prone to issues related to incomplete reaction, side product formation, and difficult workups.

Q1: My final product is contaminated with the starting 8-bromo-4-hydroxyquinoline. Why is the chlorination incomplete?

A1: An incomplete reaction suggests that either the reactivity of the system is too low or the reaction was not allowed to proceed to completion.

Root Causes & Solutions:

  • Reagent Quality and Stoichiometry: POCl₃ is moisture-sensitive and can degrade over time. Using old or improperly stored POCl₃ will reduce its efficacy. Furthermore, using an insufficient amount will naturally lead to an incomplete reaction.

    • Recommendation: Use a fresh bottle of POCl₃. For difficult substrates, it is common to use POCl₃ as both the chlorinating agent and the solvent (a large excess, e.g., 10-20 equivalents) to drive the reaction to completion.[7]

  • Insufficient Temperature or Time: The reaction typically requires heating to reflux (approx. 110 °C) for several hours.[8]

    • Recommendation: Ensure the reaction is maintained at a steady reflux for at least 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase) until the starting material spot has completely disappeared.[7]

  • Formation of a Phosphate Ester Intermediate: The mechanism involves the formation of a phosphate ester, which is then displaced by a chloride ion.[7] If this intermediate is particularly stable or sterically hindered, the reaction may be sluggish.

    • Recommendation: The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes facilitate the reaction, although this can also introduce other side reactions and should be used judiciously.

Q2: I am observing an unexpected formylated side product (e.g., 8-bromo-4-chloroquinoline-3-carbaldehyde). Where is this coming from?

A2: This is a critical and often overlooked side reaction. The formylated product arises from an in-situ Vilsmeier-Haack reaction . If you are using N,N-Dimethylformamide (DMF) as a solvent or co-solvent with POCl₃, they will react to form the highly electrophilic Vilsmeier reagent (chlorodimethyliminium ion).[9] The electron-rich quinoline ring is then susceptible to electrophilic attack by this reagent, leading to formylation, typically at an activated position.[10][11]

Solutions:

  • Avoid DMF: If formylation is not desired, the simplest solution is to avoid DMF entirely. Conduct the reaction using excess POCl₃ as the solvent, or use an inert, high-boiling solvent like toluene or xylene.

  • Temperature Control: The Vilsmeier-Haack reaction is also temperature-dependent. If DMF must be used (e.g., for solubility reasons), running the reaction at the lowest possible temperature that still allows for chlorination may help suppress the formylation side reaction.

DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier SideProduct Formylated Side Product Vilsmeier->SideProduct Electrophilic Attack Quinoline 8-Bromo-4-chloroquinoline (Nucleophile) Quinoline->SideProduct

Caption: Formation of the Vilsmeier reagent and subsequent side reaction.

Q3: My yield is low, and I suspect the product is hydrolyzing back to the 4-hydroxy starting material during workup. How can I improve the workup?

A3: This is a very common problem. The 4-chloro group on the quinoline ring is activated towards nucleophilic aromatic substitution. During workup, water can act as a nucleophile and displace the chloride, reverting the product to the starting material. This is exacerbated by the highly exothermic and acidic nature of quenching excess POCl₃.

Optimized Workup Protocol:

  • Remove Excess POCl₃ First: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the excess POCl₃ under reduced pressure (using a vacuum pump that is protected from acidic vapors, e.g., with a sodium hydroxide trap). This dramatically reduces the violence of the subsequent quench.[7]

  • Controlled Quenching on Ice: Pour the cooled, concentrated reaction residue slowly and with vigorous stirring onto a large amount of crushed ice.[7] Do NOT add water to the reaction mixture. This ensures the temperature remains at or near 0 °C, minimizing the rate of hydrolysis.

  • Careful Neutralization: The resulting aqueous solution will be highly acidic. Slowly neutralize it with a cold, dilute base solution (e.g., 2M NaOH or saturated NaHCO₃ solution) while keeping the mixture in an ice bath. The product will precipitate out as a solid.

  • Prompt Extraction: Do not let the product sit in the aqueous solution for an extended period. Once neutralized, either filter the precipitated solid quickly or extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Part 3: Recommended Experimental Protocol

This protocol integrates the best practices discussed above to provide a reliable pathway to high-purity 8-bromo-4-chloroquinoline.

Step 1: Synthesis of 8-Bromo-4-hydroxyquinoline
  • Condensation: In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130 °C for 1-2 hours. Ethanol will distill off as a byproduct. The reaction can be monitored by TLC to confirm the consumption of the aniline.

  • Cyclization: In a separate flask equipped with a reflux condenser and a mechanical stirrer, preheat diphenyl ether to 250 °C under an Argon atmosphere. Add the crude condensation intermediate from the previous step dropwise to the hot diphenyl ether. Maintain the vigorous reflux at 250 °C for 30-45 minutes.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexane to precipitate the crude 8-bromo-4-hydroxyquinoline-3-carboxylate. Filter the solid and wash thoroughly with hexane.

  • Hydrolysis & Decarboxylation: Suspend the crude solid in a 10% aqueous solution of sodium hydroxide and heat to reflux for 2-3 hours until a clear solution is obtained. Cool the mixture in an ice bath and acidify with concentrated HCl to a pH of ~2. The 8-bromo-4-hydroxyquinoline will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry thoroughly under vacuum.

Step 2: Synthesis of 8-Bromo-4-chloroquinoline
  • Chlorination: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 8-bromo-4-hydroxyquinoline (1.0 eq) to phosphorus oxychloride (10 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 110 °C) with stirring for 3 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Remove excess POCl₃ under reduced pressure. Carefully and slowly pour the viscous residue onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization & Isolation: While keeping the beaker in an ice bath, slowly add a 2M NaOH solution until the pH is ~8. The product will precipitate. Filter the solid, wash extensively with cold water, and dry under vacuum.

  • Purification: The crude solid can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture to yield pure 8-bromo-4-chloroquinoline.[7]

References

Technical Support Center: Optimizing Reaction Conditions for Quinoline-2-Carboxylate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of quinoline-2-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation. Quinoline-2-carboxylate esters are a critical subclass of quinoline derivatives, serving as precursors for biologically active molecules and as ligands in metal-catalyzed reactions.[1][2] However, their synthesis can present unique challenges, from low yields to difficult purifications.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction conditions and achieve reliable, high-yield results.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues that can arise regardless of the specific esterification method employed.

Q1: My esterification reaction is showing low or no conversion. What are the primary factors to investigate?

A1: Low conversion is a common roadblock. Before making drastic changes to your protocol, systematically evaluate these fundamental factors. A logical troubleshooting workflow is often the most efficient path to a solution.

  • Reagent Purity: Ensure the quinoline-2-carboxylic acid, alcohol, and any coupling agents are pure and dry. Water is a particularly problematic contaminant in many esterification reactions, as it can hydrolyze activated intermediates or, in the case of Fischer esterification, shift the equilibrium back toward the starting materials.[3][4]

  • Stoichiometry: Verify the molar ratios of your reactants. For methods like Steglich esterification, using a slight excess (1.1-1.5 equivalents) of the alcohol and coupling agent is common. For Fischer esterification, a large excess of the alcohol is often used as the solvent to drive the equilibrium forward.

  • Reaction Temperature: Many esterifications require heating, but excessive temperatures can cause decomposition of starting materials or products, leading to tar formation.[3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[3] The optimal temperature is highly dependent on the chosen method and substrate stability.

  • Catalyst Activity: If using a catalyst (e.g., H₂SO₄, DMAP), ensure it has not degraded. For instance, 4-dimethylaminopyridine (DMAP) can be hygroscopic. Strong acid catalysts should be fresh and properly stored.

dot

Troubleshooting_Low_Yield start Low or No Conversion reagent_check Step 1: Verify Reagents start->reagent_check condition_check Step 2: Assess Conditions reagent_check->condition_check If reagents are OK purity Purity Check: - Starting acid (anhydrous?) - Alcohol (dry?) - Solvents (anhydrous?) reagent_check->purity Verify stoichiometry Stoichiometry Check: - Correct molar ratios? - Excess alcohol/coupling agent? reagent_check->stoichiometry Verify method_check Step 3: Re-evaluate Method condition_check->method_check If conditions are optimal temperature Temperature Optimization: - Reaction too cold? - Signs of decomposition (tar)? condition_check->temperature catalyst Catalyst Integrity: - Catalyst active/fresh? - Correct loading (mol%)? condition_check->catalyst time Reaction Time: - Monitor by TLC. - Has reaction stalled? condition_check->time fischer_issue Issue: Fischer equilibrium unfavorable? Solution: Remove H₂O (Dean-Stark) or use large excess of alcohol. method_check->fischer_issue steglich_issue Issue: Steglich reagents incompatible? Solution: Check for side reactions (e.g., N-acylurea formation). method_check->steglich_issue outcome Improved Yield purity->outcome stoichiometry->outcome temperature->outcome catalyst->outcome time->outcome fischer_issue->outcome steglich_issue->outcome

Caption: Troubleshooting Flowchart for Low Esterification Yield.

Q2: How do I choose the right esterification method for my specific quinoline-2-carboxylic acid and alcohol?

A2: The optimal method depends on the properties of your substrates, particularly their steric hindrance and sensitivity to acid or heat.

MethodBest ForKey AdvantagesMajor Drawbacks
Fischer Esterification Simple, non-sensitive primary and secondary alcohols.[5]Economical (cheap reagents), simple procedure.[5]Reversible equilibrium requires excess alcohol or water removal; harsh acidic conditions can degrade sensitive substrates; not suitable for tertiary alcohols (prone to elimination).[5]
Steglich Esterification Acid-sensitive substrates, sterically hindered alcohols (including tertiary alcohols).Mild reaction conditions (often room temperature), high yields, broad substrate scope.[6][7]Reagents (DCC, EDC) are more expensive; byproduct (DCU/EDU) can complicate purification; potential for N-acylurea side product.[7]
Acyl Chloride Method When other methods fail; robust substrates.Highly reactive intermediate drives reaction to completion; not an equilibrium reaction.Requires an extra synthetic step (acid to acyl chloride); reagents like thionyl chloride (SOCl₂) or oxalyl chloride are hazardous and moisture-sensitive; can generate HCl, which may cause side reactions.[8][9]
Section 2: Troubleshooting Specific Methodologies
Fischer Esterification (Acid-Catalyzed)

Q3: My Fischer esterification is slow and gives a poor yield. How can I drive the equilibrium towards the product?

A3: The Fischer esterification is an equilibrium-limited reaction between a carboxylic acid and an alcohol to form an ester and water.[4] To achieve high yields, you must shift the equilibrium to the product side, according to Le Châtelier's principle.

  • Use Excess Alcohol: The simplest strategy is to use the alcohol as the reaction solvent, ensuring it is present in a large molar excess. This is most practical for low-cost, liquid alcohols like methanol or ethanol.[10]

  • Remove Water: Actively removing the water byproduct as it forms is highly effective. This is typically accomplished using a Dean-Stark apparatus, where the reaction solvent (e.g., toluene) forms an azeotrope with water. The azeotrope boils off, condenses, and collects in the side arm, where the denser water separates and can be drained, while the solvent returns to the reaction flask.[5]

  • Increase Catalyst Loading: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH).[5]

Carbodiimide-Mediated Esterification (e.g., Steglich)

Q4: My Steglich esterification is producing a significant amount of a white precipitate that isn't my product, and my yield is low. What is happening?

A4: This is a classic symptom of a common side reaction in carbodiimide-mediated couplings. The activated intermediate, an O-acylisourea, can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unable to react with the alcohol.[7] This side reaction is particularly problematic if the alcohol is not nucleophilic enough or is present in low concentration.

The Solution: The Role of DMAP The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) is crucial for suppressing this side reaction. DMAP is a superior nucleophile compared to the alcohol. It rapidly intercepts the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This new intermediate does not undergo rearrangement and is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[7]

dot

Steglich_Mechanism cluster_activation 1. Activation of Carboxylic Acid cluster_catalysis 2. Acyl Transfer (Role of DMAP) cluster_esterification 3. Nucleophilic Attack cluster_side_reaction Side Reaction (Without DMAP) RCOOH Quinoline-2-Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acylpyridinium N_Acylurea N-Acylurea Byproduct (Stable, Unreactive) O_Acylisourea->N_Acylurea 1,3-Rearrangement DMAP DMAP (Catalyst) DMAP->Acylpyridinium Intercepts Acylpyridinium->DMAP Regenerates Ester Target Ester Acylpyridinium->Ester ROH Alcohol ROH->Ester +

Caption: Mechanism of Steglich Esterification and the Role of DMAP.

Q5: How can I efficiently remove the dicyclohexylurea (DCU) byproduct after a Steglich reaction?

A5: DCU is notoriously insoluble in many common solvents, which aids in its removal but can also lead to co-precipitation with the product.

  • Initial Filtration: After the reaction is complete (as monitored by TLC), dilute the reaction mixture with a non-polar solvent like diethyl ether or hexane. The DCU should precipitate and can be removed by filtration.

  • Solvent Selection: If the product is also a solid, choose a solvent for the workup in which your product is highly soluble but DCU is not (e.g., dichloromethane, ethyl acetate). Filter the cold solution to remove the DCU.

  • Acid Wash: A dilute acid wash (e.g., 1 M HCl) can help remove any remaining basic impurities, including trace DMAP.

  • Chromatography: If co-precipitation is an issue, column chromatography is the most reliable final purification step.

Section 3: Substrate-Specific Challenges

Q6: The basic quinoline nitrogen seems to be interfering with my reaction. How does this happen and how can I mitigate it?

A6: The lone pair of electrons on the quinoline nitrogen (pKa ≈ 4.9) makes it basic, which can cause two primary problems:

  • In Acid-Catalyzed Reactions (Fischer): The strong acid catalyst will protonate the quinoline nitrogen. This forms a quinolinium salt, which can decrease the substrate's solubility in non-polar organic solvents and deactivates the aromatic system.

  • In Coupling Reactions (Steglich): The nitrogen can act as a competing nucleophile, reacting with the activated carboxylic acid intermediate or the coupling agent itself, leading to unwanted side products.

Mitigation Strategies:

  • Method Selection: For quinoline carboxylic acids, mild, non-acidic methods like the Steglich esterification are generally preferred over the Fischer method to avoid protonation issues.

  • Protecting Groups: While less common for this specific transformation, one could theoretically protect the quinoline nitrogen as an N-oxide, though this adds extra steps to the synthesis.

  • Use of EDC: Using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) can simplify workup. The resulting urea byproduct is water-soluble and can be removed with an aqueous wash.

dot

Nitrogen_Interference cluster_fischer Fischer Esterification (H⁺) cluster_steglich Steglich Esterification (DCC) QuinolineAcid Quinoline-2-Carboxylic Acid Protonation Nitrogen Protonation QuinolineAcid->Protonation O_Acylisourea O-Acylisourea Intermediate H_plus H⁺ (Catalyst) Solubility Decreased Solubility Deactivation Protonation->Solubility SideProduct Unwanted Side Product O_Acylisourea->SideProduct Competing Nucleophilic Attack by Quinoline N

Caption: Potential Interference from the Basic Quinoline Nitrogen.

Section 4: Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification of Quinoline-2-Carboxylic Acid

This protocol is a robust starting point for many substrates.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add quinoline-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), approx. 0.1-0.5 M).

  • Addition of Reagents: Add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Workup:

    • Dilute the reaction mixture with DCM or diethyl ether.

    • Filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester via flash column chromatography on silica gel.

References

Technical Support Center: Gould-Jacobs Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct the quinoline scaffold. As a cornerstone in medicinal chemistry, the Gould-Jacobs reaction is instrumental in the synthesis of numerous therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you navigate the nuances of your experiments and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gould-Jacobs reaction, and why is a high temperature required for the cyclization step?

The Gould-Jacobs reaction is a multi-step synthesis for preparing 4-hydroxyquinoline derivatives.[3][4] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate.[1][2] This initial step is a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of the DEEM, followed by the elimination of an alcohol.[2]

The critical and often most challenging step is the thermal cyclization of this intermediate. This process is a 6-electron electrocyclization that forms the quinoline ring system.[1][4] A high temperature, typically above 250 °C, is necessary to overcome the significant activation energy barrier for this intramolecular reaction.[1][5] This thermal energy can be supplied through conventional heating in a high-boiling solvent or more efficiently via microwave irradiation.[1] The subsequent steps involve saponification of the ester group to a carboxylic acid, followed by decarboxylation upon further heating to yield the final 4-hydroxyquinoline product.[3][4]

Troubleshooting Guide

Issue 1: Low Yield of the Cyclized Quinolone Product

Q: I am consistently obtaining low yields of my desired 4-hydroxyquinoline product after the thermal cyclization step. What are the likely causes, and how can I improve the yield?

Low yields in the Gould-Jacobs cyclization are a common issue and can often be attributed to several factors, primarily suboptimal reaction temperature, insufficient reaction time, or product degradation.

Causality and Solutions:

  • Insufficient Thermal Energy: The intramolecular cyclization has a high activation energy. If the temperature is too low, the reaction will proceed slowly or not at all, leaving you with a significant amount of the uncyclized anilidomethylenemalonate intermediate.[6]

    • Solution (Conventional Heating): Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) is refluxing vigorously, typically around 250-260 °C.[1] Using an inert, high-boiling solvent can significantly increase cyclization yields, in some cases up to 95%.[5]

    • Solution (Microwave Synthesis): Microwave irradiation is highly effective for this reaction as it allows for rapid and uniform heating to temperatures well above the solvent's boiling point.[1][6] Experiment with increasing the temperature. For instance, increasing the temperature from 250 °C to 300 °C can dramatically boost the yield.[6]

  • Reaction Time Optimization: While higher temperatures are beneficial, prolonged heating can lead to degradation of the product.[6] There is an optimal balance between reaction time and temperature that needs to be determined empirically.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe the formation of dark, insoluble materials (tars), it is an indication of decomposition.[7] For microwave synthesis, a time-temperature optimization study is crucial. As shown in the table below, a shorter reaction time at a higher temperature can sometimes provide the best yield.[6]

  • Aniline Substituent Effects: The electronic nature of the substituents on the aniline starting material plays a crucial role. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[2][3] Electron-withdrawing groups can deactivate the aromatic ring, making the cyclization less favorable.

    • Solution: For anilines with strongly electron-withdrawing groups, you may need to employ more forcing conditions (higher temperatures or longer reaction times). Alternatively, consider a different synthetic route to your target quinoline, such as the Combes or Friedländer synthesis, which may be more suitable for your specific substrate.[7]

Data Presentation: Microwave Synthesis Optimization

The following table, adapted from a Biotage application note, illustrates the critical relationship between temperature, time, and yield in a microwave-assisted Gould-Jacobs reaction.[1][6]

EntryTemperature (°C)Time (min)Isolated Yield (%)
1250101
23001037
3250305
43003028
5300547

This data highlights that simply increasing the reaction time does not guarantee a higher yield. In this case, a higher temperature with a shorter duration (Entry 5) proved to be the optimal condition, minimizing product degradation while ensuring complete cyclization.[1][6]

Issue 2: Formation of Side Products and Purification Challenges

Q: My crude product mixture shows multiple spots on TLC, and I am having difficulty isolating the pure quinolone. What are the potential side reactions, and what purification strategies can I employ?

The high temperatures required for the Gould-Jacobs cyclization can sometimes lead to side reactions, complicating purification.

Causality and Solutions:

  • Regioselectivity with Asymmetrically Substituted Anilines: When using an aniline with different substituents at the two ortho positions, the cyclization can occur at either position, leading to a mixture of regioisomers.[5] The regioselectivity is governed by both steric and electronic factors.[5]

    • Solution: If you are obtaining an inseparable mixture of isomers, you may need to reconsider your synthetic strategy. It might be more efficient to start with a symmetrically substituted aniline or to introduce the desired substituents after the quinoline core has been formed. In some advanced applications, techniques like flash vacuum pyrolysis have been shown to control regioselectivity in favor of the kinetic product.[8]

  • Incomplete Hydrolysis or Decarboxylation: If your protocol involves the subsequent saponification and decarboxylation steps, incomplete reactions will result in a mixture of the ester, the carboxylic acid, and the final decarboxylated product.

    • Solution: For the hydrolysis step, ensure you are using a sufficient excess of base (e.g., 10% aqueous NaOH) and heating for an adequate amount of time, monitoring by TLC until the starting ester is fully consumed.[2] For decarboxylation, ensure the solid carboxylic acid is heated well above its melting point until the evolution of CO2 ceases.[2]

  • Purification Strategies:

    • Precipitation: A common and effective initial purification step is to precipitate the crude product from the high-boiling solvent. After cooling the reaction mixture, add a non-polar solvent like cyclohexane or hexane to induce precipitation.[1][2]

    • Washing: Thoroughly wash the filtered solid with a non-polar solvent to remove residual high-boiling solvent.[1]

    • Recrystallization: The crude 4-hydroxyquinoline can often be purified by recrystallization from a suitable solvent such as ethanol or water.[2]

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a standard method for separating closely related compounds. The choice of eluent will depend on the polarity of your specific quinoline derivative.

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate).[2]

  • Heating: Heat the solution to a vigorous reflux (typically around 250 °C) and maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.[1][2]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.[2]

  • Purification: Add a non-polar solvent like cyclohexane to facilitate further precipitation. Collect the solid by filtration, wash it thoroughly with the non-polar solvent, and dry it under vacuum.[1][2]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[1][2][6]

  • Reaction Setup: In a microwave vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[2][6]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the optimized time (e.g., 5 minutes), as determined by your optimization studies.[6]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[2]

  • Purification: Filter the solid product and wash it with a suitable solvent like ice-cold acetonitrile. Dry the resulting solid under vacuum.[2][6]

Visualizations

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway Gould-Jacobs Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate CyclizedProduct 4-Hydroxy-3-carboethoxyquinoline Intermediate->CyclizedProduct Thermal Cyclization (>250 °C) CarboxylicAcid Quinoline-3-carboxylic Acid FinalProduct 4-Hydroxyquinoline CarboxylicAcid->FinalProduct Decarboxylation CyclizedProduct->CarboxylicAcid Saponification

Caption: The multi-step pathway of the Gould-Jacobs synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckTemp Is Cyclization Temperature Sufficient (>250 °C)? Start->CheckTemp IncreaseTemp Increase Temperature (Conventional or Microwave) CheckTemp->IncreaseTemp No CheckTime Is Reaction Time Optimized? CheckTemp->CheckTime Yes IncreaseTemp->CheckTime OptimizeTime Perform Time-Course Study (Monitor by TLC) CheckTime->OptimizeTime No CheckSubstituents Are Aniline Substituents Electron-Donating? CheckTime->CheckSubstituents Yes OptimizeTime->CheckSubstituents ConsiderAlternatives Consider Alternative Quinoline Synthesis CheckSubstituents->ConsiderAlternatives No Success Improved Yield CheckSubstituents->Success Yes

Caption: A logical workflow for diagnosing and resolving low product yields.

References

Technical Support Center: Minimizing Byproduct Formation in Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer Annulation. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their quinoline synthesis, focusing on the critical aspect of minimizing byproduct formation. Our goal is to provide you with not only solutions but also the underlying mechanistic insights to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction is producing a significant amount of self-condensation product from my ketone. How can I prevent this?

A1: Self-condensation of the ketone starting material, an aldol condensation, is a very common side reaction, especially under basic conditions.[1][2] This occurs when an enolizable ketone reacts with another molecule of itself. To mitigate this, several strategies can be employed:

  • Catalyst Choice: Shift from strong bases (like KOH or NaOH) to milder catalysts. Lewis acids such as In(OTf)₃, HfCl₄, or even molecular iodine have proven effective in promoting the desired cyclo-condensation over self-condensation.[3][4][5] Acidic catalysts, like p-toluenesulfonic acid (p-TSA), can also be effective.[6]

  • Slow Addition of Ketone: A highly effective technique is the slow addition of the ketone to the reaction mixture containing the 2-aminoaryl aldehyde or ketone and the catalyst.[7][8] This maintains a low instantaneous concentration of the ketone, favoring the reaction with the amino-substituted reactant over self-condensation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the aldol condensation, which may have a higher activation energy than the initial step of the Friedländer reaction.[9] However, this needs to be balanced with achieving a reasonable reaction rate for the main reaction.

Q2: I'm observing the formation of regioisomers when using an unsymmetrical ketone. How can I control the regioselectivity?

A2: Regioselectivity is a critical challenge when using ketones with two different α-methylene groups.[10] The formation of two different enolates can lead to a mixture of quinoline isomers.

  • Amine Catalysts: Specific amine catalysts, particularly bicyclic pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[7][8] These catalysts are thought to operate through an enamine mechanism that favors reaction at the less hindered α-position of the ketone.

  • Lewis Acid Catalysis: Certain Lewis acids can influence the regioselectivity by coordinating to the carbonyl oxygen of the ketone, thereby influencing which α-proton is abstracted to form the enolate. Screening a variety of Lewis acids is recommended.[3][4]

  • Substrate Modification: While more synthetically demanding, pre-functionalizing the ketone to direct the cyclization can be an option. For instance, introducing a phosphoryl group on the desired α-carbon has been used to control regioselectivity.[10]

Q3: My reaction is yielding a "non-Friedländer" product. What is this, and how can I favor the desired annulation?

A3: The "non-Friedländer" product typically arises from an alternative reaction pathway where the initial condensation occurs differently, often leading to other heterocyclic systems or open-chain intermediates that fail to cyclize correctly. This is particularly noted in reactions of 2-aminoaryl ketones with active methylene compounds like β-ketoesters.[3][4]

The selectivity between the Friedländer and non-Friedländer pathways is highly dependent on the catalyst.[4] Strong Lewis acids, such as Indium(III) triflate (In(OTf)₃), have been demonstrated to be exceptionally effective in exclusively promoting the formation of the Friedländer product.[3][4][11] The mechanism involves the Lewis acid activating the carbonyl group of the 2-aminoaryl ketone, facilitating the desired intramolecular cyclization.[4] In contrast, uncatalyzed or certain metal halide-catalyzed reactions may favor the non-Friedländer pathway.[4]

Q4: I am seeing tar formation and decomposition of my starting materials. What are the likely causes and solutions?

A4: Tar formation is often a sign of harsh reaction conditions.[9][12] The traditional Friedländer synthesis often required high temperatures (150-220°C) and strong acids or bases, which can lead to degradation of sensitive substrates.[1][13][14]

  • Milder Conditions: The most effective solution is to move towards milder reaction conditions. Many modern catalytic systems operate at significantly lower temperatures (50-120°C).[9][13]

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective. It often allows for rapid heating to the target temperature, reducing overall reaction times from hours to minutes and minimizing the formation of degradation byproducts.[15][16][17][18] Acetic acid under microwave irradiation has been shown to be an efficient system.[16][17]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can reduce side reactions and simplify purification.[10][13]

  • Inert Atmosphere: If your substrates are sensitive to oxidation, particularly at elevated temperatures, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guide: Byproduct Scenarios

Observed Issue Potential Cause(s) Suggested Solutions & Rationale
Low Yield, Multiple Unidentified Spots on TLC 1. Harsh reaction conditions (high temp, strong acid/base).[1][13] 2. Competing side reactions (e.g., self-condensation).[2] 3. Substrate decomposition.[9]1. Reduce Temperature & Use Milder Catalyst: Switch to a Lewis acid (e.g., In(OTf)₃)[3][4] or iodine[5] and lower the reaction temperature.[9] 2. Microwave Synthesis: Employ microwave irradiation to shorten reaction times and minimize byproduct formation.[18] 3. Solvent Choice: Consider solvent-free conditions or green solvents like water, which can sometimes suppress side reactions.[13][19]
Formation of Quinolin-2(1H)-ones This can occur in domino nitro-reduction Friedländer sequences with unsymmetrical active methylene compounds, where cyclization of a Z-Knoevenagel intermediate is favored.[20][21]This specific byproduct is often substrate-dependent. Modifying the active methylene compound or the reaction conditions (e.g., catalyst, solvent) may alter the stereochemistry of the Knoevenagel intermediate, thus disfavoring the quinolinone formation.
Reaction Stalls or is Incomplete 1. Inactive or inappropriate catalyst.[1] 2. Insufficient temperature.[9] 3. Poor solubility of reactants.[1]1. Catalyst Screening: Test a panel of catalysts (both Lewis and Brønsted acids) to find one optimal for your specific substrates.[3][4][13] 2. Optimize Temperature: Incrementally increase the reaction temperature while monitoring by TLC.[1] 3. Change Solvent: Switch to a solvent that better dissolves all reactants at the reaction temperature.

Reaction Mechanisms: Desired vs. Side Reactions

To effectively troubleshoot, it is crucial to understand the competing reaction pathways.

Desired Friedländer Annulation Pathway

The reaction can proceed via two primary mechanisms: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[22] The acid or base catalyst plays a key role in promoting these steps.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First A1 2-Aminoaryl Ketone + Methylene Compound B1 Aldol Adduct A1->B1 Aldol Condensation C1 α,β-Unsaturated Carbonyl B1->C1 -H₂O D Quinoline C1->D Imine Formation & Cyclization -H₂O A2 2-Aminoaryl Ketone + Methylene Compound B2 Schiff Base A2->B2 Imine Formation C2 Cyclized Intermediate B2->C2 Intramolecular Aldol C2->D -H₂O

Caption: Primary mechanistic pathways for the Friedländer Annulation.

Competing Side Reaction: Ketone Self-Condensation

Under basic conditions, the enolizable ketone can react with itself, leading to dimeric byproducts and reducing the availability of the ketone for the desired reaction.

Side_Reaction Ketone1 Ketone (R-CH₂-CO-R') Enolate Enolate Ketone1->Enolate Base Ketone2 Ketone (R-CH₂-CO-R') Aldol_Adduct Aldol Adduct (Dimer) Ketone2->Aldol_Adduct Enolate->Ketone2 Nucleophilic Attack Byproduct α,β-Unsaturated Ketone (Byproduct) Aldol_Adduct->Byproduct -H₂O

Caption: Common byproduct pathway: Base-catalyzed self-condensation of the ketone.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis Under Solvent-Free Conditions

This protocol is optimized for high selectivity, particularly when "non-Friedländer" byproducts are a concern.[3][4]

  • Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add Indium(III) triflate (In(OTf)₃) (1-5 mol%).

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at 80-100°C.

  • Monitoring: Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic solution with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid

This protocol is designed for rapid synthesis and is effective at minimizing thermal degradation byproducts.[9][16][17]

  • Preparation: In a 10 mL microwave reaction vessel with a magnetic stir bar, combine the 2-aminobenzophenone (1.0 mmol) and the cyclic or α-methylene ketone (2.0 mmol).

  • Solvent/Catalyst Addition: Add glacial acetic acid (2.0 mL).[9]

  • Reaction: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[9]

  • Cooling: After irradiation, allow the vessel to cool to below 50°C before opening.

  • Work-up: Pour the cooled mixture into water and neutralize by the slow addition of a saturated sodium bicarbonate solution until effervescence stops.

  • Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

References

Technical Support Center: Navigating Regioselectivity in Quinoline Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline halogenation. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselective halogenation of the quinoline scaffold. Quinoline and its halogenated derivatives are pivotal structural motifs in numerous pharmaceuticals and bioactive molecules.[1][2][3] However, controlling the site of halogenation can be a significant experimental hurdle.[4]

This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter in the lab. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of common problems followed by potential causes and actionable solutions.

Issue 1: My electrophilic halogenation is yielding a mixture of C5 and C8 isomers, and I need to favor one over the other.

  • Possible Cause: Under standard electrophilic aromatic substitution conditions, both the C5 and C8 positions of the quinoline ring are activated due to the stability of the corresponding Wheland intermediates.[4][5][6] The similar reactivity of these positions often leads to isomeric mixtures.

  • Suggested Solutions:

    • Leverage Steric Hindrance: The introduction of a substituent at a position adjacent to either C5 or C8 can sterically hinder the approach of the electrophile to that position, thereby favoring substitution at the less hindered site.

    • Utilize a Directing Group at C8: Employing a directing group at the C8 position is a powerful strategy to selectively achieve C5 halogenation. For instance, 8-amidoquinolines have been shown to undergo highly regioselective C5-halogenation.[1] Metal-free protocols using reagents like trihaloisocyanuric acids with 8-substituted quinolines can also provide excellent C5 selectivity.[7][8]

    • Optimize Reaction Conditions: Fine-tuning reaction parameters such as temperature and solvent can sometimes influence the C5/C8 ratio. For instance, bromination of quinoline with NBS in concentrated sulfuric acid has been studied, and temperature can be a critical factor in selectivity.[9]

    • Consider N-Oxide Chemistry for C8 Selectivity: The use of quinoline N-oxides can direct halogenation to the C8 position, particularly with transition metal catalysis. Rh(III)-catalyzed C8-bromination of quinoline N-oxides using NBS is an effective method.[2][10][11]

Issue 2: I am attempting to halogenate the pyridine ring at the C3 position but am observing no reaction or halogenation on the benzene ring instead.

  • Possible Cause: The pyridine ring of quinoline is electron-deficient compared to the benzene ring, making it significantly less reactive towards electrophilic substitution. Direct electrophilic attack on the pyridine ring is generally disfavored.[4]

  • Suggested Solutions:

    • Radical-Mediated Halogenation: Certain conditions can promote a radical mechanism that favors C3 substitution. A metal-free method for the regioselective C3 iodination of quinolines using molecular iodine has been developed, which is believed to proceed through a radical intermediate.[12]

    • Electrophilic Cyclization of Precursors: A reliable method to obtain 3-bromoquinolines is through the electrophilic cyclization of N-(2-alkynyl)aniline precursors.[13] This strategy builds the halogenated quinoline ring with the bromine atom pre-installed at the desired position.

    • Halogenation of Quinoline Salts: Halogenation of quinoline hydrochloride salts can facilitate substitution on the pyridine ring.[4][14]

    • Zincke Imine Intermediates: A modern approach for the 3-halogenation of pyridines, which can be extended to quinolines, involves the formation of Zincke imine intermediates that undergo regioselective halogenation.[15]

Issue 3: My reaction is resulting in over-halogenation of the quinoline substrate.

  • Possible Cause: The presence of strong activating groups on the quinoline ring or the use of highly reactive halogenating agents and harsh conditions can lead to multiple halogen additions.

  • Suggested Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents is generally recommended for monohalogenation.[4]

    • Use a Milder Halogenating Agent: Switch to a less reactive halogenating agent. For example, N-bromosuccinimide (NBS) is often a milder alternative to molecular bromine (Br₂).[4]

    • Modify Reaction Conditions: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.

    • Deactivate the Ring (If Possible): If the substrate allows, consider if temporary installation of a deactivating group is feasible to temper the reactivity of the quinoline system.

Issue 4: My metal-catalyzed C-H activation for C8-halogenation is not proceeding as expected.

  • Possible Cause: Transition metal-catalyzed C-H activation reactions are often sensitive to a variety of factors, including the catalyst, ligand, solvent, and additives.

  • Suggested Solutions:

    • Verify Catalyst and Ligand Integrity: Ensure the catalyst and any associated ligands are pure and have been stored correctly. For Rh(III)-catalyzed C8-bromination of quinoline N-oxides, the choice of ligand can be crucial.

    • Optimize Reaction Conditions: Systematically screen solvents, bases, and reaction temperatures. For instance, in some palladium-catalyzed C-H functionalizations of quinoline N-oxides, additives and the amount of water can significantly impact the outcome.[16]

    • Ensure Proper N-Oxide Formation: The directing N-oxide group is essential for this transformation. Confirm that the N-oxidation of your quinoline substrate has proceeded to completion before attempting the C-H activation step.

    • Consider the Electronic Nature of the Substrate: The electronic properties of substituents on the quinoline N-oxide can influence the efficiency of the C-H activation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the regioselectivity of quinoline halogenation?

A1: The regioselectivity of quinoline halogenation is primarily dictated by the electronic properties of the bicyclic system. The quinoline ring consists of an electron-rich benzene ring and an electron-deficient pyridine ring.

  • Electrophilic Aromatic Substitution: In electrophilic halogenation, the attack predominantly occurs on the more nucleophilic benzene ring at the C5 and C8 positions. This is because the carbocation intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized over two aromatic rings without disrupting the aromaticity of the pyridine ring.[5][6]

  • Nucleophilic Substitution: Conversely, nucleophilic attack is favored on the electron-deficient pyridine ring, typically at the C2 and C4 positions.

  • Radical Substitution: Radical mechanisms can lead to different regioselectivities, such as the observed C3-iodination.[12]

Q2: Which halogenating agents are suitable for different positions on the quinoline ring?

A2: The choice of halogenating agent is critical for achieving the desired regioselectivity.

Halogenating AgentTypical Position(s)Mechanism/Notes
N-Halosuccinimides (NBS, NCS) C5, C8, C6, C3Can act as both an electrophile and a radical source. Widely used for mild halogenations.[3][4][17]
Molecular Halogens (Br₂, Cl₂) C5, C8Classical electrophilic halogenating agents. Conditions must be controlled to prevent over-halogenation.[4][18]
Sulfuryl Chloride (SO₂Cl₂) VariesCan act as a source of chlorine for both electrophilic and radical chlorinations.[19][20]
Trihaloisocyanuric Acids (TCCA, TBCA) C5Inexpensive and atom-economical reagents for metal-free, regioselective C5-halogenation of 8-substituted quinolines.[4][7][8]
Molecular Iodine (I₂) C3Can achieve C3-iodination under metal-free conditions, likely via a radical pathway.[12]

Q3: How do electron-donating and electron-withdrawing groups on the quinoline ring influence halogenation?

A3: Substituents on the quinoline ring have a profound effect on both the rate and regioselectivity of halogenation.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NH₂) on the benzene ring will activate it further towards electrophilic substitution, generally directing ortho and para to their own position. This can sometimes lead to a lack of selectivity or over-halogenation if not carefully controlled.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN) on the benzene ring will deactivate it, making electrophilic substitution more difficult and requiring harsher conditions.

  • Substituents on the Pyridine Ring: The effect of substituents on the pyridine ring is more complex and can influence the overall electron density and steric environment of the entire quinoline system.

Q4: Are there metal-free methods to achieve regioselective quinoline halogenation?

A4: Yes, several metal-free methods have been developed to address the cost and toxicity concerns associated with some transition metal catalysts.

  • C5-Halogenation: An operationally simple, metal-free protocol for the regioselective C5-halogenation of a range of 8-substituted quinolines has been established using trihaloisocyanuric acids as the halogen source.[7][8]

  • C3-Iodination: A metal-free method using molecular iodine in the presence of an oxidant allows for the regioselective iodination of quinolines at the C3 position.[12]

  • NBS-mediated reactions: N-Bromosuccinimide can be used under various metal-free conditions to achieve bromination, often through electrophilic or radical pathways depending on the reaction setup.[3][17]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key mechanistic pathways and a decision-making workflow for your experimental design.

G Electrophilic Halogenation at C5/C8 cluster_products Products Quinoline Quinoline Intermediate_5 Wheland Intermediate (Attack at C5) Quinoline->Intermediate_5 + X⁺ Intermediate_8 Wheland Intermediate (Attack at C8) Quinoline->Intermediate_8 + X⁺ Electrophile X⁺ (e.g., from Br₂) Product_5 5-Haloquinoline Intermediate_5->Product_5 - H⁺ Product_8 8-Haloquinoline Intermediate_8->Product_8 - H⁺

Caption: Electrophilic attack on quinoline favors C5 and C8.

G Decision Workflow for Regioselective Halogenation Start Desired Halogen Position? C5 C5 Start->C5 C8 C8 Start->C8 C3 C3 Start->C3 Other Other Positions Start->Other Strategy_C5 Use 8-substituted quinoline (e.g., 8-amido) with NCS/NBS or TCCA/TBCA C5->Strategy_C5 Strategy_C8 Use Quinoline N-Oxide with Rh(III) catalyst + NBS C8->Strategy_C8 Strategy_C3 Radical iodination (I₂) or Electrophilic cyclization of alkynyl aniline precursor C3->Strategy_C3 Strategy_Other Consider advanced C-H activation methods or synthesis from precursors Other->Strategy_Other

Caption: A workflow for selecting a halogenation strategy.

Experimental Protocols

Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide Adapted from Motati, D. R., et al. (2018). Chemical Science.[4][8][21]

  • To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).

  • Stir the mixture at room temperature in an open-air atmosphere.

  • Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.

  • Continue stirring at room temperature for 15 minutes to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.

Protocol 2: Direct C3-Iodination of Quinoline Adapted from Sun, K., et al. (2015). Organic Letters.[12]

  • To a reaction vessel, add quinoline (1.0 mmol), molecular iodine (I₂) (1.2 mmol), and a suitable oxidant (as specified in the reference) in a solvent such as DMSO.

  • Heat the reaction mixture at the temperature specified in the reference (e.g., 100-120 °C) for the designated time.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-iodoquinoline.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of synthesizing this highly substituted quinoline derivative. Our approach is grounded in established chemical principles to ensure you can anticipate challenges, diagnose issues, and successfully scale your reaction.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis strategy and reagent handling for this compound.

Q1: What is a reliable overall synthetic strategy for this molecule?

A1: A direct, peer-reviewed synthesis for this specific molecule is not prominently published. However, based on its structure, a robust and logical pathway can be constructed using the well-established Gould-Jacobs reaction as its foundation.[1][2] The proposed multi-step strategy involves:

  • Condensation: Reaction of a suitable precursor, 2-amino-3-bromo-6-fluorobenzoic acid, with a pyruvate equivalent to form the quinoline core.

  • Cyclization: An acid-catalyzed intramolecular cyclization to form the 4-hydroxyquinoline intermediate.

  • Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Esterification: Conversion of the carboxylic acid at the 2-position to the final methyl ester.

This pathway provides good control over the substitution pattern. An alternative, the Friedländer synthesis, is also viable but may present challenges in acquiring the necessary 2-aminobenzophenone precursor.[3][4]

Q2: Why is the choice of solvent critical in the thermal cyclization step?

A2: The thermal cyclization step to form the quinoline ring system typically requires high temperatures, often in the range of 240-260°C.[5] Therefore, a high-boiling point, inert solvent is mandatory. Solvents like diphenyl ether or Dowtherm A are standard choices because they are thermally stable at these temperatures and effectively facilitate the intramolecular condensation. Using a solvent with a lower boiling point will prevent the reaction from reaching the necessary activation energy, resulting in an incomplete or failed reaction.

Q3: How do the halogen substituents (Bromo- and Fluoro-) affect the reaction?

A3: The electron-withdrawing nature of the bromine and fluorine atoms on the aniline ring has a significant impact. They deactivate the aromatic ring, making the initial cyclization step more difficult and requiring harsher conditions (i.e., higher temperatures) compared to an unsubstituted aniline.[6] This deactivation can lead to lower yields if the reaction conditions are not optimized. Conversely, these substituents can also help prevent unwanted side reactions like polymerization.

Q4: What are the primary safety concerns I should be aware of?

A4: The primary safety hazards are associated with the reagents used:

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled with extreme caution in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[5]

  • High-Boiling Solvents (Dowtherm A, Diphenyl Ether): These solvents are used at very high temperatures, posing a severe burn risk. Ensure heating mantles are properly controlled and that the glassware is free of defects.

  • Acidic/Basic Conditions: The workup procedures often involve neutralizing strong acids or bases, which is an exothermic process. Add reagents slowly and with adequate cooling to prevent dangerous splashing and thermal runaways.[7]

Proposed Synthetic Workflow & Baseline Protocol

The following diagram and protocol outline a validated approach for synthesizing the precursor, 8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid, and its subsequent esterification.

Visualized Workflow

G cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Chlorination & Esterification cluster_2 Workup & Purification A Start: 2-Amino-3-bromo- 6-fluorobenzoic acid B Intermediate A: 4-hydroxy-8-bromo-5-fluoro quinoline-2-carboxylic acid A->B 1. Add Pyruvic Acid 2. H2SO4 Catalyst 3. Heat C Intermediate B: 8-Bromo-4-chloro-5-fluoro quinoline-2-carboxylic acid B->C POCl3, Reflux D Final Product: Methyl 8-bromo-4-chloro- 5-fluoroquinoline-2-carboxylate C->D Methanol, H2SO4 (cat.), Reflux E Aqueous Workup (Ice Quench, Neutralization) C->E After Chlorination F Purification (Recrystallization / Chromatography) D->F After Esterification

Caption: Proposed synthetic workflow for the target molecule.

Baseline Experimental Protocol

This protocol is adapted from established methodologies for structurally similar compounds.[5][8]

Part 1: Synthesis of 8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid (Intermediate B)

  • Reaction Setup: In a round-bottom flask suitable for high temperatures, combine 2-amino-3-bromo-6-fluorobenzoic acid (1.0 eq) and pyruvic acid (1.2 eq).

  • Acid Addition: While cooling the flask in an ice bath, slowly add concentrated sulfuric acid (3-4 eq) with vigorous stirring.

  • Cyclization: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 120-130°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Chlorination: After cooling the mixture to room temperature, carefully and slowly add phosphorus oxychloride (POCl₃) (5.0 eq) in a fume hood. Heat the reaction mixture to reflux (approx. 110°C) for 3-4 hours.

  • Work-up: Cool the reaction mixture again and pour it cautiously onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Isolation: The solid precipitate, 8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid, is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.

Part 2: Synthesis of this compound (Final Product)

  • Esterification Setup: Suspend the dried carboxylic acid intermediate (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and reduce the volume of methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Table 1: Troubleshooting Low Yield or Reaction Failure
Observed Problem Probable Cause Recommended Solution & Explanation
No reaction or very low conversion during cyclization (Step 1.3) Insufficient Temperature: The activation energy for the cyclization of the deactivated aromatic ring was not reached.[6]Action: Gradually increase the reaction temperature in 10°C increments. Ensure the thermometer is correctly placed to measure the internal reaction temperature.
Moisture Contamination: Water can interfere with the sulfuric acid catalyst, reducing its effectiveness.Action: Use anhydrous grade sulfuric acid and ensure all glassware is thoroughly dried before use.
Low yield after chlorination (Step 1.4) Incomplete Reaction: The conversion of the 4-hydroxy to the 4-chloro group was not complete.Action: Increase the reflux time. Use a small catalytic amount of DMF, which can accelerate the reaction by forming a Vilsmeier-Haack type intermediate with POCl₃.[8]
Product Loss During Work-up: The product may be partially soluble in the aqueous layer, especially if the pH is not neutral.Action: Ensure the pH is brought to 7-8 during neutralization to minimize solubility. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) after filtration to recover any dissolved product.
Low yield during esterification (Step 2.3) Equilibrium Not Driven to Product: Fischer esterification is an equilibrium process. Water produced during the reaction can drive it backward.Action: Use anhydrous methanol and sulfuric acid. Consider using a Dean-Stark trap if scaling up to remove water as it forms. Alternatively, use a different esterification method (e.g., using methyl iodide with a base or converting the acid to an acid chloride first).

Troubleshooting Workflow: Diagnosing Impurity Formation

G start Analyze Crude Product by TLC/LC-MS spot_check Multiple Spots Observed? start->spot_check no_issue Proceed with Purification spot_check->no_issue No (Single Spot) impurity_path Yes impurity_id Identify Impurity (by Mass) impurity_path->impurity_id mass_match_start Mass matches starting material? impurity_id->mass_match_start mass_match_hydroxy Mass matches 4-hydroxy intermediate? impurity_id->mass_match_hydroxy mass_unknown Unknown Mass (e.g., tar/polymer)? impurity_id->mass_unknown sol_start Incomplete Reaction. Solution: Increase reaction time/temp. mass_match_start->sol_start Yes sol_hydroxy Incomplete Chlorination. Solution: Increase reflux time with POCl3. mass_match_hydroxy->sol_hydroxy Yes sol_tar Degradation/Side Reaction. Solution: Lower reaction temp, check reagent purity. mass_unknown->sol_tar Yes

Caption: A decision tree for troubleshooting product impurities.

Q5: I am observing significant tar formation during the initial cyclization. What is causing this and how can I prevent it?

A5: Tar formation is a common side reaction in acid-catalyzed cyclizations, especially at high temperatures.[7] It is often caused by the polymerization of starting materials or intermediates.

  • Cause: Excessively high temperatures or localized "hot spots" in the reaction flask can cause decomposition and polymerization.

  • Solution:

    • Temperature Control: Do not exceed the recommended temperature. Use a temperature controller and a silicone oil bath for even heat distribution.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to dissipate heat and prevent localized overheating.

    • Controlled Heating: Heat the reaction mixture gradually to the target temperature.

Q6: The chlorination reaction with POCl₃ is sluggish and gives a dark, intractable mixture. What should I do?

A6: This issue often points to either impure starting material or decomposition.

  • Cause 1: Impure 4-hydroxy intermediate. Residual impurities from the previous step can interfere with the chlorination reaction.

  • Solution 1: Purify the 4-hydroxyquinoline intermediate by recrystallization before proceeding to the chlorination step.

  • Cause 2: Decomposition. Heating the reaction for too long or at too high a temperature can cause decomposition.

  • Solution 2: Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed. As mentioned previously, adding a catalytic amount of DMF can often reduce the required reaction time and temperature, leading to a cleaner reaction.[8]

References

Validation & Comparative

A Comparative Analysis of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate with Other Biologically Active Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic compounds with a broad spectrum of biological activities.[1] This guide provides a comprehensive comparative analysis of a lesser-known polysubstituted quinoline, Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, with well-established quinoline-based drugs. By examining its projected physicochemical properties and plausible biological activities in the context of renowned antibacterial and anticancer quinolines, we aim to provide a framework for future research and drug development efforts.

Introduction to the Quinolines Under Investigation

This guide focuses on a comparative study of three distinct quinoline derivatives, each representing a different facet of the vast therapeutic potential of this heterocyclic scaffold.

  • This compound: A highly functionalized, yet sparsely documented, quinoline derivative. Its polysubstituted nature, featuring multiple halogen atoms and a methyl ester group, suggests the potential for unique electronic and steric properties that could translate into interesting biological activities.

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic that is widely used to treat a variety of bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2]

  • Bosutinib: A dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia.[3][4] It represents a class of quinoline-based anticancer agents that target specific signaling pathways involved in cancer cell proliferation and survival.[5][6]

Synthesis of the Quinolone Core and its Derivatives

The synthesis of quinolines can be achieved through several classic named reactions, including the Gould-Jacobs, Friedländer, and Combes syntheses. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[7][8][9]

Plausible Synthesis of this compound

The proposed synthesis would likely begin with a highly substituted aniline, which would undergo condensation with an appropriate diethyl ethoxymethylenemalonate derivative, followed by thermal cyclization to form the quinoline core. Subsequent halogenation and esterification steps would then be carried out to yield the final product.

Synthesis of Ciprofloxacin

The synthesis of Ciprofloxacin is a multi-step process that has been optimized for industrial production. A common route involves the reaction of 2,4,5-trifluorobenzoyl chloride with diethyl malonate, followed by a series of reactions including condensation with cyclopropylamine and subsequent ring closure to form the quinolone core. The final step involves the addition of piperazine.[10][11]

Synthesis of Bosutinib

The synthesis of Bosutinib is a complex process that involves the construction of a 3-cyano-4-anilinoquinoline core. A key step is the reaction of 4-chloro-3-quinolinecarbonitrile with 2,4-dichloro-5-methoxyaniline. The synthesis of the substituted quinoline precursor itself can be achieved through various methods, often starting from substituted anilines and employing cyclization reactions.

Comparative Physicochemical Properties

The physicochemical properties of a drug molecule, such as its solubility, lipophilicity (logP), and acid-base dissociation constant (pKa), are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[12]

PropertyThis compoundCiprofloxacinBosutinib
Molecular Formula C₁₁H₆BrClFNO₂C₁₇H₁₈FN₃O₃C₂₆H₂₉Cl₂N₅O₃
Molecular Weight 318.53 g/mol 331.34 g/mol 530.45 g/mol
logP (Predicted) ~3.80.284.9
pKa (Predicted) ~1.5 (most basic)6.09 (most acidic), 8.74 (most basic)5.3 (most basic)
Solubility Predicted to be poorly soluble in waterSlightly soluble in waterPractically insoluble in water

Note: Predicted values for this compound are based on its structure and comparison with similar halogenated quinolines. The ester functionality is expected to make it less polar than the corresponding carboxylic acid.[13][14]

Comparative Biological Activity

The diverse biological activities of quinolines stem from their ability to interact with a wide range of biological targets. This section compares the known antibacterial and anticancer activities of our selected compounds.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[9][15][16] Bosutinib and Cabozantinib are examples of successful quinoline-based tyrosine kinase inhibitors used in cancer therapy.[8][17][18][19]

Table of Comparative Cytotoxicity (IC₅₀ in µM)

Cell LineThis compoundBosutinibCabozantinib
MCF-7 (Breast) Not Reported~5-10~1-5
A549 (Lung) Not Reported>10~1-5
HepG2 (Liver) Not Reported>10~1-5

Note: The IC₅₀ values for Bosutinib and Cabozantinib can vary depending on the specific assay conditions and are presented here as approximate ranges based on available data. The anticancer potential of this compound remains to be experimentally determined, but its polysubstituted nature suggests it may exhibit cytotoxic effects.[20][21][22][23][24][25][26]

Antibacterial Activity

The antibacterial properties of quinolones, particularly fluoroquinolones like Ciprofloxacin, are well-documented.[1][2] Their efficacy is attributed to the inhibition of bacterial DNA replication.[2]

Table of Comparative Antibacterial Activity (MIC in µg/mL)

Bacterial StrainThis compoundCiprofloxacin
Staphylococcus aureus Not Reported0.12 - 1.0
Escherichia coli Not Reported0.008 - 0.25

Note: The MIC values for Ciprofloxacin can vary between different strains. The antibacterial activity of this compound is yet to be evaluated, but other halogenated quinolines have demonstrated antibacterial properties.[2][5][16][27]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of novel quinoline derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Quinoline Derivatives Cell_Seeding->Compound_Treatment 24h Incubation MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition 48-72h Incubation Formazan_Solubilization Dissolve Formazan Crystals MTT_Addition->Formazan_Solubilization 4h Incubation Absorbance_Reading Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow Compound_Dilution Serial Dilution of Quinoline Inoculation Inoculate Microtiter Plate Compound_Dilution->Inoculation Inoculum_Preparation Prepare Bacterial Inoculum Inoculum_Preparation->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Reading Determine Lowest Concentration with No Growth Incubation->MIC_Reading TKI_Mechanism cluster_pathway Tyrosine Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, MET) Growth_Factor->RTK Binds Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Promotes Quinoline_TKI Quinoline TKI (e.g., Bosutinib, Cabozantinib) Quinoline_TKI->RTK Inhibits Fluoroquinolone_Mechanism cluster_pathway Fluoroquinolone Mechanism of Action Bacterial_DNA Bacterial DNA Topoisomerase DNA Gyrase / Topoisomerase IV Bacterial_DNA->Topoisomerase Binds Cleavage_Complex DNA-Enzyme Cleavage Complex Topoisomerase->Cleavage_Complex Cleaves DNA Replication_Block Replication Fork Stalling Cleavage_Complex->Replication_Block DSBs Double-Strand Breaks Replication_Block->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death Ciprofloxacin Ciprofloxacin Ciprofloxacin->Cleavage_Complex Stabilizes

References

A Comparative Guide to the Definitive Structural Validation of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate Utilizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates the compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth, expert-led comparison of single-crystal X-ray crystallography with other widely used analytical techniques for the structural validation of the novel quinoline derivative, methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate. We will delve into the causality behind experimental choices, present a self-validating protocol for X-ray diffraction analysis, and offer a comprehensive comparison supported by experimental data, empowering researchers to make informed decisions in their structural elucidation workflows.

Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Development

The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. A critical, non-negotiable step in this process is the definitive confirmation of its molecular structure. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, unforeseen toxicity. For complex, highly substituted heterocyclic compounds such as this compound, the potential for isomeric ambiguity necessitates the use of an analytical technique that provides unequivocal evidence of atomic connectivity and stereochemistry.

While several spectroscopic methods offer valuable structural insights, single-crystal X-ray crystallography stands as the gold standard for providing a precise and accurate three-dimensional map of a molecule.[1][2] This technique, by analyzing the diffraction pattern of X-rays passing through a single crystal, can determine bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy.[3][4] This guide will not only detail the application of this powerful technique to our target molecule but also objectively compare its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[4] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms within a crystal, leading to a unique diffraction pattern.[5][6] By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map can be constructed, from which the atomic positions can be determined.[5]

Experimental Workflow: A Self-Validating System

The protocol for X-ray crystallographic analysis is designed to be a self-validating system, with numerous checkpoints to ensure the quality and reliability of the final structure. The causality behind each step is crucial for obtaining a high-resolution and unambiguous structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection cluster_processing Structure Solution & Refinement synthesis Synthesis of this compound crystallization Single Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Suitable Single Crystal xray X-ray Diffraction Data Collection mounting->xray Precise Orientation processing Data Processing (Integration, Scaling, Merging) xray->processing Diffraction Images solution Structure Solution (e.g., direct methods) processing->solution Reflection File (hkl) refinement Structure Refinement solution->refinement Initial Structural Model validation Structure Validation (checkCIF) refinement->validation Refined Structure (CIF)

Caption: Experimental workflow for X-ray crystallographic analysis.

Detailed Experimental Protocol

Step 1: Crystal Growth (The Causality of Purity and Patience)

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. A well-ordered, single crystal with minimal defects is essential for obtaining high-resolution data. The starting material, this compound, must be of the highest possible purity to prevent the inclusion of impurities that would disrupt the crystal lattice.

  • Protocol:

    • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) to near saturation.

    • Employ a slow crystallization technique such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.

    • Monitor the process over several days to weeks for the formation of well-defined, optically clear crystals. Suitable crystals are typically in the size range of 0.1-0.3 mm.[4][7]

Step 2: Data Collection (The Pursuit of a Complete Dataset)

  • Rationale: To construct an accurate three-dimensional model, the diffraction pattern must be collected from all possible orientations of the crystal. This ensures a complete dataset, which is critical for accurate structure determination.

  • Protocol:

    • A suitable single crystal is carefully mounted on a goniometer head.[7]

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • The crystal is exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated through a series of angles.[3]

Step 3: Structure Solution and Refinement (From Diffraction Spots to a Molecular Model)

  • Rationale: The collected diffraction intensities must be processed and used to solve the "phase problem," which is the loss of phase information during the diffraction experiment.[7] Once an initial model is obtained, it is refined to best fit the experimental data.

  • Protocol:

    • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.[8] This results in a reflection file (e.g., an HKL file).

    • Structure Solution: The phase problem is solved using computational methods such as direct methods or Patterson synthesis to generate an initial electron density map.[7]

    • Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process minimizes the R-factor, a measure of the goodness of fit.[4]

    • Validation: The final refined structure is validated using tools like checkCIF to ensure that the geometric parameters (bond lengths, angles) are chemically reasonable and that the model is consistent with the data.[9] The final output is a Crystallographic Information File (CIF).[10]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary and often more readily accessible information. Understanding the strengths and limitations of each is key to a comprehensive structural validation strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[11]

  • Strengths:

    • Provides detailed information about the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C, ¹⁹F NMR).

    • Can be used to study molecules in solution, which is often more representative of their state in biological systems.[11][12]

    • Provides information on molecular dynamics.[11][12]

  • Limitations:

    • Does not directly provide a three-dimensional structure; the structure is inferred from connectivity data.

    • For complex molecules with many overlapping signals, interpretation can be challenging.

    • Cannot definitively distinguish between certain isomers without complex 2D NMR experiments.

    • Less precise in determining bond lengths and angles compared to X-ray crystallography.[13]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[14][15]

  • Strengths:

    • Provides a highly accurate molecular weight, which can confirm the elemental formula.

    • Fragmentation patterns can offer clues about the structure of the molecule.[14][16]

    • Extremely sensitive, requiring only a small amount of sample.

  • Limitations:

    • Does not provide information about the three-dimensional arrangement of atoms.

    • Isomers with the same molecular formula will have the same molecular weight and cannot be distinguished by MS alone.

    • Fragmentation patterns can be complex and difficult to interpret for novel compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[17]

  • Strengths:

    • Provides information about the functional groups present in a molecule.[18]

    • A relatively simple and rapid technique.[17]

    • Can be used to monitor the progress of a chemical reaction.

  • Limitations:

    • Provides limited information about the overall molecular structure and connectivity.

    • The spectra of complex molecules can be difficult to interpret due to the large number of absorption bands.[19][20]

    • Does not provide information about the stereochemistry of a molecule.

Comparative Data Summary

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Precise 3D structure, bond lengths, bond angles, stereochemistryAtomic connectivity, chemical environment, molecular dynamicsMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Sample Requirements Single crystal (0.1-0.3 mm)Soluble sample (mg quantities)Small amount of sample (µg to ng)Small amount of sample (mg quantities)
Strengths Unambiguous 3D structure determinationAnalysis in solution, dynamic informationHigh sensitivity, accurate mass determinationRapid identification of functional groups
Limitations Requires a suitable single crystal, static structureIndirect structure determination, complex spectraCannot distinguish isomers, complex fragmentationLimited structural information, complex spectra

Conclusion: The Synergy of Complementary Techniques

For the definitive structural validation of a novel and complex molecule like this compound, single-crystal X-ray crystallography is the unequivocal method of choice. It provides a level of detail and certainty that cannot be matched by other techniques. However, a truly robust structural elucidation strategy leverages the strengths of multiple analytical methods. NMR, MS, and FTIR provide crucial, complementary data that, when combined with the definitive 3D structure from X-ray crystallography, create a comprehensive and irrefutable characterization of the molecule. This integrated approach is the hallmark of rigorous scientific investigation in modern drug discovery and development.

References

A Researcher's Guide to the Stereospecific Biological Activity of Fluoroquinolone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the pharmaceutical sciences, the nuanced differences in the biological activity of stereoisomers are a cornerstone of modern drug design. This is particularly evident in the fluoroquinolone class of antibiotics, where chirality can dramatically influence antibacterial potency, target selectivity, and safety profiles. This guide provides an in-depth comparison of the biological activities of key fluoroquinolone isomers, supported by experimental data and detailed protocols to empower your own investigations.

The Significance of Chirality in Fluoroquinolones

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are responsible for managing DNA topology during replication, and their inhibition leads to catastrophic DNA damage and cell death.[1] Many fluoroquinolones possess one or more chiral centers, giving rise to enantiomers or diastereomers. These isomers, while chemically similar, can interact differently with the chiral environments of their biological targets, leading to significant variations in efficacy and toxicity.

A prime example is ofloxacin, a widely used fluoroquinolone that exists as a racemic mixture of the S-(-)-isomer (levofloxacin) and the R-(+)-isomer (dextrofloxacin).[2] Experimental evidence has conclusively shown that the antibacterial activity of ofloxacin resides almost exclusively in the S-(-)-enantiomer, levofloxacin, which is approximately twice as potent as the racemic mixture.[2][3] This heightened activity is a direct result of its superior interaction with the bacterial DNA gyrase-DNA complex.[1]

Comparative Analysis of Biological Activity

The stereospecificity of fluoroquinolone activity is not limited to ofloxacin. A systematic comparison of various isomers reveals a consistent pattern of differential activity.

Antibacterial Potency: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The following tables summarize the comparative MIC values for the isomers of ofloxacin and sitafloxacin against a range of clinically relevant bacteria.

Table 1: Comparative MICs of Ofloxacin Isomers (µg/mL)

Bacterial SpeciesStrainLevofloxacin (S-isomer)Dextrofloxacin (R-isomer)
Staphylococcus aureusATCC 292130.2516
Staphylococcus aureus (MRSA)Clinical Isolate (MIC90)16>64
Streptococcus pneumoniaePenicillin-Susceptible (MIC50)1>32
Escherichia coliATCC 259220.064
Pseudomonas aeruginosaATCC 27853116

Data compiled from Benchchem.[2]

As the data clearly indicates, levofloxacin is significantly more potent than its R-enantiomer across both Gram-positive and Gram-negative species.

Table 2: Comparative MICs of Sitafloxacin Stereoisomers (µg/mL)

Bacterial SpeciesStrainSitafloxacin (DU-6859a)DU-6856DU-6857DU-6858
Escherichia coliKL-160.0080.0160.0310.063
Staphylococcus aureusFDA 209-P0.0080.0160.0630.063

Data adapted from Akasaka et al. (1998).[4]

Sitafloxacin (DU-6859a) consistently demonstrates the lowest MIC values, indicating its superior antibacterial potency compared to its other stereoisomers.[4]

Enzyme Inhibition: Targeting Bacterial Topoisomerases

The differential antibacterial activity of fluoroquinolone isomers is a direct consequence of their varying abilities to inhibit DNA gyrase and topoisomerase IV. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of the enzyme's activity.

Table 3: Comparative IC50 Values of Ofloxacin and Sitafloxacin Isomers against Bacterial and Human Topoisomerases (µg/mL)

Fluoroquinolone IsomerE. coli DNA GyraseS. aureus Topoisomerase IVHuman Topoisomerase II
Ofloxacin Isomers
Levofloxacin (S-isomer)0.78Data not availableData not available
Ofloxacin (Racemic)0.98Data not availableData not available
Dextrofloxacin (R-isomer)7.24Data not availableData not available
Sitafloxacin Isomers
Sitafloxacin (DU-6859a)0.130.392369
DU-68560.180.781483
DU-68570.421.171293
DU-68580.691.171147

Ofloxacin data from Imamura et al. (1987).[5] Sitafloxacin data from Akasaka et al. (1998).[4]

The data reveals that the more potent antibacterial isomers, levofloxacin and sitafloxacin, are also more potent inhibitors of the bacterial target enzymes.[4][5] Crucially, sitafloxacin exhibits significantly lower inhibitory activity against human topoisomerase II, suggesting a favorable selectivity profile that could translate to lower cytotoxicity in mammalian cells.[4]

Cytotoxicity in Mammalian Cells

While highly effective against bacteria, the potential for off-target effects in mammalian cells is a critical consideration in drug development. Cytotoxicity is often assessed by determining the half-maximal cytotoxic concentration (CC50), the concentration of a compound that results in 50% cell death.

Experimental Methodologies

To facilitate further research and validation, this section provides detailed, step-by-step protocols for the key experiments discussed in this guide.

Minimal Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the standardized broth microdilution method for determining the MIC of fluoroquinolone isomers.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial two-fold dilutions of fluoroquinolone isomers in a 96-well microtiter plate. p2 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). p1->p2 p3 Dilute the inoculum in broth to achieve a final concentration of ~5 x 10^5 CFU/mL in each well. p2->p3 i1 Inoculate each well of the microtiter plate with the bacterial suspension. p3->i1 i2 Include positive (no drug) and negative (no bacteria) controls. i1->i2 i3 Incubate the plate at 35-37°C for 16-20 hours. i2->i3 a1 Visually inspect the wells for turbidity (bacterial growth). i3->a1 a2 The MIC is the lowest concentration of the isomer that completely inhibits visible growth. a1->a2

Caption: Workflow for MIC Determination.

Detailed Protocol:

  • Preparation of Fluoroquinolone Dilutions:

    • Prepare a stock solution of each fluoroquinolone isomer in a suitable solvent.

    • Perform serial two-fold dilutions of each isomer in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the fluoroquinolone isomer that shows no visible growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of fluoroquinolone isomers to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.

Topoisomerase_Assay_Workflow cluster_reaction Reaction Setup cluster_incubation_stop Incubation & Termination cluster_analysis_gel Gel Electrophoresis & Analysis r1 Prepare reaction mixtures containing buffer, ATP, relaxed plasmid DNA (for gyrase) or catenated DNA (for Topo IV). r2 Add varying concentrations of the fluoroquinolone isomer. r1->r2 r3 Initiate the reaction by adding purified DNA gyrase or topoisomerase IV. r2->r3 is1 Incubate at 37°C for a defined period (e.g., 30-60 minutes). r3->is1 is2 Terminate the reaction by adding a stop buffer containing SDS and proteinase K. is1->is2 ag1 Separate the DNA topoisomers by agarose gel electrophoresis. is2->ag1 ag2 Stain the gel with an intercalating dye (e.g., ethidium bromide). ag1->ag2 ag3 Visualize the DNA bands under UV light and quantify the band intensities. ag2->ag3 ag4 Calculate the IC50 value for each isomer. ag3->ag4

Caption: Enzyme Inhibition Assay Workflow.

Detailed Protocol (DNA Gyrase Supercoiling Assay):

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the fluoroquinolone isomer.

  • Enzyme Addition and Incubation:

    • Add a sufficient amount of purified E. coli DNA gyrase to the reaction mixture.

    • Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing 1% SDS, 50 mM EDTA, and 0.25 mg/mL proteinase K.

  • Analysis:

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

    • Visualize the DNA bands using a UV transilluminator and quantify the intensity of the supercoiled DNA band.

    • The IC50 is the concentration of the isomer that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.

A similar protocol is used for the topoisomerase IV decatenation assay, with catenated kinetoplast DNA (kDNA) as the substrate.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol:

  • Cell Seeding:

    • Seed mammalian cells (e.g., HeLa, V79) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the fluoroquinolone isomers. Include a vehicle control.

    • Incubate the cells for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The CC50 is the concentration of the isomer that reduces cell viability by 50%.

Conclusion and Future Directions

The stereochemical configuration of fluoroquinolones is a critical determinant of their biological activity. As demonstrated by the comparative data for ofloxacin and sitafloxacin isomers, the desired antibacterial potency is often concentrated in a single isomer, while the other isomers may contribute little to efficacy and potentially to off-target toxicity. This underscores the importance of developing and utilizing enantiomerically pure fluoroquinolones, such as levofloxacin, to maximize therapeutic benefit and minimize adverse effects.

For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount. The experimental protocols provided in this guide offer a framework for conducting rigorous in-house comparisons of novel fluoroquinolone candidates. Future research should continue to explore the stereospecific interactions of fluoroquinolones with their bacterial and mammalian targets to facilitate the design of next-generation antibiotics with enhanced potency, improved safety profiles, and a reduced propensity for resistance development. While comparative data for the isomers of all fluoroquinolones, such as gemifloxacin, is not always readily available, the principles of stereospecificity highlighted here provide a strong rationale for pursuing such investigations.

References

A Comparative Guide to the Structure-Activity Relationship of Quinoline-2-Carboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Among its derivatives, quinoline-2-carboxylates have emerged as a versatile and promising class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline-2-carboxylates, offering a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the intricate connections between chemical structure and biological function, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of these potent molecules and design the next generation of targeted therapeutics.

The Quinoline-2-Carboxylate Scaffold: A Privileged Framework

The quinoline ring system, a fusion of a benzene and a pyridine ring, endows its derivatives with unique physicochemical properties, including the ability to intercalate with DNA and interact with various enzymatic targets. The presence of a carboxylate group at the 2-position is a key determinant of the biological activity of these compounds, often acting as a crucial binding moiety. The general structure of a quinoline-2-carboxylate is depicted below:

Caption: General structure of the quinoline-2-carboxylate scaffold.

This guide will explore how substitutions at various positions of this core structure influence its interaction with biological targets, leading to distinct pharmacological profiles.

Anticancer Activity: Targeting Proliferative Pathways

Quinoline derivatives have shown significant promise as anticancer agents, with mechanisms ranging from the inhibition of key enzymes in nucleotide biosynthesis to the disruption of microtubule dynamics.[1][2]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the well-established anticancer mechanisms of certain quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] By blocking DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[4]

Key SAR Insights for DHODH Inhibition:

  • C2-Position: Bulky, hydrophobic substituents at the C2 position are crucial for potent inhibitory activity.[3]

  • C4-Position: While this guide focuses on 2-carboxylates, it's noteworthy that for DHODH inhibitors of the quinoline class, a carboxylic acid at the C4 position is a strict requirement for activity, as it forms a critical salt bridge with an arginine residue in the enzyme's active site.[3][4] This highlights the importance of the carboxylate positioning for specific enzyme targeting.

  • Benzo Ring Substitutions: Appropriate substitutions on the benzo portion of the quinoline ring can further modulate activity.[3]

Tubulin Polymerization and Histone Deacetylase (HDAC) Inhibition

Recent studies have explored quinoline-2-carbonitrile-based hydroxamic acids as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs), demonstrating a multi-targeted approach to cancer therapy.[5]

Comparative Anticancer Activity of Quinoline Derivatives:

Compound ClassTarget(s)Key Structural FeaturesRepresentative IC50 ValuesReference(s)
Quinoline-4-carboxylic acidsDHODHBulky hydrophobic group at C2, -COOH at C4Varies with analog[3]
Quinoline-2-carbonitrile hydroxamatesTubulin, HDACsHydroxamic acid moiety0.6 - 0.7 nM (averaged over a panel of cancer cell lines)[5]
2-ArylquinolinesKDM proteins, HER-2C6 substitutions, 2-aryl group8.3 µM (HeLa), 31.37 µM (PC3)[6]
Quinoline-2-carboxylic acid-UnsubstitutedSignificant cytotoxicity on cervical HELA cancer cells[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well.

  • Incubation: Incubate the cells overnight in a humidified atmosphere with 5% CO₂ at 37°C.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test quinoline-2-carboxylate derivatives (e.g., 0-100 µM).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

G start Seed Cancer Cells in 96-well Plate incubate1 Incubate Overnight (37°C, 5% CO₂) start->incubate1 treat Treat with Quinoline-2-Carboxylate Derivatives incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end G start Prepare Standardized Bacterial Inoculum dilute Perform Serial Dilutions of Test Compounds start->dilute inoculate Inoculate 96-well Plate dilute->inoculate incubate Incubate for 18-24 hours at 37°C inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read determine_mic Determine Minimum Inhibitory Concentration (MIC) read->determine_mic end End determine_mic->end G start Culture RAW 264.7 Macrophages pretreat Pre-treat with Test Compounds start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % Nitric Oxide Inhibition measure->analyze end End analyze->end

References

Benchmarking the synthesis of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate against other methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The quinoline core, in particular, is a privileged structure in medicinal chemistry, and its polysubstituted derivatives often exhibit potent biological activities. This guide provides an in-depth, objective comparison of synthetic routes to a highly functionalized derivative, Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate. We will benchmark a plausible Friedländer-based synthesis against two robust alternatives: the Gould-Jacobs and Doebner-von Miller reactions. This analysis is grounded in established chemical principles and supported by detailed experimental protocols to inform your synthetic strategy.

Introduction: The Significance of Polysubstituted Quinolines

The quinoline framework is a recurring motif in a vast array of pharmaceuticals, including antimalarials, anticancer agents, and antibiotics. The specific substitution pattern on the quinoline ring system dramatically influences its pharmacological profile. The target molecule of this guide, this compound, presents a significant synthetic challenge due to the dense and specific arrangement of its halogen substituents. An effective and scalable synthesis is therefore of high value. This guide will dissect three distinct and viable synthetic approaches to this target, evaluating each on parameters such as efficiency, scalability, and the complexity of required starting materials.

Benchmark Synthesis: A Friedländer Annulation Approach

The Friedländer annulation, a classic and highly effective method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[1][2] Given the commercial availability of precursors like 6-amino-3-bromo-2-fluorobenzaldehyde, a Friedländer-based approach represents a direct and logical benchmark for the synthesis of our target molecule.

Causality of Experimental Choices:

The proposed benchmark synthesis commences with the acid-catalyzed condensation of 6-amino-3-bromo-2-fluorobenzaldehyde with methyl pyruvate. The acidic conditions serve to activate the carbonyl group of the pyruvate for nucleophilic attack by the aniline nitrogen, and also to catalyze the subsequent cyclization and dehydration steps that form the quinoline ring. The resulting 4-hydroxyquinoline is then converted to the 4-chloro derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃), a standard and effective transformation for this class of compounds.[3][4] The final step is a classical Fischer esterification, where the carboxylic acid is converted to its methyl ester under acidic conditions with methanol.[5][6]

Experimental Protocol: Benchmark Friedländer Synthesis

Step 1: Synthesis of 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid

  • To a solution of 6-amino-3-bromo-2-fluorobenzaldehyde (1.0 eq) in ethanol, add methyl pyruvate (1.2 eq) and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid.

Step 2: Synthesis of 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid

  • Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the crude 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in a flask equipped with a reflux condenser.

  • Heat the mixture to 110 °C for 3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash with water, and dry to obtain crude 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid.

Step 3: Synthesis of this compound

  • Suspend the crude 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction, remove the methanol under reduced pressure, and partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain this compound.

Visualizing the Benchmark Workflow

Benchmark Friedländer Synthesis cluster_start Starting Materials cluster_products Final Product 6-amino-3-bromo-2-fluorobenzaldehyde 6-amino-3-bromo-2-fluorobenzaldehyde Friedländer Annulation Friedländer Annulation 6-amino-3-bromo-2-fluorobenzaldehyde->Friedländer Annulation H+, EtOH, Reflux Methyl pyruvate Methyl pyruvate Methyl pyruvate->Friedländer Annulation This compound This compound 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid Friedländer Annulation->8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid Yield: ~70-80% Chlorination Chlorination 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid->Chlorination POCl3, 110°C 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid Chlorination->8-bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid Yield: ~80-90% Esterification Esterification 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid->Esterification MeOH, H+, Reflux Esterification->this compound Yield: ~85-95%

Caption: Workflow for the Benchmark Friedländer Synthesis.

Alternative Method 1: A Gould-Jacobs Based Approach

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines from anilines and malonic ester derivatives.[7][8] This multi-step approach, while potentially longer, offers flexibility in the introduction of substituents.

Rationale for a Gould-Jacobs Strategy:

This synthetic route begins with the synthesis of the requisite polysubstituted aniline, 2-bromo-6-fluoroaniline, from the more readily available o-fluoroaniline.[9][10] This aniline is then condensed with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline core. The subsequent steps of chlorination and esterification are analogous to the benchmark synthesis.

Experimental Protocol: Gould-Jacobs Synthesis

Step 1: Synthesis of 2-bromo-6-fluoroaniline (from o-fluoroaniline)

  • Protect the amino group of o-fluoroaniline by reacting it with acetyl chloride in the presence of triethylamine.

  • Perform a sulfonylation reaction on the protected aniline.

  • Brominate the resulting intermediate using a suitable brominating agent.

  • Deprotect the sulfonamide to yield 2-bromo-6-fluoroaniline.[10]

Step 2: Condensation with DEEM

  • Combine 2-bromo-6-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-140 °C for 1-2 hours to form the anilidomethylenemalonate intermediate.

Step 3: Thermal Cyclization

  • Dissolve the intermediate in a high-boiling solvent such as diphenyl ether.

  • Heat to reflux (around 250 °C) for 30-60 minutes to effect cyclization.

  • Cool the mixture and collect the precipitated 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 4 & 5: Chlorination and Esterification

  • Follow procedures analogous to Steps 2 and 3 of the Benchmark Friedländer Synthesis to convert the 4-hydroxyquinoline to the final product.

Visualizing the Gould-Jacobs Reaction Scheme

Gould-Jacobs Reaction Scheme 2-bromo-6-fluoroaniline 2-bromo-6-fluoroaniline Intermediate1 Anilidomethylenemalonate Intermediate 2-bromo-6-fluoroaniline->Intermediate1 Condensation (120-140°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Product1 Ethyl 8-bromo-5-fluoro-4-hydroxy quinoline-3-carboxylate Intermediate1->Product1 Thermal Cyclization (250°C) Product2 8-bromo-4-chloro-5-fluoro quinoline-2-carboxylic acid Product1->Product2 Hydrolysis & Chlorination FinalProduct Methyl 8-bromo-4-chloro-5-fluoro quinoline-2-carboxylate Product2->FinalProduct Esterification

Caption: Key transformations in the Gould-Jacobs based synthesis.

Alternative Method 2: A Doebner-von Miller Approach

The Doebner-von Miller reaction is another classical method for quinoline synthesis, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[11][12] A variation of this reaction using an aniline and a pyruvate can be adapted to form the desired quinoline-2-carboxylate core.

Rationale for a Doebner-von Miller Strategy:

Similar to the Gould-Jacobs approach, this synthesis would begin with 2-bromo-6-fluoroaniline. The core of this method is the reaction of the aniline with two equivalents of methyl pyruvate in the presence of a Lewis or Brønsted acid. This reaction proceeds through a series of condensations and cyclization to form the quinoline ring. Subsequent functional group manipulations would then yield the target molecule.

Experimental Protocol: Doebner-von Miller Synthesis

Step 1: Synthesis of 2-bromo-6-fluoroaniline

  • Prepare 2-bromo-6-fluoroaniline from o-fluoroaniline as described in Step 1 of the Gould-Jacobs protocol.

Step 2: Doebner-von Miller Reaction

  • To a solution of 2-bromo-6-fluoroaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add methyl pyruvate (2.2 eq).

  • Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a strong Brønsted acid (e.g., HCl).

  • Heat the reaction mixture to reflux for an extended period (8-12 hours), monitoring by TLC.

  • Work-up the reaction by neutralizing the acid and extracting the product into an organic solvent. This should yield a precursor to the 4-hydroxyquinoline.

Step 3 & 4: Chlorination and Esterification

  • The crude product from the Doebner-von Miller reaction would likely require oxidation and subsequent chlorination and esterification, following procedures analogous to those in the benchmark synthesis.

Visualizing the Doebner-von Miller Reaction Scheme

Doebner-von Miller Reaction Scheme Aniline 2-bromo-6-fluoroaniline QuinolineCore Substituted Quinoline Precursor Aniline->QuinolineCore Acid Catalyst, Reflux Pyruvate Methyl Pyruvate Pyruvate->QuinolineCore FinalProduct Methyl 8-bromo-4-chloro-5-fluoro quinoline-2-carboxylate QuinolineCore->FinalProduct Oxidation, Chlorination, Esterification

Caption: Core reaction of the Doebner-von Miller based synthesis.

Comparative Analysis of Synthetic Methodologies

ParameterBenchmark: Friedländer AnnulationAlternative 1: Gould-JacobsAlternative 2: Doebner-von Miller
Starting Materials 6-amino-3-bromo-2-fluorobenzaldehyde, Methyl pyruvateo-Fluoroaniline, DEEM, Methyl pyruvateo-Fluoroaniline, Methyl pyruvate
Number of Steps 3 (from aminobenzaldehyde)5+ (from o-fluoroaniline)5+ (from o-fluoroaniline)
Key Transformation Condensation/cyclization of an aminobenzaldehyde and a pyruvateCondensation of an aniline with a malonate derivative followed by thermal cyclizationAcid-catalyzed reaction of an aniline with a pyruvate
Typical Overall Yield Moderate to GoodLow to ModerateLow to Moderate
Reaction Conditions Moderate to high temperaturesHigh temperatures for cyclizationAcidic, reflux conditions
Scalability Potentially good, if precursor is availableChallenging due to high-temperature cyclizationModerate
Advantages Direct, convergent, generally good yields for the core formation.[1]Versatile, well-established for 4-hydroxyquinolines.[7]Utilizes relatively simple starting materials.
Disadvantages Relies on the availability of a complex starting material.Multi-step synthesis of the required aniline; harsh thermal cyclization.Can produce side products; may require an oxidation step.

Conclusion and Future Perspectives

The choice of synthetic route will ultimately depend on a laboratory's specific constraints, including starting material availability, scalability requirements, and tolerance for harsh reaction conditions. Modern adaptations, such as the use of microwave irradiation, could potentially improve the efficiency of the high-temperature cyclization in the Gould-Jacobs synthesis or accelerate the Doebner-von Miller reaction, offering avenues for future process optimization.

References

A Researcher's Comparative Guide to In Vitro and In Vivo Studies of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its derivatives have given rise to a wealth of therapeutic agents with applications spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3][4] The true potential of these compounds, however, is only unlocked through rigorous experimental evaluation. The journey from a promising chemical structure to a viable drug candidate is a meticulous process of characterization, beginning in the controlled environment of in vitro assays and culminating in the complex biological systems of in vivo models.

This guide provides a comparative framework for researchers, scientists, and drug development professionals navigating this critical path. It delves into the causality behind experimental choices, offers detailed protocols for key assays, and presents a logical workflow for assessing substituted quinolines, with a focus on anticancer applications as a primary example.

Part I: The Proving Ground - In Vitro Evaluation

The initial phase of drug discovery for any new chemical entity, including substituted quinolines, is the in vitro screening process. These experiments are foundational, designed to rapidly assess a compound's biological activity, potency, and preliminary mechanism of action in a simplified, controlled setting. The primary advantage is the ability to screen numerous compounds in a high-throughput manner, providing essential data to justify the significant investment required for subsequent in vivo studies.

Core Objective: Establishing a Biological Activity Profile

The fundamental question answered in vitro is: "Does this compound have the desired biological effect, and at what concentration?" For anticancer research, this translates to assessing cytotoxicity—the ability of a compound to kill or inhibit the proliferation of cancer cells.

Key Experimental Choice: The MTT Cytotoxicity Assay

A widely adopted method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

Why the MTT Assay? Its selection is based on several factors:

  • Mechanism: It measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[5][7] The intensity of the color is directly proportional to the number of living, metabolically active cells.[5][6]

  • High-Throughput: The assay is readily adaptable to a 96-well plate format, allowing for the simultaneous testing of multiple compounds at various concentrations.

  • Quantitative Output: It yields a dose-response curve from which the IC50 (half-maximal inhibitory concentration) value can be calculated. The IC50 is a critical metric for comparing the potency of different compounds.

Experimental Workflow: From Cell Seeding to Data Analysis

The process of evaluating a novel substituted quinoline for anticancer activity follows a logical and systematic progression. Each step is designed to isolate the effect of the compound on the cancer cells and generate reproducible, quantitative data.

In_Vitro_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution (MTT) cluster_analysis Phase 4: Data Analysis Cell_Seeding 1. Cell Seeding (e.g., HeLa, PC3, MCF-7) Seed cells in 96-well plates Compound_Prep 2. Compound Preparation Prepare serial dilutions of substituted quinoline derivatives Treatment 3. Cell Treatment Add compound dilutions to cells Cell_Seeding->Treatment Incubation 4. Incubation (e.g., 24-72 hours) Allow compound to exert effect MTT_Add 5. Add MTT Reagent Incubate for 2-4 hours Treatment->MTT_Add Solubilize 6. Solubilize Formazan Add DMSO or other solvent Read_Absorbance 7. Read Absorbance (570 nm) MTT_Add->Read_Absorbance Calculate_Viability 8. Calculate % Viability & Determine IC50

Caption: A typical workflow for in vitro evaluation of anticancer compounds.

Detailed Protocol: MTT Cytotoxicity Assay[5][8]

This protocol is a self-validating system designed for adherent cancer cell lines. Including controls for background (media only), untreated cells (vehicle control, e.g., DMSO), and a positive control (a known anticancer drug like Doxorubicin) is critical for validating the results of each experiment.

Materials:

  • Cancer cell line of interest (e.g., HeLa, PC3, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Substituted quinoline compounds (dissolved in DMSO to create a stock solution)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in complete culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO used for the compounds).

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at a wavelength of 570 nm or 590 nm.[9][8]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Comparative Data: Potency of Substituted Quinolines

The structure-activity relationship (SAR) is paramount in quinoline chemistry; minor substitutions on the quinoline ring can drastically alter biological activity.[10][11][12] The table below presents a comparative analysis of hypothetical, yet realistic, IC50 values for different substituted quinolines against various cancer cell lines, illustrating how these substitutions impact potency.

Compound IDSubstitution PatternHeLa (Cervical) IC50 (µM)[13]PC3 (Prostate) IC50 (µM)[13]MCF-7 (Breast) IC50 (µM)[14]
QN-H Unsubstituted 2-phenylquinoline> 50> 50> 50
QN-Cl 7-Chloro-4-aminoquinoline15.521.218.9
QN-CF3 7-(Trifluoromethyl)quinolin-4-amine[15]9.812.510.4
QN-Chalcone-A 2-(Chalcone)-6-methoxyquinoline5.348.125.21
QN-Chalcone-B 2-(Chalcone)-6-nitroquinoline1.386.224.88
Doxorubicin (Positive Control)0.851.100.95

Data is illustrative and synthesized from typical findings in the literature.[13][14][15]

This data clearly shows that substitutions significantly enhance anticancer activity compared to the unsubstituted parent compound (QN-H). For instance, the addition of electron-withdrawing groups like -CF3 (QN-CF3) or complex moieties like chalcones (QN-Chalcone-A/B) can lead to potent cytotoxic effects, sometimes approaching the efficacy of established drugs like Doxorubicin.[14][15]

Part II: The Biological Reality - In Vivo Validation

While in vitro assays are essential for initial screening, they cannot replicate the complexity of a whole organism. A compound that is highly potent in a petri dish may fail in vivo due to poor absorption, rapid metabolism, high toxicity, or an inability to reach the target tissue. Therefore, in vivo studies are the indispensable next step to evaluate a compound's efficacy and safety in a living system.[16]

Core Objective: Assessing Therapeutic Efficacy and Safety

The primary questions answered in vivo are: "Does the compound inhibit tumor growth in a living animal?" and "Is it safe at a therapeutically effective dose?" The murine xenograft model is the gold standard for preclinical anticancer efficacy studies.[17][18][19]

Key Experimental Choice: The Murine Tumor Xenograft Model

Why the Xenograft Model?

  • Human Relevance: It involves implanting human cancer cells or patient-derived tumors (PDX) into immunodeficient mice (e.g., athymic nude or NSG mice).[17][19] This allows for the study of a compound's effect on a human tumor within a living physiological system.

  • Efficacy Metrics: It provides clear, quantitative endpoints for efficacy, such as Tumor Growth Inhibition (TGI), tumor volume reduction, and increased survival time.[18]

  • Preliminary Toxicology: The model allows for the observation of overt signs of toxicity, such as weight loss, behavioral changes, or tissue damage, which are critical for establishing a safety profile.

Experimental Workflow: From Implantation to Endpoint Analysis

The transition from a promising compound in vitro to an in vivo candidate involves a carefully orchestrated series of steps to ensure the ethical use of animals and the generation of robust, translatable data.

In_Vivo_Workflow cluster_model Phase 1: Model Development cluster_study Phase 2: Dosing & Monitoring cluster_end Phase 3: Endpoint & Analysis Implantation 1. Tumor Cell Implantation Subcutaneous injection of cancer cells into immunodeficient mice Tumor_Growth 2. Tumor Growth Monitor mice until tumors reach a palpable volume (e.g., 100-200 mm³) Randomization 3. Randomization & Dosing Group mice and begin treatment (Vehicle vs. Quinoline Compound) Implantation->Randomization Monitoring 4. Monitoring Measure tumor volume and body weight 2-3 times per week Endpoint 5. Study Endpoint Reached at max tumor volume or end of treatment period Randomization->Endpoint Analysis 6. Data Analysis Calculate Tumor Growth Inhibition (TGI) and assess toxicity

Caption: Standard workflow for an in vivo murine xenograft efficacy study.

Detailed Protocol: Murine Subcutaneous Xenograft Model[18][21]

This protocol outlines a self-validating system for assessing the in vivo efficacy of a substituted quinoline. The inclusion of a vehicle-treated control group is non-negotiable, as it provides the baseline for tumor growth against which the treated group is compared.

Materials:

  • Immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old)[18]

  • Human cancer cells (e.g., PC3) in exponential growth phase

  • Sterile PBS or serum-free medium

  • Substituted quinoline compound formulated for administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Vehicle control solution

  • Digital calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium at a concentration of 1-5 × 10⁷ cells/mL.[20] Keep the cell suspension on ice.

  • Implantation: Subcutaneously inject a defined number of cells (e.g., 1 × 10⁶ cells in 100 µL) into the flank of each mouse.[18][20]

  • Tumor Growth Monitoring: Monitor the mice regularly until tumors become palpable and reach a predetermined average volume (e.g., 150-200 mm³).[18] Tumor volume is calculated using the formula: (Length × Width²)/2.[18]

  • Randomization and Dosing: Once tumors reach the target size, randomize the mice into control and treatment groups (n=8-10 mice per group is common). Begin daily administration of the vehicle or the substituted quinoline compound at a specific dose (e.g., 20 mg/kg) via the chosen route.

  • In-life Monitoring: Measure tumor volumes and mouse body weights at least twice a week.[18] Body weight is a key indicator of compound toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a maximum ethical size limit (e.g., 1500-2000 mm³).

  • Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] × 100%. Analyze body weight data and perform histopathological analysis of tumors and major organs if required.

Comparative Data: Bridging In Vitro Potency with In Vivo Efficacy

A potent in vitro compound does not guarantee in vivo success. The following table illustrates a hypothetical but plausible outcome when the previously mentioned quinolines are tested in vivo.

Compound IDIn Vitro IC50 (PC3, µM)In Vivo Dose (mg/kg/day)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle Control N/AN/A0%+5%
QN-CF3 12.55025%-2%
QN-Chalcone-A 8.125045%-15%
QN-Chalcone-B 6.225065%-4%

This comparison reveals critical insights:

  • QN-CF3 , despite being active in vitro, shows only modest efficacy in vivo. This could be due to poor pharmacokinetics (e.g., low bioavailability or rapid clearance).

  • QN-Chalcone-A shows better efficacy but is associated with significant weight loss, indicating potential toxicity at the tested dose.

  • QN-Chalcone-B , the most potent compound in vitro, also demonstrates the best efficacy in vivo with minimal toxicity, making it the most promising lead candidate for further development.

The Crucial Link: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a rational correlation between in vitro performance and in vivo outcomes.[16] A strong IVIVC allows in vitro assays to serve as a reliable surrogate for in vivo bioavailability, reducing the number of animal studies required during drug development.[16]

However, for anticancer quinolines, this correlation is often complex. Factors influencing this relationship include:

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion. A compound must be absorbed, reach the tumor site in sufficient concentration, and persist long enough to exert its effect without being prematurely metabolized or cleared.

  • Toxicity: A compound may be non-toxic to cells in isolation but cause systemic toxicity in an organism.

  • Tumor Microenvironment: The in vivo tumor has a complex microenvironment, including a unique blood supply and extracellular matrix, which can affect drug penetration and efficacy.[17]

IVIVC_Diagram cluster_invitro In Vitro Discovery cluster_invivo In Vivo Outcome Invitro High Potency (Low IC50) ADME Pharmacokinetic Filters (ADME) Absorption, Distribution, Metabolism, Excretion Invitro->ADME Transition Invivo_Success High Efficacy (High TGI, Low Toxicity) Invivo_Fail Poor Efficacy or High Toxicity ADME->Invivo_Success Favorable PK/Tox Profile ADME->Invivo_Fail Unfavorable PK/Tox Profile

Caption: Factors influencing the in vitro to in vivo transition.

Conclusion

The evaluation of substituted quinolines is a multi-stage process where in vitro and in vivo studies provide complementary and essential pieces of the puzzle. In vitro assays serve as a rapid, cost-effective filter to identify potent compounds and understand their structure-activity relationships. However, only through carefully designed and rigorously executed in vivo models can the true therapeutic potential and safety of a candidate be ascertained. By understanding the rationale behind each experimental choice and adhering to validated protocols, researchers can effectively navigate the path from chemical synthesis to a promising preclinical drug candidate.

References

Efficacy of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Quinoline Derivatives as Enzyme Inhibitors, with a Focus on the Potential of Novel Carboxylate Derivatives

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a cornerstone of developing novel therapeutics. Among these, the quinoline ring system has emerged as a "privileged" structure, demonstrating a remarkable capacity to interact with a wide array of biological targets, particularly enzymes. This guide provides a comprehensive overview of the efficacy of quinoline derivatives as enzyme inhibitors, with a specific focus on the untapped potential of substituted quinoline-2-carboxylates, such as methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate. While specific experimental data for this particular derivative is not yet prevalent in published literature, an analysis of structurally related compounds provides a strong rationale for its investigation and a framework for comparing its potential efficacy.

This guide is intended for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of quinoline-based enzyme inhibition, present comparative efficacy data for various quinoline derivatives against key enzyme targets, and provide detailed experimental protocols for assessing inhibitory activity.

The Quinoline Scaffold: A Foundation for Diverse Biological Activity

The quinoline nucleus, a bicyclic aromatic heterocycle, offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in various non-covalent interactions with enzyme active sites, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][2] This versatility has led to the development of numerous FDA-approved drugs containing the quinoline moiety.[3][4]

The biological activity of quinoline derivatives can be finely tuned through substitution at various positions of the ring system. The specific compound of interest, this compound, possesses a unique substitution pattern that suggests the potential for potent and selective enzyme inhibition. The electron-withdrawing nature of the halogen substituents (bromo, chloro, and fluoro) can significantly modulate the electronic properties of the quinoline ring, influencing its binding affinity and selectivity for target enzymes.[5] The methyl carboxylate group at the 2-position provides a key point for potential hydrogen bonding interactions within an enzyme's active site.

Key Enzyme Classes Targeted by Quinoline Derivatives

Quinoline-based compounds have demonstrated inhibitory activity against a broad spectrum of enzymes implicated in various diseases, from bacterial infections to cancer.

Bacterial DNA Gyrase and Topoisomerase IV

The fluoroquinolones, a well-established class of antibiotics, are a prime example of the successful application of the quinoline scaffold. These agents target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8][9] By stabilizing the enzyme-DNA complex, fluoroquinolones inhibit DNA replication, leading to bacterial cell death.[6][9] The primary target often differs between bacterial species, with DNA gyrase being the main target in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[7][8]

The general mechanism of action for fluoroquinolones is depicted in the following diagram:

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell DNA DNA Replication_Fork Replication Fork DNA->Replication_Fork Unwinding for Gyrase_TopoIV DNA Gyrase / Topoisomerase IV Gyrase_TopoIV->DNA Cleaves & Rejoins Gyrase_TopoIV->Replication_Fork Blocks Cell_Death Cell Death Replication_Fork->Cell_Death Leads to Fluoroquinolone Fluoroquinolone Fluoroquinolone->Gyrase_TopoIV Binds to caption Fluoroquinolone Inhibition of DNA Replication

Caption: Fluoroquinolone Inhibition of DNA Replication.

Protein Kinases

The quinoline scaffold is a prominent feature in a multitude of protein kinase inhibitors, which are crucial in cancer therapy.[3][4][10] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The diverse substitution patterns on the quinoline ring allow for the development of inhibitors with high selectivity for specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[10][11][12][13]

For instance, a series of 3-substituted quinoline derivatives have been shown to be potent inhibitors of PDGF receptor tyrosine kinase.[11] Another study reported the design and synthesis of novel quinoline-based dual inhibitors of EGFR and HER-2.[13]

The general workflow for identifying and characterizing kinase inhibitors is illustrated below:

Kinase_Inhibitor_Workflow Compound_Library Quinoline Derivative Library Enzyme_Assay In Vitro Kinase Assay (e.g., HTRF, FP) Compound_Library->Enzyme_Assay Hit_Identification Hit Identification (IC50 Determination) Enzyme_Assay->Hit_Identification Selectivity_Profiling Kinase Selectivity Profiling Hit_Identification->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Hit_Identification->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Selectivity_Profiling->Lead_Optimization Cell_Based_Assay->Lead_Optimization caption Kinase Inhibitor Discovery Workflow

Caption: Kinase Inhibitor Discovery Workflow.

Other Notable Enzyme Targets

The versatility of the quinoline scaffold extends to other enzyme classes as well:

  • Carbonic Anhydrases (CAs): Novel 8-substituted quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of various human carbonic anhydrase isoforms, with some compounds exhibiting low nanomolar inhibition constants.[1][14]

  • HIV Reverse Transcriptase (RT): Quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[5][15] Molecular docking studies have provided insights into the structure-activity relationships of these compounds.[15]

  • Aldose Reductase: A series of 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives have been identified as potent and selective inhibitors of human aldose reductase, an enzyme implicated in diabetic complications.[16]

Comparative Efficacy of Quinoline Derivatives

To provide a clear comparison of the inhibitory potential of different quinoline derivatives, the following table summarizes the reported IC50 or KI values for representative compounds against their respective enzyme targets.

Quinoline Derivative ClassEnzyme TargetInhibitory Potency (IC50/KI)Reference
3-Substituted QuinolinesPDGF-RTK< 20 nM[11]
8-Substituted Quinoline-2-carboxamidesCarbonic Anhydrase II33.0 nM (KI)[1][14]
Quinoline-based dual inhibitor (compound 5a)EGFR71 nM (IC50)[13]
Quinoline-based dual inhibitor (compound 5a)HER-231 nM (IC50)[13]
1-Oxopyrimido[4,5-c]quinoline-2-acetic acid derivative (compound 68)Aldose Reductase73 nM (KIapp)[16]
3H-Pyrazolo[4,3-f]quinoline derivativesFLT3 / CDK2Nanomolar IC50 values[10]

This table is a representative summary and not an exhaustive list. The inhibitory potency of a compound is highly dependent on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights

The extensive research on quinoline derivatives has yielded valuable insights into their structure-activity relationships:

  • Substituents on the Quinoline Core: The nature and position of substituents on the quinoline ring are critical for both potency and selectivity. For instance, in a series of quinazoline-based EGFR inhibitors, the presence of a three-carbon chain linker between the quinazoline and morpholine cores was found to be more potent than a two-carbon linker.[12]

  • Lipophilicity: The lipophilicity of the quinoline derivative can influence its cell permeability and, consequently, its activity in cell-based assays. It has been suggested that more lipophilic quinolones may have better activity against Gram-positive bacteria.[17]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, can enhance the inhibitory activity of some quinoline derivatives.[5] This is particularly relevant for the topic compound, this compound.

The general structure of a quinoline-2-carboxylate is shown below, highlighting key positions for substitution.

Quinoline_Scaffold cluster_substituents Key Substitution Positions Quinoline R2 R2: Carboxylate/Amide R4 R4: Halogen/Aryl R5_R8 R5-R8: Halogens/Alkoxy caption General Structure of Quinoline-2-Carboxylate

Caption: General Structure of Quinoline-2-Carboxylate.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

To ensure the trustworthiness and reproducibility of efficacy data, a well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical HTRF-based kinase inhibition assay.

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound (e.g., a quinoline derivative) against a specific protein kinase.

Principle: HTRF is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a d2-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET). The resulting fluorescent signal is proportional to the kinase activity.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-d2 (or other suitable acceptor)

  • HTRF detection buffer

  • 384-well low-volume white microplates

  • Plate reader capable of HTRF detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase reaction buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in reaction buffer) to the wells of the 384-well plate.

    • Add 2.5 µL of the substrate/ATP mixture (pre-diluted in kinase reaction buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of the kinase (pre-diluted in kinase reaction buffer) to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the HTRF detection mixture (containing the europium-labeled antibody and d2-labeled acceptor in detection buffer) to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

    • Normalize the data using positive controls (no inhibitor) and negative controls (no kinase).

    • Plot the normalized HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The quinoline scaffold has undeniably proven its value in the development of potent and selective enzyme inhibitors. While direct experimental evidence for the efficacy of this compound is not yet available, the analysis of its structural features in the context of existing quinoline-based inhibitors suggests a high potential for biological activity. The unique combination of halogen substitutions and a carboxylate moiety at key positions warrants its investigation against a panel of clinically relevant enzymes, particularly protein kinases and bacterial topoisomerases.

Future research should focus on the synthesis and biological evaluation of this and related novel quinoline-2-carboxylate derivatives. Comprehensive screening against diverse enzyme families, followed by detailed structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this promising chemical space. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

A Comparative Guide to the Antimicrobial Spectrum of Quinolone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of antibacterial agents, the quinolone class offers a compelling study in targeted antimicrobial development. Since the discovery of nalidixic acid, structural modifications to the core quinolone scaffold have given rise to successive generations of analogs, each with a progressively modulated antimicrobial spectrum. This guide provides an in-depth comparison of the antimicrobial activity of different quinolone analogs, supported by experimental data and standardized protocols, to aid in the informed selection and development of these crucial therapeutics.

The Evolving Landscape of Quinolones: A Generational Perspective

The classification of quinolones into generations provides a framework for understanding their evolving antimicrobial coverage. This evolution is a direct result of targeted chemical modifications to the quinolone ring system, enhancing their potency and expanding their spectrum of activity.

  • First Generation (e.g., Nalidixic acid): These early quinolones exhibited a narrow spectrum of activity, primarily targeting Gram-negative enteric bacilli. Their use was largely confined to uncomplicated urinary tract infections due to minimal serum concentrations.[1]

  • Second Generation (e.g., Ciprofloxacin, Norfloxacin): The addition of a fluorine atom at position 6 marked a significant leap forward, creating the fluoroquinolones.[2] This modification broadened the spectrum to include potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive and atypical pathogens.[1] Ciprofloxacin remains a benchmark for anti-pseudomonal activity among fluoroquinolones.

  • Third Generation (e.g., Levofloxacin, Moxifloxacin): These analogs were engineered for enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, a common cause of community-acquired pneumonia.[1] While retaining good Gram-negative coverage, their activity against P. aeruginosa is generally less than that of ciprofloxacin. They also exhibit improved activity against atypical pathogens.[1]

  • Fourth Generation (e.g., Gemifloxacin, Delafloxacin): This generation is characterized by a broad spectrum of activity that includes Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[1][3] Delafloxacin, a more recent addition, is notable for its activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]

  • Fifth Generation (emerging): While the classification is less formally defined, newer quinolones are being developed with the aim of overcoming existing resistance mechanisms and further broadening the spectrum of activity, including against multidrug-resistant strains.[5]

The following diagram illustrates the general evolution of the antimicrobial spectrum across quinolone generations.

G cluster_0 Quinolone Generations & Antimicrobial Spectrum 1st Gen 1st Gen 2nd Gen 2nd Gen 1st Gen->2nd Gen + Gram-negative (inc. Pseudomonas) + Some Gram-positive & Atypicals 3rd Gen 3rd Gen 2nd Gen->3rd Gen ++ Gram-positive (S. pneumoniae) ++ Atypicals 4th Gen 4th Gen 3rd Gen->4th Gen ++ Anaerobes + MRSA

Caption: Evolution of Quinolone Antimicrobial Spectrum by Generation.

Mechanism of Action and the Basis for Differential Activity

Quinolones exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

The differential activity of quinolone analogs against various bacterial species stems from several factors:

  • Primary Target Enzyme: In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is the more susceptible target.[6] Newer quinolones, such as gemifloxacin and delafloxacin, exhibit a dual-targeting mechanism, inhibiting both enzymes with high affinity, which can contribute to their enhanced potency and a lower propensity for resistance development.[7][8]

  • Structure-Activity Relationships (SAR): Specific substitutions on the quinolone ring significantly influence the antimicrobial spectrum and potency.

    • N-1 Position: A cyclopropyl group at this position generally enhances overall antibacterial activity.[9]

    • C-6 Position: The presence of a fluorine atom is a hallmark of the fluoroquinolones and dramatically increases activity against a broad range of bacteria.[2][10]

    • C-7 Position: Substitutions at this position, often a piperazine ring or a pyrrolidine derivative, are critical in determining the spectrum of activity. For example, the pyrrolidine derivative at the C-7 position of gemifloxacin enhances its activity against Gram-positive bacteria.[7]

    • C-8 Position: Modifications at this position can influence activity against anaerobic bacteria and affect pharmacokinetic properties.[11]

The following diagram illustrates the key positions on the quinolone core structure that are modified to alter the antimicrobial spectrum.

G cluster_0 Broth Microdilution Workflow A Prepare Quinolone Dilutions C Inoculate Microtiter Plate A->C B Standardize Bacterial Inoculum B->C D Incubate Plate C->D E Read MIC D->E

References

Assessing the Novelty and Patentability of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical assessment of a specific, highly functionalized quinoline derivative, Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, and its potential derivatives. We will objectively compare this scaffold to existing alternatives, provide a framework for synthesizing a focused library of new chemical entities, and outline the experimental data necessary to support a robust patent application.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline and its derivatives are integral to a multitude of approved drugs and clinical candidates, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[1] The core's versatility stems from its rigid, planar structure and the ability to modulate its electronic and steric properties through substitution at various positions. Quinolines often function as bioisosteres for other bicyclic heteroaromatic systems and can effectively interact with a variety of biological targets.[2]

The subject of this guide, this compound, presents a unique substitution pattern. The presence of multiple halogens (bromo, chloro, and fluoro) can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. The ester at the 2-position offers a handle for further chemical modification, allowing for the creation of a library of derivatives with diverse physicochemical properties.

Prior Art Analysis: Mapping the Existing Landscape

A thorough assessment of novelty begins with a comprehensive review of the existing patent and scientific literature. While the exact structure of this compound is listed in chemical supplier databases, its biological activity and therapeutic potential remain largely unexplored in the public domain.

Our analysis of the prior art reveals several key areas of relevance:

  • Halogenated Quinolines: Numerous patents and publications describe quinoline derivatives with various halogenation patterns. For instance, fluoroquinolones are a well-established class of antibiotics.[3] Patents also exist for quinoline derivatives with chloro and bromo substitutions, often in the context of antimicrobial or anticancer agents.[4][5] However, the specific combination of 8-bromo, 4-chloro, and 5-fluoro substitution on a quinoline-2-carboxylate scaffold appears to be rare.

  • Quinoline-2-Carboxylates and Carboxamides: The quinoline-2-carboxylic acid and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and as antagonists of excitatory amino acid receptors.[6][7] The carboxamide derivatives, in particular, have shown promise as anticancer agents.[8]

  • Kinase Inhibition: A significant body of research has focused on quinoline-based compounds as inhibitors of various protein kinases, which are critical targets in oncology.[9][10][11] The ATP-binding site of many kinases can accommodate the planar quinoline ring system, and substitutions on the ring can be tailored to achieve high potency and selectivity.

While the prior art is rich with quinoline chemistry, the unique combination of features in the target scaffold provides a strong foundation for a claim of novelty. The key to patentability, however, will lie in demonstrating an "inventive step" – a non-obvious improvement over existing compounds.

Establishing an Inventive Step: A Hypothesis-Driven Approach

To establish an inventive step, it is crucial to demonstrate that the novel derivatives of this compound possess unexpected and advantageous properties compared to the prior art. We hypothesize that this scaffold is a potent and selective inhibitor of a specific protein kinase implicated in cancer, for example, a member of the Src family of tyrosine kinases.

The rationale for this hypothesis is based on the following:

  • The highly substituted and electron-deficient nature of the quinoline ring may favor interactions within the ATP-binding pocket of certain kinases.

  • The 8-bromo substituent can serve as a key interaction point or be utilized for further derivatization via cross-coupling reactions.[12]

  • The 2-carboxylate position allows for the introduction of various side chains that can be designed to interact with specific residues in the target kinase, thereby enhancing potency and selectivity.

To test this hypothesis and generate the necessary supporting data, we propose the synthesis of a focused library of derivatives and their subsequent biological evaluation.

Experimental Workflow for Novelty and Patentability Assessment

The following is a detailed experimental plan to synthesize and evaluate a library of this compound derivatives.

Synthesis of a Focused Derivative Library

The synthesis will commence with the saponification of the starting material, this compound, to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to generate a library of amides.

Diagram of the Proposed Synthetic Pathway:

G Start Methyl 8-bromo-4-chloro-5- fluoroquinoline-2-carboxylate Acid 8-bromo-4-chloro-5-fluoroquinoline- 2-carboxylic acid Start->Acid Saponification (e.g., LiOH, THF/H2O) Derivatives Novel Amide Derivatives Acid->Derivatives Amide Coupling (e.g., HATU, DIPEA, DMF) Amine R-NH2 (Diverse Amines) Amine->Derivatives

Caption: Synthetic route to novel amide derivatives.

Experimental Protocol: Synthesis of Amide Derivatives

  • Saponification: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (LiOH, 1.5 eq). Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid.

  • Amide Coupling: To a solution of 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 15 minutes at room temperature. Add the desired amine (R-NH2, 1.1 eq) and continue stirring at room temperature for 12-16 hours. Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure amide derivative.

Table 1: Proposed Library of Amide Derivatives

Derivative IDR-Group (from R-NH2)Rationale
Derivative 1 4-MorpholinylIntroduces a polar, water-solubilizing group.
Derivative 2 N-methylpiperazin-1-ylProvides a basic nitrogen for potential salt formation and improved solubility.
Derivative 3 4-AnilinylExplores the effect of an extended aromatic system.
Derivative 4 (S)-3-hydroxypyrrolidin-1-ylIntroduces a chiral center and a hydrogen bond donor.
Derivative 5 4-(dimethylamino)benzylInvestigates the impact of a flexible linker and a basic group.
In Vitro Biological Evaluation

The synthesized derivatives will be subjected to a panel of in vitro assays to assess their biological activity and establish a structure-activity relationship (SAR).

Diagram of the Biological Evaluation Workflow:

G Derivatives Novel Amide Derivatives KinaseScreen Primary Kinase Screen (e.g., Src Family Kinases) Derivatives->KinaseScreen ADMETox In Silico ADME-Tox Prediction Derivatives->ADMETox IC50 IC50 Determination for Active Compounds KinaseScreen->IC50 Hits Selectivity Kinase Selectivity Profiling IC50->Selectivity Cellular Cellular Proliferation Assay (e.g., MTT Assay) IC50->Cellular Lead Lead Candidate Identification Selectivity->Lead Cellular->Lead ADMETox->Lead

Caption: Workflow for biological evaluation.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Primary Screen: The derivatives will be screened at a single concentration (e.g., 10 µM) against a panel of Src family kinases (e.g., Src, Lyn, Fyn) using a radiometric or fluorescence-based assay format.

  • IC50 Determination: For compounds showing significant inhibition (>50%) in the primary screen, a dose-response curve will be generated to determine the IC50 value. This involves incubating the kinase with varying concentrations of the inhibitor and a specific substrate in the presence of ATP.

  • Kinase Selectivity Profiling: Promising compounds will be profiled against a broader panel of kinases to assess their selectivity. This is crucial for minimizing off-target effects and potential toxicity.

  • Cellular Proliferation Assay: The antiproliferative activity of the most potent and selective compounds will be evaluated in relevant cancer cell lines (e.g., those with known Src activation) using a standard method like the MTT assay.

In Silico ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is critical in drug development. In silico models provide a rapid and cost-effective way to predict these parameters.

Table 2: Key In Silico ADME-Tox Parameters

ParameterDesired Range/OutcomeImportance
LogP 1 - 3Oral bioavailability
Aqueous Solubility > 10 µMFormulation and absorption
CYP450 Inhibition LowReduced risk of drug-drug interactions
hERG Inhibition LowReduced risk of cardiotoxicity
Mutagenicity (Ames) NegativeSafety

Comparative Analysis and Patentability Assessment

The data generated from the experimental workflow will be used to build a strong case for the patentability of the novel derivatives.

Table 3: Comparative Data for Patentability Assessment (Hypothetical Data)

CompoundSrc Kinase IC50 (nM)Selectivity (vs. Kinase X)Cell Proliferation IC50 (µM)Predicted hERG Inhibition
Prior Art Compound A 5010-fold5.0High
Derivative 1 2520-fold2.5Moderate
Derivative 4 5>100-fold0.5Low

In this hypothetical scenario, Derivative 4 demonstrates a clear inventive step over the prior art. It is significantly more potent against the target kinase, exhibits superior selectivity, is more effective in a cellular context, and has a more favorable predicted safety profile. This combination of unexpected and improved properties would form the core of a strong patent application.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The proposed synthetic and biological evaluation workflow provides a clear path to generating the necessary data to support a claim of novelty and inventive step. By demonstrating superior potency, selectivity, and a favorable ADME-Tox profile, derivatives of this scaffold have the potential to be patented and developed into next-generation therapeutics. Future work should focus on lead optimization of the most promising candidates, in vivo efficacy studies in relevant animal models, and comprehensive preclinical safety assessment.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate (CAS 1133115-52-2), a halogenated quinoline derivative.[1] The procedures outlined here are grounded in established principles of laboratory safety and hazardous waste management to ensure the protection of personnel and the environment.

Understanding the Hazard Profile

Inferred Hazardous Characteristics:

  • Toxicity: Halogenated quinolines can exhibit toxic properties.

  • Environmental Hazard: Such compounds can be persistent in the environment and harmful to aquatic life.

  • Reactivity: While not expected to be acutely reactive, it should be stored away from incompatible materials.

Chemical and Physical Properties
CAS Number 1133115-52-2
Molecular Formula C₁₁H₆BrClFNO₂[1]
Molecular Weight 318.5 g/mol [1]
Appearance Likely a solid at room temperature
Solubility Expected to have low water solubility
Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle the chemical with the utmost care in a designated and properly equipped area.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as nitrile gloves.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2][3]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA) and be managed by your institution's Environmental Health and Safety (EHS) department.[4]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste disposal.[5] Halogenated organic waste must be collected separately from non-halogenated waste to prevent dangerous reactions and to facilitate proper treatment.[6]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."

  • Causality: Mixing halogenated compounds with other waste streams, such as acidic or oxidizing waste, can lead to exothermic reactions or the generation of toxic gases. Segregation also ensures that the waste is sent to a facility capable of handling and treating halogenated materials.

Step 2: Waste Collection and Container Management

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][8][9]

  • Container Selection: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended. The original container, if in good condition, is an ideal choice.[7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[7][8][9] All components of a mixture must be listed. The label should also indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Container Status: Keep the waste container securely closed at all times, except when adding waste.[7]

Waste_Collection_Workflow cluster_generation Point of Generation cluster_saa Satellite Accumulation Area (SAA) A Generate Waste (Methyl 8-bromo-4-chloro- 5-fluoroquinoline-2-carboxylate) B Select Compatible Container (HDPE/Glass) A->B Initiate Disposal C Label Container: 'Hazardous Waste' + Chemical Name B->C Prepare D Add Waste to Container C->D Ready for Collection E Keep Container Securely Closed D->E After Each Addition

Caption: Workflow for initial waste collection at the point of generation.

Step 3: Storage of Hazardous Waste

Proper storage of the accumulated waste is crucial to prevent accidents and ensure regulatory compliance.

  • Location: Store the waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.[5] The storage area should be under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[5]

  • Incompatible Materials: Do not store halogenated waste with acids, bases, or oxidizing agents.[7]

Step 4: Final Disposal

The ultimate disposal of hazardous waste must be handled by a licensed hazardous waste contractor, coordinated through your institution's EHS department.

  • Scheduling Pickup: Once the waste container is full, or if it has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), contact your EHS department to arrange for a waste pickup.[7]

  • Documentation: Ensure all necessary paperwork, often in the form of a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility, a "cradle-to-grave" responsibility.[6]

Disposal_Decision_Tree A Is Waste Container Full? B Contact EHS for Waste Pickup A->B Yes C Continue to Store in SAA (Max 1 Year) A->C No D Complete Hazardous Waste Manifest B->D E Licensed Contractor Transports Waste D->E F Final Disposal at Permitted Facility E->F

Caption: Decision-making process for the final disposal of hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
Reactant of Route 2
Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.